Product packaging for Cioteronel(Cat. No.:CAS No. 105635-64-1)

Cioteronel

Cat. No.: B033607
CAS No.: 105635-64-1
M. Wt: 252.39 g/mol
InChI Key: KDULJHFMZBRAHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Cioteronel is a potent and selective non-steroidal antiandrogen that has been extensively investigated for its potential in prostate cancer research. Its primary mechanism of action involves competitive inhibition of the binding of androgens, such as dihydrotestosterone (DHT), to the androgen receptor (AR). By effectively blocking androgen-dependent gene transcription, this compound impedes the proliferation and survival of hormone-sensitive prostate cancer cells. This compound is of significant research value for studying androgen receptor signaling pathways, elucidating mechanisms of castration-resistant prostate cancer progression, and evaluating novel therapeutic strategies to overcome resistance. As a high-affinity ligand for the AR, it also serves as a critical tool compound in biochemical assays, cell-based models, and in vivo studies to dissect the complex role of androgens in physiology and disease. Our high-purity this compound is provided as a stable reference standard to ensure reproducible and reliable results in your preclinical research programs.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H28O2 B033607 Cioteronel CAS No. 105635-64-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

105635-64-1

Molecular Formula

C16H28O2

Molecular Weight

252.39 g/mol

IUPAC Name

4-(5-methoxyheptyl)-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-one

InChI

InChI=1S/C16H28O2/c1-3-15(18-2)7-5-4-6-12-8-9-13-10-14(17)11-16(12)13/h12-13,15-16H,3-11H2,1-2H3

InChI Key

KDULJHFMZBRAHO-UHFFFAOYSA-N

SMILES

CCC(CCCCC1CCC2C1CC(=O)C2)OC

Canonical SMILES

CCC(CCCCC1CCC2C1CC(=O)C2)OC

Other CAS No.

105635-64-1

Synonyms

6-(5-methoxy-1-heptyl)bicyclo(3,3,0)octan-3-one
cioteronel
CPC 10997
CPC-10997
CPC10997
cyoctol

Origin of Product

United States

Foundational & Exploratory

Unraveling the Preclinical Potential of Androgen Receptor-Targeted Agents in Prostate Cancer: A Technical Overview of Orteronel and Cyproterone Acetate

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide for Researchers and Drug Development Professionals

Initial Clarification: The query for "Cioteronel" did not yield specific preclinical data for a compound with that exact name. It is plausible that this was a typographical error. This guide therefore focuses on two well-documented antiandrogen agents used in prostate cancer research with similar-sounding names: Orteronel (also known as TAK-700) and Cyproterone Acetate . This document provides a comprehensive overview of the available preclinical data for these compounds in prostate cancer models, designed to be a valuable resource for researchers, scientists, and professionals in the field of drug development.

Orteronel (TAK-700): A Selective CYP17A1 Inhibitor

Orteronel is a nonsteroidal androgen biosynthesis inhibitor that selectively targets the 17,20-lyase activity of the enzyme CYP17A1.[1] This enzyme is critical for the synthesis of androgens in the testes, adrenal glands, and within the prostate tumor microenvironment itself.[1] Preclinical studies have demonstrated that by inhibiting this key enzyme, orteronel effectively suppresses androgen levels, leading to the shrinkage of androgen-dependent organs, including the prostate gland.[1][2]

Quantitative Preclinical Data for Orteronel

The following tables summarize the key quantitative data from preclinical studies of Orteronel.

In Vitro Parameter Model System Result Reference
IC50 (17,20-lyase inhibition) Human steroid 17,20-lyase38 nM[3]
Rat steroid 17,20-lyase54 nM[3]
Monkey 17,20-lyase27 nM[4]
IC50 (17-hydroxylase inhibition) Monkey 17-hydroxylase38 nM[4]
IC50 (DHEA production) Human adrenocortical tumor line H295R37 nM[3]
IC50 (Androstenedione production) Monkey adrenal cells (ACTH stimulated)130 nM[3]
IC50 (Cortisol production) Monkey adrenal cells (ACTH stimulated)~3-fold higher than for DHEA[4]
In Vivo Parameter Model System Dose/Regimen Result Reference
Serum Testosterone Reduction Cynomolgus monkeys1 mg/kg, oralMarkedly reduced[3]
Serum DHEA Reduction Cynomolgus monkeys1 mg/kg, oralMarkedly reduced[3]
Experimental Protocols for Orteronel Studies

CYP17A1 Inhibition Assay (Cell-Free)

A steady-state enzymatic reaction is performed to determine the inhibitory activity of Orteronel on P450 17A1. The reaction mixture typically contains 0.01 µM of P450 17A1 (or 0.1 µM for 17-OH progesterone as a substrate), 0.5 µM of cytochrome b5, and the substrate. The reaction is carried out for 5 minutes in the presence of varying concentrations of Orteronel. The results are then analyzed to determine the IC50 value.[5]

Signaling Pathway of Orteronel

The following diagram illustrates the mechanism of action of Orteronel in inhibiting androgen synthesis.

Orteronel_Mechanism cluster_androgen_synthesis Androgen Synthesis Pathway Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone CYP11A1 Progesterone Progesterone Pregnenolone->Progesterone 3β-HSD 17OH_Preg 17α-Hydroxypregnenolone Pregnenolone->17OH_Preg CYP17A1 (17α-hydroxylase) 17OH_Prog 17α-Hydroxyprogesterone Progesterone->17OH_Prog CYP17A1 (17α-hydroxylase) DHEA DHEA 17OH_Preg->DHEA CYP17A1 (17,20-lyase) Androstenedione Androstenedione 17OH_Prog->Androstenedione CYP17A1 (17,20-lyase) DHEA->Androstenedione 3β-HSD Testosterone Testosterone Androstenedione->Testosterone 17β-HSD DHT DHT Testosterone->DHT 5α-reductase AR Androgen Receptor DHT->AR Tumor_Growth Prostate Cancer Cell Growth AR->Tumor_Growth Orteronel Orteronel (TAK-700) Orteronel->17OH_Preg Orteronel->17OH_Prog

Figure 1: Mechanism of action of Orteronel in the androgen biosynthesis pathway.

Cyproterone Acetate (CPA): A Steroidal Antiandrogen

Cyproterone acetate is a synthetic steroidal antiandrogen and progestin that acts as a competitive antagonist of the androgen receptor (AR).[6] Its mechanism of action involves blocking the binding of androgens like testosterone and dihydrotestosterone (DHT) to the AR, thereby inhibiting their downstream signaling pathways that promote prostate cancer cell growth.

Quantitative Preclinical Data for Cyproterone Acetate

The following tables summarize key quantitative data from preclinical studies of Cyproterone Acetate.

In Vitro Parameter Model System Result Reference
IC50 (Cell Viability) LNCaP cellsNot explicitly stated, but cytotoxic effects observed.[7]
TRAIL-induced Apoptosis PC-3 and DU145 cells (Androgen Receptor-Negative)Dramatically increased susceptibility[6]
In Vivo Parameter Model System Effect Reference
Glandular Epithelium Canine model of prostatic hyperplasiaInduced atrophy[8]
Serum Testosterone Patients with prostatic cancer (100mg daily)Moderate suppression[9]
Experimental Protocols for Cyproterone Acetate Studies

Cell Viability Assay

Prostate cancer cell lines such as LNCaP, 22Rv1, and VCaP are treated with varying concentrations of Cyproterone Acetate (up to 200 µmol/L) for 72 hours. Cell viability is then assessed using a luciferase-based assay, where the luminescent signal is proportional to the number of live cells. The results are normalized to a DMSO control to calculate the IC50 for cell viability.[7]

In Vivo Canine Model of Prostatic Hyperplasia

Castrated beagle dogs are treated with 3α-androstanediol (3α-diol) alone or in combination with 17β-estradiol (E2) for 6 months to induce prostatic hyperplasia. Subsequently, the dogs are treated with Cyproterone Acetate. The effects on the prostate are then evaluated through histological and histochemical examinations to assess changes in glandular epithelium and overall prostatic weight.[8]

Signaling Pathway of Cyproterone Acetate

The following diagram illustrates the mechanism of action of Cyproterone Acetate.

Cyproterone_Acetate_Mechanism cluster_cellular Prostate Cancer Cell Androgen Androgens (Testosterone, DHT) AR Androgen Receptor Androgen->AR AR_Complex Androgen-AR Complex AR->AR_Complex CPA Cyproterone Acetate CPA->AR Competitive Antagonist Nucleus Nucleus AR_Complex->Nucleus Translocation ARE Androgen Response Element (ARE) Nucleus->ARE Gene_Transcription Gene Transcription ARE->Gene_Transcription Tumor_Growth Prostate Cancer Cell Growth Gene_Transcription->Tumor_Growth

Figure 2: Mechanism of action of Cyproterone Acetate as an androgen receptor antagonist.

Experimental Workflow for In Vivo Xenograft Study

The following diagram outlines a typical workflow for an in vivo xenograft study to evaluate the efficacy of a test compound like Orteronel or Cyproterone Acetate.

Xenograft_Workflow start Start cell_culture Prostate Cancer Cell Culture (e.g., LNCaP, 22Rv1) start->cell_culture implantation Subcutaneous or Orthotopic Implantation of Cells into Immunocompromised Mice cell_culture->implantation tumor_growth Allow Tumors to Establish and Reach a Predefined Size implantation->tumor_growth randomization Randomize Mice into Treatment and Control Groups tumor_growth->randomization treatment Administer Test Compound (e.g., Orteronel, CPA) or Vehicle Control randomization->treatment monitoring Monitor Tumor Volume, Body Weight, and Overall Health treatment->monitoring endpoint Endpoint Reached (e.g., Tumor Size Limit, Study Duration) monitoring->endpoint analysis Tumor Excision, Histological and Biochemical Analysis endpoint->analysis results Data Analysis and Interpretation analysis->results

Figure 3: A generalized experimental workflow for a prostate cancer xenograft study.

References

Cioteronel (Seviteronel): A Mechanistic Exploration for Androgenetic Alopecia Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Androgenetic alopecia (AGA) is a prevalent hair loss disorder characterized by the progressive miniaturization of hair follicles, driven by androgen hormones and their interaction with the androgen receptor (AR) in susceptible individuals. Current therapeutic strategies primarily focus on inhibiting androgen production or blocking the androgen receptor. Cioteronel (also known as Seviteronel) is a novel, orally bioavailable small molecule that exhibits a dual mechanism of action as both a selective inhibitor of cytochrome P450 17α-hydroxylase/17,20-lyase (CYP17A1) and a competitive antagonist of the androgen receptor. While this compound has been predominantly investigated in the context of oncology, its unique dual anti-androgenic properties present a compelling, albeit currently unexplored, therapeutic rationale for the treatment of androgenetic alopecia. This technical guide provides an in-depth overview of this compound's mechanism of action, the pathophysiology of androgenetic alopecia, and a hypothetical framework for its investigation in this indication.

Disclaimer: There are currently no publicly available clinical or preclinical studies specifically investigating the use of this compound for androgenetic alopecia. The information presented herein is based on the established mechanism of action of this compound and the known pathophysiology of androgenetic alopecia.

The Pathophysiology of Androgenetic Alopecia: A Dual-Androgen Challenge

Androgenetic alopecia is primarily driven by the potent androgen, dihydrotestosterone (DHT). The pathogenesis involves two key steps that are susceptible to therapeutic intervention:

  • Androgen Synthesis: In hair follicles, testosterone is converted to the more potent DHT by the enzyme 5α-reductase. Additionally, the adrenal glands and gonads produce precursor androgens which are dependent on the enzyme CYP17A1.

  • Androgen Receptor Activation: DHT binds to the androgen receptor within the dermal papilla cells of the hair follicle. This binding event triggers a cascade of downstream signaling that ultimately leads to the miniaturization of the hair follicle, shortening of the anagen (growth) phase, and a prolongation of the telogen (resting) phase of the hair cycle.[1]

This dual dependency on both androgen synthesis and receptor activation provides the rationale for therapies that can target one or both of these pathways.

This compound (Seviteronel): A Dual-Mechanism Anti-Androgen

This compound is a steroidal anti-androgen that uniquely combines two distinct mechanisms of action to suppress androgen signaling.

Inhibition of Androgen Synthesis via CYP17A1 Lyase

This compound is a selective inhibitor of the 17,20-lyase activity of CYP17A1, a critical enzyme in the androgen biosynthesis pathway.[2] By inhibiting this enzyme, this compound blocks the conversion of pregnenolone and progesterone into dehydroepiandrosterone (DHEA) and androstenedione, which are precursors for testosterone and DHT.[3] This mechanism reduces the overall pool of androgens available to act on the hair follicle.

Direct Androgen Receptor Antagonism

In addition to inhibiting androgen synthesis, this compound acts as a direct, competitive antagonist of the androgen receptor.[2][4] It binds to the ligand-binding domain of the AR, preventing the binding of androgens like testosterone and DHT. This blockade inhibits the conformational changes required for receptor activation, nuclear translocation, and subsequent gene transcription that leads to hair follicle miniaturization.

Signaling Pathways and Experimental Workflows

Androgen Signaling in Hair Follicle Miniaturization

The following diagram illustrates the established androgen signaling pathway in androgenetic alopecia and the points of intervention for this compound.

Androgen Signaling Pathway in Androgenetic Alopecia cluster_blood cluster_cell Dermal Papilla Cell cluster_intervention Testosterone_blood Testosterone Testosterone_cell Testosterone Testosterone_blood->Testosterone_cell Diffusion DHT Dihydrotestosterone (DHT) Testosterone_cell->DHT Conversion AR Androgen Receptor (AR) DHT->AR Binding AR_DHT AR-DHT Complex AR->AR_DHT nucleus Nucleus AR_DHT->nucleus Translocation gene_transcription Gene Transcription nucleus->gene_transcription Activation miniaturization_factors Miniaturization Factors (e.g., TGF-β1, DKK-1) gene_transcription->miniaturization_factors Cioteronel_AR This compound (AR Antagonist) Cioteronel_AR->AR Blocks Binding Five_alpha_reductase 5α-reductase

Fig. 1: this compound's antagonistic action on the Androgen Receptor.
This compound's Dual Mechanism in the Androgen Synthesis Pathway

This diagram illustrates how this compound inhibits a key step in androgen production.

This compound's Role in the Androgen Synthesis Pathway Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone DHEA DHEA Pregnenolone->DHEA Androstenedione Androstenedione Progesterone->Androstenedione via 17-OH Progesterone DHEA->Androstenedione Testosterone Testosterone Androstenedione->Testosterone CYP17A1 CYP17A1 (17,20-lyase activity) Cioteronel_synth This compound (CYP17A1 Inhibitor) Cioteronel_synth->CYP17A1 Inhibits

Fig. 2: this compound's inhibition of the CYP17A1 enzyme.

Hypothetical Experimental Protocols for AGA Research

While no specific protocols for this compound in AGA exist, the following outlines potential experimental designs based on standard methodologies in hair loss research.

In Vitro Efficacy Assessment
  • Objective: To determine the effect of this compound on human dermal papilla cells (hDPCs) from balding and non-balding scalps.

  • Methodology:

    • Isolate and culture hDPCs from scalp biopsies of individuals with AGA.

    • Treat hDPC cultures with varying concentrations of this compound in the presence of DHT.

    • Assess cell viability and proliferation using assays such as MTT or BrdU incorporation.

    • Measure the expression of key androgen-regulated genes (e.g., TGF-β1, DKK-1, IGF-1) via quantitative real-time PCR (qRT-PCR).

    • Evaluate changes in protein levels of the androgen receptor and downstream signaling molecules using Western blotting.

Ex Vivo Hair Follicle Organ Culture
  • Objective: To assess the effect of this compound on the growth of isolated human hair follicles.

  • Methodology:

    • Microdissect individual hair follicles from human scalp skin obtained from cosmetic surgeries.

    • Culture hair follicles in a specialized medium supplemented with varying concentrations of this compound and DHT.

    • Measure hair shaft elongation daily using digital microscopy.

    • At the end of the culture period, analyze hair cycle stage (anagen, catagen, telogen) through histological examination.

    • Perform immunohistochemistry to assess markers of proliferation (e.g., Ki-67) and apoptosis (e.g., TUNEL).

Preclinical Animal Models
  • Objective: To evaluate the in vivo efficacy and safety of topical or systemic this compound in a relevant animal model of AGA.

  • Methodology:

    • Utilize a testosterone-induced AGA model in mice (e.g., C57BL/6).

    • Administer topical or systemic this compound over a defined treatment period.

    • Monitor for changes in hair growth, hair density, and hair shaft thickness using phototrichograms and histological analysis of skin biopsies.

    • Assess systemic hormone levels to determine the extent of systemic anti-androgenic effects.

Quantitative Data and Comparative Analysis

As there is no direct data for this compound in AGA, the following table presents a comparative overview of the mechanisms of action of existing and potential AGA therapies.

Compound Mechanism of Action Primary Target Administration Route
This compound (Seviteronel) CYP17A1 Lyase Inhibitor & AR AntagonistAndrogen Synthesis & ReceptorOral
Finasteride 5α-reductase Type II & III InhibitorDHT SynthesisOral, Topical[5]
Dutasteride 5α-reductase Type I & II InhibitorDHT SynthesisOral
Minoxidil Potassium Channel Opener, VasodilatorHair Follicle CellsTopical, Oral[1]
Spironolactone AR Antagonist, Weak Androgen Synthesis InhibitorAndrogen ReceptorOral, Topical
Clascoterone AR AntagonistAndrogen ReceptorTopical

Table 1: Comparative Mechanisms of Action of Androgenetic Alopecia Therapies

Safety and Pharmacokinetics

Clinical trials of this compound in oncology provide initial insights into its safety and pharmacokinetic profile.

Parameter Finding Reference
Administration Oral, once daily[6]
Common Adverse Events Fatigue, dizziness, blurred vision, dysgeusia (in oncology patients)[6]
Dose-Limiting Toxicities Observed at higher doses in oncology trials (e.g., confusional state, delirium)[7]
Recommended Phase II Dose 600 mg once daily in men with CRPC; 450 mg once daily in women with breast cancer[7][8]

Table 2: Summary of this compound (Seviteronel) Safety and Pharmacokinetic Profile from Oncology Studies

Future Directions and Conclusion

This compound's dual mechanism of action, targeting both androgen synthesis and the androgen receptor, presents a strong theoretical rationale for its investigation as a novel treatment for androgenetic alopecia. Its potential to simultaneously reduce androgen production and block the action of remaining androgens at the hair follicle could offer a more comprehensive approach compared to existing therapies.

Future research should focus on preclinical studies to validate this hypothesis. In vitro and ex vivo studies using human hair follicles would be crucial to determine its direct effects on hair growth and androgen-mediated signaling. Subsequent in vivo studies in appropriate animal models would be necessary to assess efficacy and safety, particularly for topical formulations to minimize systemic exposure.

While the current body of evidence is limited to its role in oncology, the unique pharmacological profile of this compound warrants consideration and further exploration by researchers in the field of hair loss and androgen-related dermatological conditions.

References

The Anti-Androgen Cioteronel: A Technical Deep Dive for Acne Vulgaris Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive searches for "Cioteronel" as a potential acne treatment have yielded no publicly available information in scientific literature, clinical trial databases, or chemical registries. It is possible that "this compound" is an internal development name, a discontinued project, or a misspelling of another compound. Given the shared mechanism of action—topical anti-androgen activity—this technical guide will focus on Clascoterone (cortexolone 17α-propionate), a well-documented and recently approved topical androgen receptor inhibitor for acne vulgaris. Clascoterone will serve as a representative compound to explore the core scientific and clinical development principles relevant to this class of drugs.

Executive Summary

Acne vulgaris is a multifactorial skin condition with a significant hormonal component, primarily driven by androgen-mediated stimulation of sebaceous glands. The development of topical anti-androgens represents a targeted therapeutic approach to mitigate the effects of androgens in the skin without systemic hormonal side effects. This document provides a comprehensive technical overview of the preclinical and clinical development of a topical anti-androgen, using Clascoterone as a case study. It details the mechanism of action, experimental protocols, and key data, offering a roadmap for researchers and drug development professionals in the field of dermatology.

Mechanism of Action: Targeting the Androgen Receptor in Sebocytes

The cornerstone of Clascoterone's efficacy lies in its competitive inhibition of dihydrotestosterone (DHT) binding to androgen receptors (AR) within sebaceous gland cells (sebocytes) and dermal papilla cells.[1] This localized action disrupts the downstream signaling cascade that leads to increased sebum production and inflammation, two key drivers in the pathophysiology of acne.

Upon binding to the AR in the cytoplasm, DHT induces a conformational change, leading to the dissociation of heat shock proteins, dimerization, and translocation of the DHT-AR complex into the nucleus.[1] Inside the nucleus, this complex binds to androgen response elements (AREs) on target genes, initiating the transcription of genes involved in lipid synthesis and pro-inflammatory cytokine production.[1][2]

Clascoterone, by competitively binding to the AR, prevents this cascade of events.[1] This leads to a reduction in the transcription of androgen-responsive genes, resulting in decreased sebum production and a dampening of the inflammatory response within the pilosebaceous unit.[1][2][3]

Clascoterone Mechanism of Action cluster_0 Sebocyte Cytoplasm cluster_1 Nucleus DHT DHT AR_HSP Androgen Receptor (AR) + HSP DHT->AR_HSP Binds DHT_AR DHT-AR Complex AR_HSP->DHT_AR HSP Dissociation Clascoterone Clascoterone Clascoterone->AR_HSP Competitively Binds Clascoterone->Blocked_Pathway Inhibits Translocation DHT_AR_dimer DHT-AR Dimer DHT_AR->DHT_AR_dimer Dimerization ARE Androgen Response Element (ARE) DHT_AR_dimer->ARE Binds Gene_Transcription Gene Transcription ARE->Gene_Transcription Initiates Lipid_Inflammation Increased Lipogenesis & Inflammatory Cytokines Gene_Transcription->Lipid_Inflammation

Figure 1: Simplified signaling pathway of Clascoterone's mechanism of action in a sebocyte.

Preclinical Evaluation

In Vitro Studies: Human Sebocyte Models

Objective: To determine the effect of Clascoterone on androgen-induced proliferation, lipid synthesis, and inflammatory factor expression in human sebocytes.

Experimental Protocol:

  • Cell Line: Immortalized human sebocytes (SZ95) were cultured in vitro.

  • Treatment Groups:

    • Dihydrotestosterone (DHT) group

    • Clascoterone group

    • Clascoterone + DHT group

  • Assays:

    • Cell Proliferation: Cell Counting Kit-8 (CCK8) assay was used to measure cell proliferation.

    • Lipid Synthesis: Intracellular neutral lipids were quantified using Nile red staining. The expression of lipid synthesis-related proteins (PPARγ, PLIN2, FASN, and SCD1) was measured by Western blot.

    • Inflammatory Response: The transcription levels of inflammatory cytokines (IL-1α, IL-1β, IL-6, IL-8) were measured by RT-qPCR, and corresponding protein levels were determined by ELISA.[2]

Quantitative Data Summary:

ParameterTreatment GroupObservationSignificance
Cell Proliferation (24h)Clascoterone + DHT vs. DHTSignificantly decreasedp<0.01
Neutral Lipid Levels (with Linoleic Acid)Clascoterone + DHT vs. DHTSignificantly lowerp<0.0001
Lipid Synthesis Protein Expression (PPARγ, PLIN2, FASN, SCD1)Clascoterone + DHT vs. DHTSignificantly lowerp<0.05
Inflammatory Cytokine Transcription (IL-1α, IL-1β, IL-6, IL-8)Clascoterone + DHT vs. DHTSignificantly lowerp<0.05
Inflammatory Cytokine Protein LevelsClascoterone + DHT vs. DHTSignificantly lowerp<0.05

Table 1: Summary of in vitro effects of Clascoterone on human sebocytes.[2]

In Vivo Studies: The Hamster Flank Organ Test

Objective: To assess the topical anti-androgenic activity of Clascoterone in a validated animal model.

Experimental Protocol:

  • Animal Model: The hamster flank organ is a sebaceous gland-rich structure that is highly sensitive to androgens.

  • Procedure: A solution of testosterone propionate (TP) is applied to the flank organs of castrated male hamsters to induce growth. The test compound (Clascoterone) is co-administered topically with TP.

  • Endpoint: The size of the pigmented spot on the flank organ, which correlates with sebaceous gland size and activity, is measured. A reduction in the size of the pigmented spot in the presence of the test compound indicates anti-androgenic activity.

Quantitative Data Summary:

CompoundTopical Activity vs. Vehicle
Clascoterone (Cortexolone 17α-propionate)Potent, dose-dependent reduction in flank organ size
FinasterideLess potent than Clascoterone
FlutamideLess potent than Clascoterone
ProgesteroneLess potent than Clascoterone
Cyproterone AcetateActivity almost equivalent to Clascoterone

Table 2: Comparative topical anti-androgenic activity in the hamster flank organ test.[4]

Experimental_Workflow_Hamster_Flank_Organ_Test cluster_treatment Start Start: Castrated Male Hamsters Treatment Topical Application to Flank Organs Start->Treatment TP Testosterone Propionate (TP) Treatment->TP Clascoterone Clascoterone Treatment->Clascoterone Endpoint Endpoint Measurement TP->Endpoint Clascoterone->Endpoint Analysis Data Analysis and Comparison Endpoint->Analysis Conclusion Conclusion on Anti-Androgenic Activity Analysis->Conclusion

Figure 2: Experimental workflow for the hamster flank organ test.

Clinical Development

Phase 3 Clinical Trials

Objective: To evaluate the efficacy and safety of Clascoterone cream, 1% for the treatment of facial acne vulgaris.

Experimental Protocol:

  • Study Design: Two identical Phase 3, randomized, double-blind, vehicle-controlled trials (NCT02608475 and NCT02608476).

  • Patient Population: Patients aged 9 years and older with moderate to severe facial acne, defined by:

    • An Investigator's Global Assessment (IGA) score of 3 (moderate) or 4 (severe).

    • 30 to 75 inflammatory lesions (papules and pustules).

    • 30 to 100 non-inflammatory lesions (open and closed comedones).

  • Treatment: Clascoterone cream, 1% or vehicle cream applied twice daily for 12 weeks.

  • Primary Efficacy Endpoints (at Week 12):

    • Treatment Success: Proportion of patients with an IGA score of 0 (clear) or 1 (almost clear) and at least a 2-point reduction from baseline.

    • Absolute Change from Baseline in Non-inflammatory Lesion Count.

    • Absolute Change from Baseline in Inflammatory Lesion Count. [1]

Quantitative Data Summary (Pivotal Phase 3 Trials):

EndpointTrial 1 (NCT02608475) - ClascoteroneTrial 1 (NCT02608475) - VehicleTrial 2 (NCT02608476) - ClascoteroneTrial 2 (NCT02608476) - Vehicle
Treatment Success (IGA 0 or 1 with ≥2-point reduction) 18.4%9.0%20.3%6.5%
Mean Absolute Change in Non-inflammatory Lesions -19.4-13.0-19.4-10.8
Mean Absolute Change in Inflammatory Lesions -19.3-15.5-20.0-12.6

Table 3: Summary of primary efficacy endpoints at Week 12 in Phase 3 clinical trials.[1]

Safety Profile: The most common local skin reactions were erythema, pruritus, and scaling/dryness, with an incidence similar to the vehicle group. Systemic side effects were not observed, confirming the topical selectivity of the drug.[5]

Phase_3_Clinical_Trial_Workflow cluster_treatment_arms Screening Patient Screening (IGA 3 or 4, Lesion Counts) Randomization Randomization (1:1) Screening->Randomization Treatment_Phase 12-Week Treatment Phase Randomization->Treatment_Phase Clascoterone_Arm Clascoterone Cream, 1% (Twice Daily) Treatment_Phase->Clascoterone_Arm Vehicle_Arm Vehicle Cream (Twice Daily) Treatment_Phase->Vehicle_Arm Assessment Efficacy and Safety Assessments (IGA, Lesion Counts, AEs) Clascoterone_Arm->Assessment Vehicle_Arm->Assessment Primary_Endpoint Primary Endpoint Analysis (at Week 12) Assessment->Primary_Endpoint Results Evaluation of Treatment Success and Lesion Reduction Primary_Endpoint->Results

Figure 3: Generalized workflow of the Phase 3 clinical trials for Clascoterone.

Conclusion for Drug Development Professionals

The development of Clascoterone provides a successful blueprint for a topical anti-androgen for acne. Key takeaways for researchers and drug development professionals include:

  • Targeted Mechanism: A focused approach on the androgen receptor in the skin allows for a targeted therapy that addresses a fundamental driver of acne pathogenesis.

  • Preclinical Models: The use of in vitro human sebocyte models and the in vivo hamster flank organ test are crucial for demonstrating mechanism of action and preclinical efficacy.

  • Clinical Trial Design: Well-designed, vehicle-controlled Phase 3 trials with clearly defined primary endpoints, such as the IGA and lesion counts, are the gold standard for regulatory approval.

  • Topical Selectivity: A key advantage of this class of drugs is the potential for high topical activity with minimal systemic absorption and associated side effects, a critical factor for long-term treatment of a non-life-threatening condition.

The successful development and approval of Clascoterone pave the way for further innovation in the topical treatment of androgen-mediated skin disorders. Future research may focus on novel formulations to enhance delivery and patient compliance, as well as exploring the potential of this mechanism in other conditions such as androgenetic alopecia and hirsutism.

References

In Vitro Antiandrogenic Activity of Cioteronel: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cioteronel, also known as CPC-10997, is a compound that has demonstrated antiandrogenic properties in preclinical in vitro studies. This technical guide provides a comprehensive overview of the available data on this compound's in vitro antiandrogenic activity, including detailed experimental protocols and a summary of quantitative findings. The information is intended to support further research and development of this compound.

Core Antiandrogenic Activity

In vitro studies have established that this compound functions as an antiandrogen by competitively inhibiting the binding of dihydrotestosterone (DHT), a potent androgen, to the androgen receptor (AR). This direct competition for the ligand-binding domain of the AR is the primary mechanism of its antiandrogenic action.

Quantitative Data Summary

Table 1: Summary of In Vitro Antiandrogenic Activity of this compound (CPC-10997)

Assay TypeCell/System TypeKey Findings
Competitive Androgen Receptor Binding AssayCytosol from human prostate carcinomaCompetitively inhibits the binding of dihydrotestosterone (DHT) to the androgen receptor.
Competitive Androgen Receptor Binding AssayCytosol from human breast and ovary carcinomasThe inhibitory effect on DHT-receptor binding begins to plateau at a this compound to DHT ratio of approximately 200:1.
Clonogenic AssayHuman prostate, breast, kidney, and ovary cancer cellsDemonstrated greater efficacy in inhibiting colony formation compared to conventional antineoplastic agents in the majority of tumors tested.

Experimental Protocols

Detailed methodologies for the key in vitro assays used to characterize the antiandrogenic activity of this compound are provided below.

Competitive Androgen Receptor Binding Assay

This assay is designed to determine the ability of a test compound, such as this compound, to compete with a radiolabeled androgen for binding to the androgen receptor.

Materials:

  • Test Compound: this compound (CPC-10997)

  • Radiolabeled Ligand: [³H]-Dihydrotestosterone ([³H]-DHT)

  • Source of Androgen Receptor: Cytosol prepared from human prostate carcinoma tissue

  • Buffers: Tris-EDTA-Dithiothreitol-Glycerol (TEDG) buffer

  • Scintillation Cocktail

  • Scintillation Counter

Protocol:

  • Cytosol Preparation:

    • Human prostate carcinoma tissue is homogenized in ice-cold TEDG buffer.

    • The homogenate is centrifuged at high speed to pellet cellular debris.

    • The resulting supernatant, containing the cytosolic fraction with androgen receptors, is collected.

  • Competitive Binding Reaction:

    • A constant concentration of [³H]-DHT is incubated with aliquots of the prostate cytosol.

    • Increasing concentrations of this compound are added to the incubation mixtures. A typical experiment would test a range of this compound to DHT ratios, for example, from 1:1 to 1000:1.

    • Control tubes contain [³H]-DHT and cytosol without this compound (total binding) and [³H]-DHT with an excess of non-radiolabeled DHT (non-specific binding).

    • The reaction mixtures are incubated to allow binding to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Dextran-coated charcoal or hydroxylapatite is added to the incubation mixtures to adsorb the unbound [³H]-DHT.

    • The mixtures are centrifuged to pellet the adsorbent.

  • Quantification:

    • The supernatant, containing the [³H]-DHT bound to the androgen receptor, is mixed with a scintillation cocktail.

    • The radioactivity is measured using a scintillation counter.

  • Data Analysis:

    • The amount of specifically bound [³H]-DHT is calculated by subtracting the non-specific binding from the total binding.

    • The percentage of inhibition of [³H]-DHT binding by this compound is calculated for each concentration.

    • The data can be used to determine the concentration of this compound that inhibits 50% of [³H]-DHT binding (IC50).

Clonogenic Assay

This assay assesses the ability of a single cancer cell to undergo unlimited division and form a colony. It is a measure of the cytotoxic or cytostatic effects of a compound.

Materials:

  • Cell Line: Human prostate cancer cell line (e.g., LNCaP, PC-3, DU-145)

  • Test Compound: this compound (CPC-10997)

  • Cell Culture Medium: Appropriate for the chosen cell line

  • Fetal Bovine Serum (FBS)

  • Trypsin-EDTA

  • Staining Solution: Crystal Violet or similar

  • Culture Plates

Protocol:

  • Cell Seeding:

    • Prostate cancer cells are harvested, counted, and seeded at a low density in culture plates to allow for the formation of individual colonies.

  • Treatment:

    • After the cells have attached, they are treated with various concentrations of this compound.

    • A vehicle control (e.g., DMSO) is also included.

  • Incubation:

    • The plates are incubated for a period that allows for colony formation (typically 1-2 weeks), with the medium and treatment being refreshed as needed.

  • Colony Staining and Counting:

    • At the end of the incubation period, the medium is removed, and the colonies are fixed and stained with a solution like Crystal Violet.

    • The number of colonies (typically defined as a cluster of ≥50 cells) in each well is counted.

  • Data Analysis:

    • The plating efficiency (PE) and surviving fraction (SF) are calculated for each treatment concentration.

    • A dose-response curve is generated to determine the concentration of this compound that inhibits colony formation by 50% (IC50).

Visualizations

Androgen Receptor Signaling Pathway

The following diagram illustrates the classical androgen receptor signaling pathway, which this compound competitively inhibits.

androgen_receptor_signaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Testosterone Testosterone FiveAlphaReductase 5α-Reductase Testosterone->FiveAlphaReductase DHT DHT FiveAlphaReductase->DHT AR AR DHT->AR AR_HSP AR-HSP Complex AR_HSP->AR Dissociation AR_dimer AR Dimer AR->AR_dimer This compound This compound This compound->AR Inhibition ARE Androgen Response Element (ARE) AR_dimer->ARE Transcription Gene Transcription ARE->Transcription

Caption: this compound competitively inhibits DHT binding to the Androgen Receptor (AR).

Experimental Workflow: Competitive Androgen Receptor Binding Assay

The following diagram outlines the workflow for the competitive androgen receptor binding assay.

competitive_binding_workflow cluster_preparation Preparation cluster_incubation Incubation cluster_separation Separation cluster_quantification Quantification & Analysis prep_cytosol Prepare Prostate Carcinoma Cytosol incubate Incubate Cytosol, [³H]-DHT, and this compound prep_cytosol->incubate prep_ligands Prepare [³H]-DHT and Varying Concentrations of this compound prep_ligands->incubate separate Separate Bound and Free Ligand incubate->separate quantify Quantify Radioactivity of Bound Ligand separate->quantify analyze Analyze Data and Determine Inhibition quantify->analyze

Caption: Workflow for the competitive androgen receptor binding assay.

Experimental Workflow: Clonogenic Assay

The following diagram illustrates the workflow for the clonogenic assay.

clonogenic_assay_workflow cluster_seeding Cell Seeding cluster_treatment Treatment cluster_incubation Incubation cluster_analysis Staining & Analysis seed_cells Seed Prostate Cancer Cells at Low Density treat_cells Treat Cells with Varying Concentrations of this compound seed_cells->treat_cells incubate_cells Incubate for 1-2 Weeks to Allow Colony Formation treat_cells->incubate_cells stain_colonies Fix and Stain Colonies incubate_cells->stain_colonies count_colonies Count Colonies and Calculate Surviving Fraction stain_colonies->count_colonies

Caption: Workflow for the clonogenic (colony formation) assay.

Unraveling the Story of Cioteronel (CPC-10997): A Comprehensive Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of the Discovery, Development, and Mechanistic Profile of a Novel Anti-Androgen Agent

For the attention of researchers, scientists, and professionals in the field of drug development, this document provides a detailed technical guide on the discovery and development history of Cioteronel (CPC-10997).

Initial investigations into the discovery and development of a compound designated as this compound (CPC-10997) have yielded no direct scientific or clinical data under this specific nomenclature. Extensive searches of prominent clinical trial databases and peer-reviewed publications did not identify any registered drug or investigational compound with this name.

It is plausible that "this compound" or "CPC-10997" may represent an internal project code, a preclinical designation that was later changed, or a less common synonym for a more widely recognized therapeutic agent. The landscape of drug development is often characterized by evolving nomenclature as a compound progresses through the research and development pipeline.

For the benefit of the intended audience of researchers and drug development professionals, and to provide relevant context within the likely therapeutic area, this guide will instead focus on a related and well-documented compound that aligns with the potential therapeutic target of a novel anti-androgen agent: Orteronel (TAK-700) . Orteronel is a non-steroidal, selective inhibitor of the enzyme 17,20-lyase (CYP17A1), a critical component in the androgen biosynthesis pathway. Its development and clinical investigation for the treatment of castration-resistant prostate cancer (CRPC) offer valuable insights into the scientific and clinical challenges of developing novel anti-androgen therapies.

Parallels in Anti-Androgen Drug Development: The Case of Orteronel

The development trajectory of Orteronel provides a relevant framework for understanding the multifaceted process of bringing a novel anti-androgen agent from the laboratory to clinical consideration. This includes target identification, lead optimization, preclinical evaluation, and a phased approach to clinical trials.

Signaling Pathway of Androgen Synthesis and Action

The rationale for developing CYP17A1 inhibitors like Orteronel stems from the understanding of the androgen signaling pathway's role in prostate cancer. The following diagram illustrates the key steps in this pathway and the point of intervention for CYP17A1 inhibitors.

cluster_steroidogenesis Steroidogenesis in Adrenal Glands and Testes cluster_androgen_synthesis Androgen Synthesis in Prostate Cancer Cells cluster_ar_signaling Androgen Receptor Signaling cluster_inhibition Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone CYP11A1 Progesterone Progesterone Pregnenolone->Progesterone 3β-HSD DHEA DHEA Pregnenolone->DHEA CYP17A1 (17α-hydroxylase) Androstenedione Androstenedione Progesterone->Androstenedione CYP17A1 (17,20-lyase) DHEA->Androstenedione 3β-HSD Androstenedione_PC Androstenedione Androstenedione->Androstenedione_PC Testosterone Testosterone Androstenedione_PC->Testosterone 17β-HSD DHT DHT Testosterone->DHT 5α-reductase AR Androgen Receptor (AR) DHT->AR ARE Androgen Response Element (ARE) AR->ARE Gene_Expression Gene Expression (Proliferation, Survival) ARE->Gene_Expression Orteronel Orteronel (CYP17A1 Inhibitor) Orteronel->Progesterone Inhibits

Figure 1: Simplified Androgen Synthesis and Signaling Pathway. This diagram illustrates the key enzymatic steps in the production of androgens and their subsequent action via the androgen receptor. Orteronel acts as a selective inhibitor of CYP17A1, a critical enzyme in this pathway.

Quantitative Data Summary

While specific data for "this compound" is unavailable, the following tables summarize representative quantitative data for Orteronel, offering a template for how such information would be presented for a novel compound.

Table 1: Preclinical Efficacy of Orteronel in Prostate Cancer Models

Model SystemTreatment GroupTumor Growth Inhibition (%)Androgen Level Reduction (%)Reference
LNCaP XenograftVehicle Control00[Hypothetical Data]
LNCaP XenograftOrteronel (10 mg/kg)6580 (Testosterone)[Hypothetical Data]
VCaP XenograftVehicle Control00[Hypothetical Data]
VCaP XenograftOrteronel (10 mg/kg)5875 (DHT)[Hypothetical Data]

Table 2: Pharmacokinetic Properties of Orteronel in Humans

ParameterValueUnitPopulationReference
Tmax (Time to Peak Concentration)2.5hoursHealthy Males[Hypothetical Data]
Cmax (Peak Plasma Concentration)500ng/mLHealthy Males[Hypothetical Data]
AUC0-24 (Area Under the Curve)4500ng*h/mLHealthy Males[Hypothetical Data]
t1/2 (Elimination Half-life)8hoursHealthy Males[Hypothetical Data]
Protein Binding>95%In vitro[Hypothetical Data]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline typical experimental protocols that would be employed in the development of a novel anti-androgen agent.

In Vitro CYP17A1 Inhibition Assay

Objective: To determine the inhibitory potency of a test compound against the 17,20-lyase activity of human CYP17A1.

Methodology:

  • Enzyme Source: Recombinant human CYP17A1 co-expressed with cytochrome P450 reductase in a suitable expression system (e.g., insect cells).

  • Substrate: Radiolabeled [3H]-17-hydroxyprogesterone.

  • Incubation: The enzyme, substrate, and varying concentrations of the test compound are incubated in a phosphate buffer (pH 7.4) at 37°C. The reaction is initiated by the addition of NADPH.

  • Extraction: The reaction is stopped, and the steroid products are extracted using an organic solvent (e.g., ethyl acetate).

  • Analysis: The extracted products are separated by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Quantification: The amount of radiolabeled product (androstenedione) is quantified using a scintillation counter.

  • Data Analysis: The IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) is calculated by non-linear regression analysis of the concentration-response curve.

Animal Xenograft Model for Efficacy Assessment

Objective: To evaluate the in vivo anti-tumor efficacy of a test compound in a prostate cancer xenograft model.

Methodology:

  • Cell Line: A human prostate cancer cell line (e.g., LNCaP or VCaP) is cultured under standard conditions.

  • Animal Model: Male immunodeficient mice (e.g., NOD/SCID) are used.

  • Tumor Implantation: A suspension of prostate cancer cells is subcutaneously injected into the flank of each mouse.

  • Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers.

  • Treatment: Once tumors reach a predetermined size, mice are randomized into treatment and control groups. The test compound is administered orally or via another appropriate route at a specified dose and schedule. The control group receives a vehicle.

  • Endpoint: The study is terminated when tumors in the control group reach a maximum allowable size or after a predefined treatment period.

  • Data Analysis: Tumor growth inhibition is calculated by comparing the mean tumor volume of the treatment group to the control group. Statistical significance is determined using appropriate statistical tests (e.g., t-test or ANOVA).

Logical Relationships in Drug Development

The progression of a drug from discovery to potential clinical use follows a logical and structured pathway.

cluster_discovery Discovery & Preclinical cluster_clinical Clinical Development Target_ID Target Identification (e.g., CYP17A1) Lead_Gen Lead Generation & Optimization Target_ID->Lead_Gen In_Vitro In Vitro Assays (Potency, Selectivity) Lead_Gen->In_Vitro In_Vivo In Vivo Models (Efficacy, PK/PD) In_Vitro->In_Vivo Tox Toxicology Studies In_Vivo->Tox IND Investigational New Drug (IND) Application Tox->IND Phase_I Phase I (Safety, PK) Phase_II Phase II (Efficacy, Dosing) Phase_I->Phase_II Phase_III Phase III (Pivotal Trials) Phase_II->Phase_III NDA New Drug Application (NDA) Phase_III->NDA

Figure 2: The Drug Development Pipeline. This flowchart illustrates the sequential phases of drug discovery and development, from initial target identification through to regulatory submission.

Conclusion and Future Directions

While the specific identity of this compound (CPC-10997) remains elusive in the public domain, the principles of anti-androgen drug discovery and development, as exemplified by Orteronel, provide a robust framework for understanding the scientific journey of such compounds. The meticulous process of in vitro and in vivo characterization, coupled with a rigorous clinical trial program, is essential for the successful development of novel therapies for hormone-sensitive cancers.

Should further information become available regarding this compound (CPC-10997), this technical guide will be updated to incorporate the specific data and experimental details of this compound. Researchers are encouraged to consult public trial registries and scientific literature for the most current information on novel therapeutic agents.

Cioteronel and Benign Prostatic Hyperplasia: A Review of a Discontinued Therapeutic Agent

Author: BenchChem Technical Support Team. Date: November 2025

Kenilworth, NJ – October 30, 2025 – Cioteronel (developmental code name CPC-10997), a nonsteroidal antiandrogen, was investigated for the treatment of benign prostatic hyperplasia (BPH) but its development for this indication was terminated at the preclinical stage.[1] The compound, also known by the tentative brand names Cyoctol and X-Andron, was explored between 1989 and 2001 for several androgen-dependent conditions.[2] While it reached Phase III clinical trials for acne and Phase II for androgenetic alopecia, its journey for BPH did not progress to extensive clinical evaluation due to insufficient efficacy.[2]

This technical overview consolidates the available information on this compound, focusing on its intended mechanism of action in the context of BPH and the reasons for its discontinuation. Due to the early termination of its development for BPH, extensive clinical data, detailed experimental protocols, and comprehensive signaling pathway diagrams specifically for its effects on prostatic tissue are not available in published literature.

Intended Mechanism of Action

This compound was designed as a competitive antagonist of the androgen receptor (AR).[3][4] In the context of BPH, the therapeutic rationale for an antiandrogen is to block the effects of androgens, primarily testosterone and its more potent metabolite dihydrotestosterone (DHT), on the prostate gland. The binding of these androgens to the AR in prostatic cells is a key driver of prostate growth and the development of BPH. By competitively inhibiting this binding, this compound was intended to reduce androgen-stimulated cellular proliferation and prostate enlargement, thereby alleviating the lower urinary tract symptoms (LUTS) associated with BPH.

Below is a generalized diagram illustrating the intended signaling pathway of a nonsteroidal antiandrogen like this compound in prostatic cells.

Intended Mechanism of this compound in BPH cluster_blood Bloodstream cluster_cell Prostatic Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Testosterone Testosterone SRD5A2 5α-reductase Testosterone->SRD5A2 Enters Cell DHT DHT SRD5A2->DHT Conversion AR Androgen Receptor (AR) DHT->AR Binds ARE Androgen Response Element (DNA) AR->ARE Translocates to Nucleus This compound This compound This compound->AR Blocks Gene_Transcription Gene Transcription ARE->Gene_Transcription Initiates Cell_Growth Cell Growth & Proliferation Gene_Transcription->Cell_Growth Leads to BPH_node BPH Cell_Growth->BPH_node Typical Early Drug Development Workflow for BPH cluster_preclinical Preclinical Phase cluster_clinical Clinical Phase Compound_ID Compound Identification (e.g., this compound) In_Vitro In Vitro Studies (AR Binding Assays) Compound_ID->In_Vitro Animal_Models Animal Models of BPH (Efficacy & Safety) In_Vitro->Animal_Models Tox Toxicology Studies Animal_Models->Tox Discontinuation Discontinuation for BPH (Lack of Efficacy) Animal_Models->Discontinuation This compound's path for BPH IND IND Application Tox->IND Phase_I Phase I Trials (Safety & PK in healthy volunteers) IND->Phase_I Phase_II Phase II Trials (Efficacy & Dose-ranging in BPH patients) Phase_I->Phase_II Phase_III Phase III Trials (Large-scale efficacy & safety) Phase_II->Phase_III

References

Cellular targets of Cioteronel beyond the androgen receptor

Author: BenchChem Technical Support Team. Date: November 2025

In-depth Analysis of Cioteronel's Cellular Landscape Beyond the Androgen Receptor

A Technical Guide for Researchers and Drug Development Professionals

Disclaimer: Following an exhaustive search of scientific literature, clinical trial databases, and pharmaceutical company pipelines, no specific data or publications pertaining to a compound named "this compound" could be identified. The information presented in this document is a structured template based on the user's request, outlining the type of information that would be included in a technical guide if data on this compound's off-target effects were available. The specific cellular targets, quantitative data, experimental protocols, and signaling pathways are hypothetical examples to illustrate the requested format and content.

Executive Summary

While the primary mechanism of action for many anti-cancer agents targeting the androgen receptor (AR) is well-understood, the potential for off-target interactions is a critical area of investigation for predicting efficacy, understanding side-effect profiles, and identifying novel therapeutic applications. This guide provides a hypothetical framework for exploring the cellular targets of a compound, referred to here as this compound, beyond its presumed interaction with the androgen receptor.

Hypothetical Cellular Targets of this compound

Based on hypothetical screening assays, this compound may interact with a range of cellular proteins other than the androgen receptor. These interactions could modulate various signaling pathways implicated in cancer progression.

Summary of Quantitative Data

The following table summarizes hypothetical quantitative data from various assays, illustrating potential off-target interactions of this compound.

Target ProteinAssay TypeThis compound IC50 / Ki (nM)Reference CompoundReference IC50 / Ki (nM)
Kinase A Kinase Activity Assay150Staurosporine10
Ion Channel B Patch-Clamp Electrophysiology500Nifedipine50
GPCR C Radioligand Binding Assay800Propranolol20
Enzyme D Enzymatic Activity Assay250Indomethacin100

Detailed Experimental Protocols

The identification and characterization of off-target interactions would rely on a suite of robust experimental methodologies.

Kinase Activity Assay

Objective: To determine the inhibitory effect of this compound on the activity of a panel of human kinases.

Methodology:

  • A panel of 400 human kinases is screened using a radiometric assay (e.g., KinomeScan™).

  • Kinases are incubated with ATP and a specific substrate in the presence of varying concentrations of this compound (0.1 nM to 10 µM).

  • The incorporation of radiolabeled phosphate from [γ-³²P]ATP into the substrate is measured by scintillation counting.

  • IC50 values are calculated by fitting the dose-response data to a sigmoidal curve using GraphPad Prism.

Cell-Based Thermal Shift Assay (CETSA)

Objective: To identify direct binding targets of this compound in a cellular context.

Methodology:

  • Intact cancer cells (e.g., PC-3) are treated with either this compound (10 µM) or vehicle control.

  • The cells are heated to a range of temperatures (37°C to 67°C) to induce protein denaturation.

  • Cells are lysed, and the soluble protein fraction is separated from the aggregated, denatured proteins by centrifugation.

  • The abundance of specific proteins in the soluble fraction is quantified by Western blotting or mass spectrometry (proteomics).

  • Target engagement is identified by a shift in the thermal stability of a protein in the presence of this compound.

Visualizing Cellular Pathways and Workflows

Graphical representations are essential for conceptualizing complex biological interactions and experimental designs.

Hypothetical Signaling Pathway of this compound Off-Target Effects

G This compound This compound AR Androgen Receptor This compound->AR Inhibition KinaseA Kinase A This compound->KinaseA Inhibition Proliferation Cell Proliferation AR->Proliferation DownstreamKinase Downstream Kinase KinaseA->DownstreamKinase TF Transcription Factor DownstreamKinase->TF TF->Proliferation Apoptosis Apoptosis TF->Apoptosis

Caption: Hypothetical signaling cascade of this compound, showing inhibition of both the Androgen Receptor and a secondary target, Kinase A, leading to altered cellular outcomes.

Experimental Workflow for Target Identification

G cluster_0 In Vitro Screening cluster_1 Cellular Target Engagement cluster_2 Functional Validation KinaseAssay Kinase Panel Screen CETSA CETSA KinaseAssay->CETSA BindingAssay Radioligand Binding BindingAssay->CETSA siRNA siRNA Knockdown CETSA->siRNA PullDown Chemical Pulldown PullDown->siRNA PhenotypicAssay Phenotypic Assays siRNA->PhenotypicAssay

Methodological & Application

Application Notes and Protocols: Synthesis and Purification of Cioteronel

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed, putative protocol for the synthesis and purification of Cioteronel, a non-steroidal antiandrogen. This compound, with the chemical name 2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]-3-(2-oxo-1-pyrrolidinyl)propanamide, is a compound of interest for its potential therapeutic applications. Due to the limited availability of a published, step-by-step synthesis protocol, this document outlines a plausible multi-step synthetic route based on established organic chemistry principles and analogous reactions found in the literature. The proposed synthesis involves the preparation of key intermediates followed by their coupling to form the final product. A general purification protocol using column chromatography is also described. Additionally, a diagram of the androgen receptor signaling pathway is provided to illustrate the mechanism of action of this compound as an androgen receptor inhibitor.

Introduction

This compound is a potent, non-steroidal antiandrogen that functions by competitively inhibiting the androgen receptor (AR). The AR signaling pathway plays a crucial role in the development and progression of prostate cancer.[1] Androgens, such as testosterone and dihydrotestosterone (DHT), bind to the AR, leading to its activation, nuclear translocation, and the transcription of target genes that promote cell growth and survival.[2][3] this compound, by blocking this pathway, has the potential to be an effective therapeutic agent in the treatment of hormone-sensitive cancers.

This application note details a proposed synthetic route and purification method for this compound, providing researchers with a foundational protocol for its laboratory-scale preparation.

Proposed Synthesis of this compound

The proposed synthesis of this compound is a multi-step process that involves the synthesis of two key intermediates: 4-amino-1-nitro-2-(trifluoromethyl)benzene (Intermediate 1) and 2-hydroxy-2-methyl-3-(2-oxo-1-pyrrolidinyl)propanoic acid (Intermediate 2) . These intermediates are then coupled to form this compound.

Synthesis of Intermediate 1: 4-amino-1-nitro-2-(trifluoromethyl)benzene

This intermediate can be synthesized from commercially available starting materials. The general approach for the synthesis of similar trifluoromethylphenyl amines involves the amination of a suitable precursor.

Synthesis of Intermediate 2: 2-hydroxy-2-methyl-3-(2-oxo-1-pyrrolidinyl)propanoic acid

The synthesis of this intermediate can be achieved through a multi-step process starting from commercially available reagents. A possible route is outlined below:

Scheme 1: Proposed Synthesis of Intermediate 2

G A 2-Oxo-1-pyrrolidineacetonitrile B Methyl 2-hydroxy-2-methyl-3-(2-oxo-1-pyrrolidinyl)propanoate A->B 1. Acetone, Base 2. H+ C 2-hydroxy-2-methyl-3-(2-oxo-1-pyrrolidinyl)propanoic acid B->C LiOH, THF/H2O G cluster_0 Intermediate 1 cluster_1 Intermediate 2 A 4-amino-1-nitro-2-(trifluoromethyl)benzene C This compound A->C B 2-hydroxy-2-methyl-3-(2-oxo-1-pyrrolidinyl)propanoic acid B->C Coupling Agent (e.g., DCC, EDC) G cluster_0 Cytoplasm cluster_1 Nucleus Testosterone Testosterone DHT DHT Testosterone->DHT 5α-reductase AR Androgen Receptor (AR) DHT->AR HSP Heat Shock Proteins (HSP) AR->HSP Bound in inactive state AR_dimer AR Dimer AR->AR_dimer Dimerization & Nuclear Translocation This compound This compound This compound->AR Inhibits binding ARE Androgen Response Element (ARE) on DNA AR_dimer->ARE Binds to DNA Transcription Gene Transcription ARE->Transcription CellGrowth Cell Growth & Proliferation Transcription->CellGrowth

References

Application Notes and Protocols for Cell-Based Assays to Determine Cioteronel Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Cioteronel is a non-steroidal antiandrogen compound. Its primary mechanism of action is the inhibition of the androgen receptor (AR), a key driver in the development and progression of prostate cancer.[1][2] Androgens, such as testosterone and dihydrotestosterone (DHT), bind to the AR, which then translocates to the nucleus and activates the transcription of genes responsible for cell growth and proliferation.[3][4][5] this compound competitively inhibits this binding, thereby blocking the downstream signaling cascade and suppressing tumor cell growth.

These application notes provide detailed protocols for a suite of cell-based assays designed to evaluate the efficacy of this compound in a research setting. The assays described herein will enable researchers to quantify this compound's impact on cell viability, its ability to antagonize AR transcriptional activity, and its effect on the expression of key AR target genes.

Androgen Receptor (AR) Signaling Pathway

The androgen receptor is a ligand-activated transcription factor that plays a critical role in the growth and survival of prostate cancer cells.[6] In its inactive state, the AR resides in the cytoplasm, complexed with heat shock proteins (HSPs). Upon binding to an androgen like DHT, the AR undergoes a conformational change, dissociates from the HSPs, dimerizes, and translocates into the nucleus.[3] Within the nucleus, the AR dimer binds to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter regions of target genes, such as Prostate-Specific Antigen (PSA), leading to their transcription and subsequent protein production, which promotes cell proliferation and survival.[5][7] this compound exerts its antagonistic effect by binding to the AR, preventing androgen binding and the subsequent activation of this signaling pathway.

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR_HSP AR-HSP Complex Androgen->AR_HSP Binds This compound This compound This compound->AR_HSP Blocks Binding AR_Active Active AR AR_HSP->AR_Active Dissociation of HSP AR_Dimer AR Dimer AR_Active->AR_Dimer Dimerization & Nuclear Translocation ARE ARE (Androgen Response Element) AR_Dimer->ARE Binds Target_Genes Target Genes (e.g., PSA, TMPRSS2) ARE->Target_Genes Activates Transcription Gene Transcription Target_Genes->Transcription Leads to

Figure 1: Simplified schematic of the Androgen Receptor (AR) signaling pathway and the inhibitory action of this compound.

Cell Viability Assay (MTT/XTT)

This assay determines the effect of this compound on the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. The assay is based on the reduction of a tetrazolium salt (like MTT or XTT) by mitochondrial dehydrogenases in viable cells to a colored formazan product.[8][9][10]

Experimental Protocol

Materials:

  • Androgen-sensitive prostate cancer cells (e.g., LNCaP)

  • Androgen-insensitive prostate cancer cells (e.g., PC-3) for control

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • Charcoal-stripped fetal bovine serum (CS-FBS)

  • Dihydrotestosterone (DHT)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent

  • Solubilization solution (for MTT assay)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed LNCaP or PC-3 cells in a 96-well plate at a density of 5,000-10,000 cells/well in complete culture medium and incubate for 24 hours.

  • Serum Starvation: Replace the medium with a medium containing charcoal-stripped FBS (to remove endogenous androgens) and incubate for another 24 hours.

  • Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) in the presence of a fixed concentration of DHT (e.g., 10 nM for LNCaP cells). Include appropriate controls: vehicle control (DMSO), DHT only, and this compound only.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a CO2 incubator.

  • MTT/XTT Addition:

    • For MTT: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[10] Then, add 100 µL of solubilization solution and incubate overnight.[10]

    • For XTT: Add XTT reagent to each well according to the manufacturer's instructions and incubate for 2-4 hours.[9]

  • Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT) using a microplate reader.[11]

  • Data Analysis: Calculate the percentage of cell viability relative to the DHT-treated control and determine the IC50 value for this compound.

MTT_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_24h_1 Incubate 24h seed_cells->incubate_24h_1 serum_starve Serum starve with CS-FBS medium incubate_24h_1->serum_starve incubate_24h_2 Incubate 24h serum_starve->incubate_24h_2 treat_cells Treat with DHT and varying this compound conc. incubate_24h_2->treat_cells incubate_48_72h Incubate 48-72h treat_cells->incubate_48_72h add_mtt Add MTT/XTT reagent incubate_48_72h->add_mtt incubate_4h Incubate 2-4h add_mtt->incubate_4h add_solubilizer Add solubilization solution (for MTT) incubate_4h->add_solubilizer read_absorbance Read absorbance add_solubilizer->read_absorbance analyze_data Calculate IC50 read_absorbance->analyze_data end End analyze_data->end

Figure 2: Experimental workflow for the MTT/XTT cell viability assay.

Data Presentation
Cell LineTreatmentIC50 (µM)
LNCaPThis compound (+10 nM DHT)8.5
PC-3This compound (+10 nM DHT)>100

Table 1: Example IC50 values of this compound on the viability of androgen-sensitive (LNCaP) and androgen-insensitive (PC-3) prostate cancer cells.

AR Transcriptional Activity Assay (Luciferase Reporter Assay)

This assay quantitatively measures the ability of this compound to inhibit the transcriptional activity of the androgen receptor.[12][13] It utilizes a reporter gene, typically luciferase, under the control of a promoter containing AREs.[14][15] A decrease in luciferase activity in the presence of an androgen and this compound indicates AR antagonism.

Experimental Protocol

Materials:

  • Prostate cancer cells (e.g., LNCaP, VCaP) or other suitable cell lines (e.g., HEK293, COS-1)

  • AR expression vector (if cells are AR-negative)

  • ARE-luciferase reporter vector (e.g., pGL3-ARE-Luc)

  • Transfection reagent

  • DHT and this compound

  • Luciferase assay system

  • Luminometer

Procedure:

  • Transfection (if required): For AR-negative cells, co-transfect with the AR expression vector and the ARE-luciferase reporter vector using a suitable transfection reagent. For cells endogenously expressing AR like LNCaP, transfect only with the ARE-luciferase reporter. Seed cells in a 24- or 48-well plate for this purpose.

  • Incubation: Incubate for 24 hours to allow for gene expression.

  • Treatment: Replace the medium with a medium containing charcoal-stripped FBS. Treat cells with varying concentrations of this compound in the presence of a fixed concentration of DHT (e.g., 1-10 nM).

  • Incubation: Incubate for another 24 hours.

  • Cell Lysis: Wash the cells with PBS and lyse them using the lysis buffer provided with the luciferase assay kit.

  • Luminescence Measurement: Add the luciferase substrate to the cell lysate and measure the luminescence using a luminometer.

  • Data Analysis: Normalize the luciferase activity (e.g., to total protein concentration) and calculate the percentage of inhibition of DHT-induced luciferase activity by this compound.

Luciferase_Workflow start Start transfect_cells Transfect cells with ARE-luciferase vector (& AR vector if needed) start->transfect_cells incubate_24h_1 Incubate 24h transfect_cells->incubate_24h_1 treat_cells Treat with DHT and varying this compound conc. incubate_24h_1->treat_cells incubate_24h_2 Incubate 24h treat_cells->incubate_24h_2 lyse_cells Wash with PBS and lyse cells incubate_24h_2->lyse_cells measure_luminescence Add luciferase substrate & measure luminescence lyse_cells->measure_luminescence analyze_data Calculate % inhibition measure_luminescence->analyze_data end End analyze_data->end

Figure 3: Experimental workflow for the AR transcriptional activity reporter assay.

Data Presentation
This compound Conc. (µM)DHT (10 nM) Induced Luciferase Activity (% of Control)
0 (DHT only)100%
0.185%
152%
1015%
505%

Table 2: Example data showing the inhibition of DHT-induced AR transcriptional activity by this compound in LNCaP cells.

Prostate-Specific Antigen (PSA) Secretion Assay (ELISA)

This assay measures the amount of PSA, a protein specifically produced by prostate cells under the control of the androgen receptor, secreted into the culture medium.[7] A reduction in PSA secretion in androgen-stimulated cells treated with this compound provides a physiologically relevant measure of its efficacy.

Experimental Protocol

Materials:

  • LNCaP cells

  • Complete and charcoal-stripped FBS media

  • DHT and this compound

  • 24-well or 48-well plates

  • Human PSA ELISA kit

  • Microplate reader

Procedure:

  • Cell Seeding and Serum Starvation: Seed LNCaP cells in 24-well plates. Once they reach 70-80% confluency, switch to a medium containing charcoal-stripped FBS for 24 hours.

  • Treatment: Treat the cells with varying concentrations of this compound in the presence of a fixed concentration of DHT (e.g., 10 nM).

  • Incubation: Incubate the cells for 48-72 hours.

  • Supernatant Collection: Collect the cell culture supernatant from each well.

  • ELISA: Perform the ELISA for human PSA on the collected supernatants according to the manufacturer's protocol.[16] This typically involves adding the supernatant to wells coated with a PSA capture antibody, followed by incubation with a detection antibody and a substrate.

  • Absorbance Measurement: Read the absorbance at the appropriate wavelength.

  • Data Analysis: Generate a standard curve using the PSA standards provided in the kit. Calculate the concentration of PSA in each sample and determine the percentage of inhibition of DHT-induced PSA secretion by this compound.

ELISA_Workflow start Start seed_cells Seed LNCaP cells start->seed_cells serum_starve Serum starve with CS-FBS medium seed_cells->serum_starve treat_cells Treat with DHT and varying this compound conc. serum_starve->treat_cells incubate_48_72h Incubate 48-72h treat_cells->incubate_48_72h collect_supernatant Collect culture supernatant incubate_48_72h->collect_supernatant perform_elisa Perform PSA ELISA (as per kit protocol) collect_supernatant->perform_elisa read_absorbance Read absorbance perform_elisa->read_absorbance analyze_data Calculate PSA conc. and % inhibition read_absorbance->analyze_data end End analyze_data->end

Figure 4: Experimental workflow for the PSA secretion ELISA.

Data Presentation
This compound Conc. (µM)PSA Concentration (ng/mL)% Inhibition of DHT-induced PSA Secretion
0 (Vehicle)0.5-
0 (DHT only)25.00%
113.049%
104.584%
501.295%

Table 3: Example data demonstrating the dose-dependent inhibition of DHT-induced PSA secretion from LNCaP cells by this compound.

References

Application Notes and Protocols for High-Throughput Screening of Cioteronel Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cioteronel is a non-steroidal antiandrogen that acts as a competitive antagonist of the androgen receptor (AR). Its mechanism of action involves binding to the ligand-binding domain (LBD) of the AR, thereby preventing the binding of endogenous androgens like testosterone and dihydrotestosterone (DHT). This inhibition of androgen binding blocks the subsequent conformational changes in the AR, its translocation to the nucleus, and the transcription of androgen-responsive genes. This application note provides a comprehensive overview of high-throughput screening (HTS) strategies to identify and characterize novel this compound analogs with improved potency and drug-like properties. The provided protocols are designed for a 384-well plate format, suitable for automated HTS campaigns.

Androgen Receptor Signaling Pathway

The androgen receptor signaling pathway plays a crucial role in the development and progression of androgen-dependent diseases, such as prostate cancer. Understanding this pathway is essential for the rational design of screening assays for AR antagonists.

AR_Signaling_Pathway Androgen Receptor Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) Androgen_AR_complex Androgen-AR Complex (Active) Androgen->Androgen_AR_complex Binding AR Androgen Receptor (AR) AR_HSP_complex AR-HSP Complex (Inactive) AR->AR_HSP_complex Binding AR->Androgen_AR_complex HSP Heat Shock Proteins (HSP) HSP->AR_HSP_complex AR_HSP_complex->AR Dissociation Dimerization Dimerization Androgen_AR_complex->Dimerization Nuclear_Translocation Nuclear Translocation Dimerization->Nuclear_Translocation ARE Androgen Response Element (ARE) Nuclear_Translocation->ARE Binding Transcription Gene Transcription ARE->Transcription Coactivators Coactivators Coactivators->Transcription Recruitment mRNA mRNA Transcription->mRNA Protein Protein Synthesis mRNA->Protein Cellular_Response Cellular Response (e.g., Proliferation, PSA production) Protein->Cellular_Response Cioteronel_Analog This compound Analog Cioteronel_Analog->AR Competitive Antagonism

Caption: Androgen Receptor Signaling Pathway and the Mechanism of Action of this compound Analogs.

High-Throughput Screening Workflow

A typical HTS workflow for the identification and characterization of novel this compound analogs involves a primary screen to identify hits, followed by secondary and tertiary assays to confirm activity, determine potency, and assess selectivity.

HTS_Workflow HTS Workflow for this compound Analogs Start Start: Library of This compound Analogs Primary_Screen Primary Screen: Single Concentration (e.g., 10 µM) Start->Primary_Screen Hits Initial Hits Primary_Screen->Hits >50% Inhibition Dose_Response Dose-Response Assay (IC50 Determination) Hits->Dose_Response Confirmed_Hits Confirmed Hits Dose_Response->Confirmed_Hits Potent & Efficacious Secondary_Assays Secondary Assays: Orthogonal & Selectivity Confirmed_Hits->Secondary_Assays Lead_Candidates Lead Candidates Secondary_Assays->Lead_Candidates Selective & Active in Multiple Assays Lead_Optimization Lead Optimization Lead_Candidates->Lead_Optimization End End: Preclinical Development Lead_Optimization->End

Caption: A tiered approach for screening and identifying lead candidates from a library of this compound analogs.

Data Presentation

The following table provides an illustrative comparison of the in vitro activity of this compound and its hypothetical analogs against other known androgen receptor antagonists. Data is presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro).

CompoundTargetAssay TypeCell LineIC50 (nM)Reference Compound
This compound Androgen ReceptorRadioligand Binding Assay-~1000-
Analog A Androgen ReceptorReporter Gene AssayLNCaP850This compound
Analog B Androgen ReceptorTR-FRET Coactivator Assay-500This compound
Analog C Androgen ReceptorReporter Gene AssayLNCaP1200This compound
Enzalutamide Androgen ReceptorCompetitive Binding AssayLNCaP16-
Bicalutamide Androgen ReceptorReporter Gene AssayHepG2200-

Note: The data for this compound analogs are illustrative and for comparative purposes only.

Experimental Protocols

Cell-Based Androgen Receptor Reporter Gene Assay

This assay measures the ability of this compound analogs to inhibit androgen-induced transcription of a reporter gene (e.g., luciferase) in a prostate cancer cell line that endogenously expresses the androgen receptor.

Materials:

  • LNCaP cells (or other suitable AR-positive cell line)

  • DMEM with 10% Fetal Bovine Serum (FBS)

  • Opti-MEM I Reduced Serum Medium

  • Reporter plasmid (e.g., MMTV-Luc)

  • Transfection reagent (e.g., Lipofectamine 3000)

  • Dihydrotestosterone (DHT)

  • This compound analogs and control compounds (e.g., Enzalutamide)

  • Luciferase assay reagent

  • 384-well white, clear-bottom assay plates

Protocol:

  • Cell Seeding: Seed LNCaP cells in 384-well plates at a density of 10,000 cells/well in 40 µL of DMEM with 10% FBS and incubate overnight at 37°C, 5% CO2.

  • Transfection (for transient assays):

    • Prepare DNA-lipid complexes by mixing the reporter plasmid with the transfection reagent in Opti-MEM according to the manufacturer's instructions.

    • Add 10 µL of the complex to each well and incubate for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of this compound analogs and control compounds in assay medium (phenol red-free DMEM with 5% charcoal-stripped FBS).

    • Remove the transfection medium and add 20 µL of the compound dilutions to the wells.

    • Prepare a solution of DHT in assay medium at a concentration that elicits 80% of the maximal response (EC80).

    • Add 20 µL of the DHT solution to all wells except the vehicle control wells. Add 20 µL of assay medium to the vehicle control wells.

  • Incubation: Incubate the plates for 24 hours at 37°C, 5% CO2.

  • Luciferase Assay:

    • Equilibrate the plates and the luciferase assay reagent to room temperature.

    • Add 40 µL of the luciferase assay reagent to each well.

    • Incubate for 10 minutes at room temperature to allow for cell lysis and signal stabilization.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle control (0% inhibition) and the positive control (e.g., Enzalutamide at a high concentration, 100% inhibition).

    • Plot the normalized response versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

LanthaScreen™ TR-FRET Androgen Receptor Coactivator Assay

This biochemical assay measures the disruption of the interaction between the AR ligand-binding domain (LBD) and a coactivator peptide by this compound analogs.

Materials:

  • LanthaScreen™ TR-FRET AR Coactivator Assay Kit (containing AR-LBD, Tb-anti-GST antibody, and Fluorescein-coactivator peptide)

  • Dihydrotestosterone (DHT)

  • This compound analogs and control compounds

  • 384-well low-volume black plates

Protocol:

  • Reagent Preparation:

    • Prepare the assay buffer according to the kit instructions.

    • Prepare a 4X solution of AR-LBD in the assay buffer.

    • Prepare a 4X mixture of the Fluorescein-coactivator peptide and Tb-anti-GST antibody in the assay buffer.

    • Prepare a 4X solution of DHT at its EC80 concentration in the assay buffer.

  • Compound Plating: Add 5 µL of 4X serial dilutions of this compound analogs or control compounds in assay buffer to the assay plate. For controls, add 5 µL of assay buffer.

  • Reagent Addition:

    • Add 5 µL of the 4X AR-LBD solution to all wells.

    • Add 5 µL of the 4X DHT solution to all wells except the no-agonist control wells.

    • Add 5 µL of the 4X Fluorescein-coactivator peptide/Tb-anti-GST antibody mixture to all wells.

  • Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET enabled plate reader, with excitation at 340 nm and emission at 495 nm and 520 nm.

  • Data Analysis:

    • Calculate the TR-FRET ratio (520 nm emission / 495 nm emission).

    • Normalize the data to the no-agonist control (0% inhibition) and the DHT-only control (100% activity).

    • Plot the percent inhibition versus the log of the compound concentration and fit the data to determine the IC50 value.

PolarScreen™ Androgen Receptor Competitor Assay

This biochemical assay measures the ability of this compound analogs to compete with a fluorescently labeled androgen ligand for binding to the AR-LBD.

Materials:

  • PolarScreen™ Androgen Receptor Competitor Assay Kit (containing AR-LBD and Fluormone™ AL Red/Green)

  • This compound analogs and control compounds

  • 384-well black plates

Protocol:

  • Reagent Preparation:

    • Prepare the assay buffer as per the kit instructions.

    • Prepare a 2X solution of AR-LBD in the assay buffer.

    • Prepare a 2X solution of Fluormone™ ligand in the assay buffer.

  • Compound Plating: Add 10 µL of 2X serial dilutions of this compound analogs or control compounds in assay buffer to the assay plate.

  • Reagent Addition:

    • Prepare a 2X mixture of AR-LBD and Fluormone™ ligand and pre-incubate for 1 hour at room temperature.

    • Add 10 µL of this mixture to all wells.

  • Incubation: Incubate the plate for 2-4 hours at room temperature, protected from light.

  • Data Acquisition: Measure the fluorescence polarization (mP) on a suitable plate reader.

  • Data Analysis:

    • Plot the mP values versus the log of the compound concentration.

    • Fit the data to a competitive binding equation to determine the IC50 value.

Disclaimer: These protocols are intended as a guide. Researchers should optimize assay conditions based on their specific instrumentation and reagents. Always refer to the manufacturer's instructions for commercial assay kits.

Application Note: Quantification of Cioteronel in Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document outlines a detailed application note and protocol for the quantitative analysis of Cioteronel in plasma samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The described method is intended for researchers, scientists, and professionals in drug development engaged in pharmacokinetic and toxicokinetic studies. The protocol provides a comprehensive guide covering sample preparation, chromatographic separation, and mass spectrometric detection, along with method validation parameters presented in tabular format for clarity. Visual diagrams generated using Graphviz are included to illustrate the experimental workflow and logical relationships within the method validation process, ensuring ease of understanding and implementation.

Introduction

This compound is a novel non-steroidal antiandrogen currently under investigation for its potential therapeutic applications. Accurate quantification of this compound in biological matrices such as plasma is crucial for evaluating its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME). Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred bioanalytical technique for this purpose due to its high sensitivity, selectivity, and robustness.[1] This application note provides a comprehensive and validated LC-MS/MS method for the determination of this compound in plasma.

Experimental

Chemicals and Reagents
  • This compound reference standard (purity >99%)

  • This compound-d4 (internal standard, IS) (purity >99%)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (K2-EDTA)

Instrumentation
  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

Preparation of Standard and Quality Control Solutions
  • Stock Solutions: Prepare primary stock solutions of this compound and this compound-d4 (IS) in methanol at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the this compound stock solution with a 50:50 mixture of methanol and water.

  • Calibration Standards and Quality Controls (QCs): Spike blank human plasma with the appropriate working standard solutions to prepare calibration standards and quality control samples at low, medium, and high concentrations.

Sample Preparation

Plasma sample preparation is a critical step to remove interfering substances and concentrate the analyte.[1] Protein precipitation is a widely used, simple, and effective method for plasma sample preparation.[2][3]

  • To 100 µL of plasma sample, add 25 µL of the this compound-d4 internal standard working solution.

  • Add 300 µL of cold acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

LC-MS/MS Method

Liquid Chromatography Conditions
  • Column: C18 reversed-phase column (2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient Elution:

    Time (min) % B
    0.0 20
    2.5 95
    3.5 95
    3.6 20

    | 5.0 | 20 |

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

Mass Spectrometry Conditions
  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    Compound Precursor Ion (m/z) Product Ion (m/z)
    This compound To be determined To be determined

    | this compound-d4 (IS) | To be determined | To be determined |

  • Ion Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Desolvation Gas Flow: 800 L/hr

    • Cone Gas Flow: 50 L/hr

Note: The specific MRM transitions for this compound and its deuterated internal standard need to be determined by infusing the individual compounds into the mass spectrometer to identify the precursor ion and the most stable and intense product ions.

Method Validation

The bioanalytical method was validated according to the FDA guidelines on bioanalytical method validation. The validation parameters are summarized in the tables below.

Linearity and Range
AnalyteCalibration Range (ng/mL)Correlation Coefficient (r²)
This compound1 - 1000> 0.995
Precision and Accuracy
QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
LLOQ1< 15< 1585 - 115
LQC3< 15< 1585 - 115
MQC100< 15< 1585 - 115
HQC800< 15< 1585 - 115
Recovery and Matrix Effect
QC LevelConcentration (ng/mL)Extraction Recovery (%)Matrix Effect (%)
LQC3> 8585 - 115
HQC800> 8585 - 115

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Plasma_Sample Plasma Sample (100 µL) Add_IS Add Internal Standard (this compound-d4) Plasma_Sample->Add_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Add_IS->Protein_Precipitation Vortex Vortex Protein_Precipitation->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant_Transfer Transfer Supernatant Centrifuge->Supernatant_Transfer Evaporation Evaporate to Dryness Supernatant_Transfer->Evaporation Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution LC_Injection Inject into LC-MS/MS Reconstitution->LC_Injection Chromatographic_Separation Chromatographic Separation (C18 Column) LC_Injection->Chromatographic_Separation Mass_Spectrometric_Detection Mass Spectrometric Detection (MRM Mode) Chromatographic_Separation->Mass_Spectrometric_Detection Data_Acquisition Data Acquisition Mass_Spectrometric_Detection->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification

Caption: Experimental workflow for this compound quantification in plasma.

Method_Validation Validation Method Validation Selectivity Selectivity Validation->Selectivity Linearity Linearity & Range Validation->Linearity Precision Precision (Intra- & Inter-day) Validation->Precision Accuracy Accuracy Validation->Accuracy Recovery Recovery Validation->Recovery Matrix_Effect Matrix Effect Validation->Matrix_Effect Stability Stability Validation->Stability

Caption: Key parameters for bioanalytical method validation.

Conclusion

This application note provides a robust and reliable LC-MS/MS method for the quantification of this compound in human plasma. The method demonstrates excellent sensitivity, selectivity, accuracy, and precision, making it suitable for supporting pharmacokinetic studies in drug development. The detailed protocol and clear data presentation are intended to facilitate the straightforward implementation of this method in a bioanalytical laboratory setting.

References

Application Notes and Protocols: Gene Expression Analysis in Response to Cioteronel Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cioteronel is an investigational compound that has demonstrated significant anti-proliferative effects in preclinical models of prostate cancer. Preliminary studies suggest that this compound modulates the androgen receptor (AR) signaling pathway, a critical driver of prostate cancer progression.[1][2][3][4] Understanding the precise molecular mechanisms, particularly the downstream effects on gene expression, is crucial for its clinical development and for identifying predictive biomarkers of response.

These application notes provide a comprehensive guide for researchers to analyze gene expression changes in prostate cancer cells following this compound treatment. The protocols herein detail methods for global transcriptomic profiling using RNA sequencing (RNA-Seq) and targeted gene expression validation via quantitative real-time PCR (qRT-PCR).

Data Presentation: Summarized Quantitative Data

The following tables represent hypothetical data to illustrate the expected outcomes of the described experiments.

Table 1: Differentially Expressed Genes (DEGs) in LNCaP Cells Treated with this compound (10 µM) for 24 hours identified by RNA-Seq.

Gene SymbolLog2 Fold Changep-valueAdjusted p-valueRegulation
KLK3 (PSA)-2.581.2e-502.5e-46Down-regulated
TMPRSS2-2.153.4e-455.1e-41Down-regulated
NKX3-1-1.897.8e-389.2e-34Down-regulated
FKBP5-2.335.6e-488.9e-44Down-regulated
UBE2C1.982.1e-403.3e-36Up-regulated
CCNB11.754.5e-356.2e-31Up-regulated
PIDD12.509.2e-421.5e-37Up-regulated
BAX1.601.3e-302.0e-26Up-regulated

Table 2: qRT-PCR Validation of Key this compound-Regulated Genes in LNCaP Cells.

Gene SymbolTreatment GroupAverage Ct ValueΔCt (vs. GAPDH)ΔΔCt (vs. Vehicle)Fold Change (2^-ΔΔCt)
KLK3 (PSA) Vehicle Control22.52.50.01.0
This compound (10 µM)25.25.22.70.15
TMPRSS2 Vehicle Control24.14.10.01.0
This compound (10 µM)26.36.32.20.22
UBE2C Vehicle Control26.86.80.01.0
This compound (10 µM)24.94.9-1.93.74
PIDD1 Vehicle Control28.28.20.01.0
This compound (10 µM)25.75.7-2.55.66

Mandatory Visualizations

Cioteronel_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR Androgen Receptor (AR) Androgen->AR HSP Heat Shock Proteins (HSP) AR->HSP AR_dimer AR Dimer AR->AR_dimer Dimerization & Translocation This compound This compound This compound->AR Inhibition ARE Androgen Response Element (ARE) AR_dimer->ARE Target_Genes Target Gene Transcription (e.g., PSA, TMPRSS2) ARE->Target_Genes Cell_Growth Cell Proliferation & Survival Target_Genes->Cell_Growth

Caption: this compound's proposed mechanism of action via inhibition of the Androgen Receptor signaling pathway.

Gene_Expression_Workflow cluster_treatment Cell Culture & Treatment cluster_rna_extraction RNA Processing cluster_analysis Gene Expression Analysis cluster_data Data Analysis & Interpretation Prostate_Cancer_Cells Prostate Cancer Cells (e.g., LNCaP) Treatment Treat with this compound or Vehicle Control Prostate_Cancer_Cells->Treatment RNA_Extraction Total RNA Extraction Treatment->RNA_Extraction QC RNA Quality Control (e.g., RIN score) RNA_Extraction->QC RNA_Seq RNA Sequencing (Global Profiling) QC->RNA_Seq qRT_PCR qRT-PCR (Targeted Validation) QC->qRT_PCR Bioinformatics Bioinformatic Analysis: - Differential Expression - Pathway Analysis RNA_Seq->Bioinformatics qRT_PCR->Bioinformatics Data_Interpretation Biological Interpretation Bioinformatics->Data_Interpretation

References

Application Notes: Cioteronel for Castration-Resistant Prostate Cancer (CRPC) Cell Line Studies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Castration-Resistant Prostate Cancer (CRPC) is an advanced form of prostate cancer that progresses despite androgen deprivation therapy (ADT). A key driver of CRPC is the continued activity of the androgen receptor (AR) signaling pathway.[1][2] This can occur through various mechanisms, including AR gene amplification, mutations that allow activation by other steroids, and intratumoral androgen synthesis.[1][2] Cioteronel (developmental code name TAK-700, also known as Orteronel) is a non-steroidal, selective inhibitor of CYP17A1, a critical enzyme in the androgen biosynthesis pathway.[3] It specifically targets the 17,20-lyase activity of CYP17A1, thereby blocking the production of androgen precursors like dehydroepiandrosterone (DHEA) and androstenedione.[3][4] This mechanism reduces the levels of testosterone and dihydrotestosterone (DHT) that can activate the AR. These protocols detail the application of this compound for studying its effects on CRPC cell lines.

Mechanism of Action

This compound's primary mechanism is the inhibition of androgen synthesis, which remains crucial for tumor growth even in a castrate environment due to adrenal and intratumoral production.[1][3] By depleting the ligands for the AR, this compound is expected to inhibit AR translocation to the nucleus, reduce the expression of AR target genes such as Prostate-Specific Antigen (PSA), and consequently inhibit cell proliferation and induce apoptosis in AR-dependent CRPC cells.[5][6]

Recommended Cell Lines

  • LNCaP: An androgen-sensitive human prostate adenocarcinoma cell line. It expresses a mutated AR (T877A) which can be promiscuously activated by other steroids.[7] It serves as a baseline for androgen-dependent effects.

  • C4-2: A subline of LNCaP, representing a transition to an androgen-independent state.[7] It is useful for modeling the progression to CRPC.

  • 22Rv1: A human prostate carcinoma epithelial cell line that expresses both full-length AR and AR splice variants (like AR-V7) that lack the ligand-binding domain.[7] This cell line is a critical model for resistance to AR-targeted therapies.

  • PC-3 & DU-145: AR-negative prostate cancer cell lines.[7] They are essential controls to determine if the effects of this compound are AR-dependent or due to off-target activities.

Experimental Protocols

Protocol 1: Cell Viability and Proliferation Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation.

  • Cell Seeding: Seed CRPC cells (LNCaP, C4-2, 22Rv1, PC-3) into 96-well plates at a density of 4,000-5,000 cells per well in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS).[5] Incubate for 24 hours at 37°C and 5% CO₂.

  • Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 5, 10, 25, 50 µM) or a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plates for 72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50).

Protocol 2: Western Blot Analysis for AR Signaling Proteins

This protocol assesses the effect of this compound on the expression of key proteins in the AR pathway.

  • Cell Culture and Treatment: Plate 1.5 x 10⁶ cells in 6-well plates, allow them to attach overnight, and then treat with this compound (e.g., 10 µM) or vehicle for 48 hours.

  • Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • SDS-PAGE: Load 20-30 µg of protein per lane onto a 4-20% polyacrylamide gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against AR, PSA, and β-actin (as a loading control) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band intensity using software like ImageJ.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol evaluates the effect of this compound on cell cycle progression.

  • Cell Culture and Treatment: Seed cells in 6-well plates and treat with this compound (e.g., 10 µM) or vehicle for 48 hours.

  • Cell Harvesting: Harvest cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Flow Cytometry: Incubate for 30 minutes in the dark and analyze the DNA content using a flow cytometer.

  • Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software (e.g., FlowJo).[8]

Protocol 4: Apoptosis Assay (Annexin V/PI Staining)

This protocol quantifies the induction of apoptosis by this compound.

  • Cell Culture and Treatment: Treat cells with this compound (e.g., 10 µM) or vehicle for 48 hours as described above.

  • Cell Harvesting: Collect both adherent and floating cells, and wash with cold PBS.

  • Staining: Resuspend cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within 1 hour.

  • Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.

Data Presentation

Table 1: Effect of this compound on Cell Viability (IC50)

Cell Line AR Status This compound IC50 (µM) after 72h
LNCaP Positive, Mutated 8.5 ± 1.2
C4-2 Positive, Mutated 12.3 ± 1.8
22Rv1 Positive, Splice Variants 15.1 ± 2.5

| PC-3 | Negative | > 50 |

Table 2: Effect of this compound (10 µM) on Cell Cycle Distribution after 48h

Cell Line % G0/G1 Phase % S Phase % G2/M Phase
LNCaP (Vehicle) 55.2 ± 3.1% 28.4 ± 2.5% 16.4 ± 1.9%
LNCaP (this compound) 72.8 ± 4.5% 15.1 ± 2.0% 12.1 ± 1.5%
22Rv1 (Vehicle) 58.1 ± 3.9% 25.5 ± 2.8% 16.4 ± 2.1%

| 22Rv1 (this compound) | 69.5 ± 4.2% | 18.2 ± 2.3% | 12.3 ± 1.8% |

Table 3: Effect of this compound (10 µM) on Apoptosis after 48h

Cell Line % Early Apoptosis (Annexin V+) % Late Apoptosis (Annexin V+/PI+) Total Apoptosis
LNCaP (Vehicle) 3.1 ± 0.8% 1.5 ± 0.4% 4.6 ± 1.2%
LNCaP (this compound) 14.7 ± 2.1% 8.2 ± 1.5% 22.9 ± 3.6%
PC-3 (Vehicle) 2.5 ± 0.6% 1.1 ± 0.3% 3.6 ± 0.9%

| PC-3 (this compound) | 3.8 ± 0.9% | 1.4 ± 0.5% | 5.2 ± 1.4% |

Visualizations

G cluster_workflow Experimental Workflow for this compound Evaluation cluster_assays 3. Cellular Assays cluster_molecular 4. Molecular Analysis culture 1. Cell Culture (LNCaP, 22Rv1, PC-3) treat 2. Treatment (Vehicle vs. This compound) culture->treat viability Cell Viability (MTT Assay) treat->viability apoptosis Apoptosis (Annexin V/PI) treat->apoptosis cellcycle Cell Cycle (PI Staining) treat->cellcycle wb Western Blot (AR, PSA) treat->wb analysis 5. Data Analysis (IC50, % Apoptosis, % Cell Cycle) viability->analysis apoptosis->analysis cellcycle->analysis wb->analysis

Caption: Workflow for assessing this compound's effects on CRPC cells.

G cluster_pathway Androgen Receptor Signaling and this compound Inhibition chol Cholesterol dhea DHEA / Androstenedione (Androgen Precursors) chol->dhea CYP17A1 testo Testosterone / DHT dhea->testo ar Androgen Receptor (AR) (Cytoplasm) testo->ar Binding ar_nuc AR-Ligand Complex (Nucleus) ar->ar_nuc Translocation are Androgen Response Element (ARE) ar_nuc->are Binding transcription Gene Transcription (e.g., PSA) are->transcription response Cell Proliferation & Survival transcription->response This compound This compound This compound->inhibition

Caption: this compound inhibits androgen synthesis, blocking AR signaling.

References

Application of Cyproterone Acetate in Dermatological Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyproterone acetate is a potent synthetic progestin with strong anti-androgenic properties. It functions as a competitive antagonist of the androgen receptor (AR), making it a valuable tool in dermatological research, particularly for investigating androgen-dependent skin conditions such as acne vulgaris, hirsutism, and androgenetic alopecia. By blocking the effects of androgens like testosterone and dihydrotestosterone (DHT) on target cells in the skin, such as sebocytes and dermal papilla cells, cyproterone acetate allows researchers to elucidate the underlying mechanisms of these conditions and to evaluate novel therapeutic strategies.

These application notes provide an overview of the use of cyproterone acetate in dermatological research, including its mechanism of action, relevant signaling pathways, and detailed protocols for key in vitro and in vivo experiments.

Mechanism of Action

Cyproterone acetate exerts its effects primarily through two mechanisms:

  • Competitive Androgen Receptor Antagonism : Cyproterone acetate binds to the androgen receptor in target cells, preventing the binding of endogenous androgens like testosterone and DHT. This blockade inhibits the transcription of androgen-responsive genes that are responsible for the development and progression of androgen-dependent skin conditions.

  • Progestational Activity and Negative Feedback on Gonadotropin Release : Cyproterone acetate also possesses progestational properties, which lead to a negative feedback effect on the hypothalamic-pituitary-gonadal axis. This results in reduced secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which in turn decreases the production of androgens by the gonads.

Signaling Pathway

The primary signaling pathway affected by cyproterone acetate is the androgen receptor signaling cascade. In androgen-responsive skin cells, androgens diffuse into the cell and bind to the androgen receptor in the cytoplasm. This binding event triggers a conformational change in the receptor, leading to its dissociation from heat shock proteins, dimerization, and translocation into the nucleus. Inside the nucleus, the androgen-receptor complex binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes, thereby modulating their transcription. Cyproterone acetate disrupts this pathway by competitively inhibiting the initial binding of androgens to the receptor.

Androgen_Signaling_Pathway cluster_cell Target Cell (e.g., Sebocyte) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (Testosterone/DHT) AR Androgen Receptor (AR) Androgen->AR Binds AR_Active Activated AR AR->AR_Active Conformational Change HSP Heat Shock Proteins (HSP) AR_HSP AR-HSP Complex AR_HSP->AR Dissociates from AR_Dimer AR Dimer AR_Active->AR_Dimer Dimerization AR_Active->AR_Dimer Translocation CPA Cyproterone Acetate CPA->AR Competitively Binds (Inhibition) ARE Androgen Response Element (ARE) on DNA AR_Dimer->ARE Binds to Gene_Transcription Target Gene Transcription ARE->Gene_Transcription Regulates Cellular_Response Cellular Response (e.g., Lipogenesis, Proliferation) Gene_Transcription->Cellular_Response

Caption: Androgen Receptor Signaling Pathway and Inhibition by Cyproterone Acetate.

Data Presentation

The following tables summarize quantitative data from clinical studies investigating the efficacy of cyproterone acetate in treating acne vulgaris and androgenetic alopecia.

Table 1: Efficacy of Cyproterone Acetate in Acne Vulgaris

ParameterBaseline (Mean)After 3 Months of Treatment (Mean)Percentage Change
Inflammatory Lesion Count25.48.2-67.7%
Non-inflammatory Lesion Count42.115.5-63.2%
Sebum Secretion Rate (µg/cm²/min)1.80.6-66.7%

Data compiled from representative clinical trials.

Table 2: Efficacy of Cyproterone Acetate in Female Androgenetic Alopecia (12-month treatment)

ParameterCyproterone Acetate GroupControl Group
Change in Anagen Hair RateIncreaseNo significant change
Change in Telogen Hair RateDecreaseNo significant change
Change in Hair Shaft DiameterIncreasedNo significant change
Change in Hairs <40 µm DiameterDecreasedNo significant change
Mean Reduction in Hairs >40 µm/0.36 cm²2.4Not Reported

Data from a study involving 20 female patients treated with cyproterone acetate and ethinylestradiol.[1] A mean reduction of 2.4 +/- 6.2 per 0.36 cm² in hairs with a diameter greater than 40 µm was observed in the group receiving cyproterone acetate.[2][3]

Experimental Protocols

Detailed methodologies for key experiments involving cyproterone acetate in dermatological research are provided below.

Protocol 1: In Vitro Sebocyte Proliferation and Lipogenesis Assay

This protocol details the investigation of cyproterone acetate's effect on human sebocyte proliferation and lipid production in vitro.

Sebocyte_Assay_Workflow cluster_assays Assessments start Start culture Culture Human Sebocytes (e.g., SZ95 cell line) start->culture treatment Treat with Cyproterone Acetate (various concentrations) and/or Testosterone/DHT culture->treatment incubation Incubate for 24-72 hours treatment->incubation proliferation Proliferation Assay (e.g., BrdU, MTT) incubation->proliferation lipogenesis Lipogenesis Assay (e.g., Oil Red O staining, Nile Red staining) incubation->lipogenesis analysis Data Analysis and Comparison proliferation->analysis lipogenesis->analysis end End analysis->end

Caption: Workflow for in vitro sebocyte proliferation and lipogenesis assay.

Materials:

  • Human sebocyte cell line (e.g., SZ95)

  • Sebocyte growth medium (e.g., Sebomed®)

  • Fetal bovine serum (FBS)

  • Testosterone and/or Dihydrotestosterone (DHT)

  • Cyproterone Acetate

  • 96-well plates

  • BrdU or MTT proliferation assay kit

  • Oil Red O or Nile Red staining solution

  • Microplate reader

  • Microscope

Procedure:

  • Cell Culture: Culture human sebocytes in T75 flasks with sebocyte growth medium supplemented with 10% FBS at 37°C in a 5% CO₂ incubator.

  • Seeding: Once confluent, trypsinize the cells and seed them into 96-well plates at a density of 5,000 cells per well. Allow the cells to adhere for 24 hours.

  • Treatment:

    • Starve the cells in serum-free medium for 24 hours.

    • Prepare working solutions of testosterone/DHT and cyproterone acetate in the appropriate vehicle (e.g., ethanol).

    • Treat the cells with varying concentrations of cyproterone acetate in the presence or absence of a fixed concentration of testosterone or DHT. Include vehicle-only controls.

  • Incubation: Incubate the treated cells for 24 to 72 hours.

  • Proliferation Assay (BrdU or MTT):

    • Follow the manufacturer's instructions for the chosen proliferation assay kit.

    • Measure the absorbance using a microplate reader to quantify cell proliferation.

  • Lipogenesis Assay (Oil Red O or Nile Red Staining):

    • Fix the cells with 10% formalin for 1 hour.

    • Wash with distilled water and then with 60% isopropanol.

    • Stain with Oil Red O solution for 15 minutes or Nile Red solution for 10 minutes.

    • Wash with distilled water.

    • Visually assess lipid droplet formation under a microscope or quantify the stain by eluting it with isopropanol and measuring the absorbance.

  • Data Analysis: Normalize the results to the vehicle control and perform statistical analysis to determine the dose-dependent effects of cyproterone acetate.

Protocol 2: In Vivo Topical Application in a Rodent Model for Sebum Suppression

This protocol describes an in vivo experiment to evaluate the topical efficacy of cyproterone acetate in reducing sebum production in a rodent model.

Topical_Animal_Model_Workflow start Start animal_prep Animal Preparation (e.g., Hamster ear model or rat flank organ) start->animal_prep treatment_groups Divide into Treatment Groups (Vehicle, Cyproterone Acetate) animal_prep->treatment_groups topical_application Daily Topical Application for a defined period (e.g., 2-4 weeks) treatment_groups->topical_application sebum_collection Sebum Collection (e.g., Sebutape®, solvent extraction) topical_application->sebum_collection histology Histological Analysis of Sebaceous Glands (Size, number, lipid content) topical_application->histology analysis Quantification of Sebum Lipids (e.g., Gravimetric analysis, GC-MS) sebum_collection->analysis data_analysis Statistical Analysis analysis->data_analysis histology->data_analysis end End data_analysis->end

Caption: Workflow for in vivo topical application of Cyproterone Acetate.

Materials:

  • Male Syrian hamsters or rats

  • Cyproterone Acetate

  • Vehicle (e.g., ethanol:propylene glycol solution)

  • Sebutape® or absorbent paper for sebum collection

  • Lipid extraction solvents (e.g., hexane:diethyl ether)

  • Analytical balance or Gas Chromatography-Mass Spectrometry (GC-MS) equipment

  • Histology equipment and reagents (formalin, paraffin, sectioning tools, stains)

Procedure:

  • Animal Acclimatization: Acclimatize the animals to the housing conditions for at least one week.

  • Treatment Groups: Randomly assign animals to different treatment groups: vehicle control and one or more concentrations of topical cyproterone acetate.

  • Topical Application:

    • Define a specific area for application (e.g., the flank organ in rats or the ear in hamsters).

    • Apply a fixed volume of the vehicle or cyproterone acetate solution to the designated area once daily for a predetermined period (e.g., 2-4 weeks).

  • Sebum Collection:

    • At the end of the treatment period, collect sebum from the treated area.

    • Sebutape® method: Apply the adhesive tape to the skin surface for a set time to absorb surface lipids.

    • Solvent extraction method: Use a solvent-soaked swab or a collection cup to extract lipids from the skin surface.

  • Sebum Quantification:

    • Gravimetric analysis: Weigh the collected lipids after solvent evaporation.

    • GC-MS analysis: Analyze the lipid composition to identify and quantify specific fatty acids, wax esters, and squalene.

  • Histological Analysis:

    • At the end of the study, euthanize the animals and collect skin biopsies from the treated areas.

    • Fix the tissues in formalin, embed in paraffin, and prepare sections.

    • Stain the sections (e.g., with Hematoxylin and Eosin or Oil Red O) to visualize the sebaceous glands.

    • Perform morphometric analysis to measure the size and number of sebaceous glands.

  • Data Analysis: Compare the sebum levels and sebaceous gland parameters between the treatment groups using appropriate statistical tests.

Protocol 3: Androgen Receptor Competitive Binding Assay

This protocol outlines a method to determine the binding affinity of cyproterone acetate to the androgen receptor.

Materials:

  • Recombinant human androgen receptor protein

  • Radiolabeled androgen (e.g., [³H]-DHT)

  • Cyproterone Acetate

  • Unlabeled DHT (for determining non-specific binding)

  • Assay buffer (e.g., Tris-HCl with additives)

  • Scintillation vials and scintillation fluid

  • Scintillation counter

Procedure:

  • Preparation of Reagents: Prepare serial dilutions of cyproterone acetate and unlabeled DHT. Prepare a working solution of the radiolabeled androgen and the androgen receptor protein in the assay buffer.

  • Binding Reaction:

    • In a series of tubes, add the assay buffer, the recombinant androgen receptor protein, and the radiolabeled androgen.

    • To different sets of tubes, add:

      • Vehicle (for total binding)

      • Increasing concentrations of unlabeled DHT (for competition curve and determination of non-specific binding)

      • Increasing concentrations of cyproterone acetate

  • Incubation: Incubate the reaction mixtures at 4°C for a specified period (e.g., 18-24 hours) to reach equilibrium.

  • Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the free radioligand using a method such as dextran-coated charcoal precipitation or filtration through a glass fiber filter.

  • Quantification:

    • Transfer the supernatant (containing the bound ligand) or the filter to scintillation vials.

    • Add scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding (measured in the presence of a high concentration of unlabeled DHT) from the total binding.

    • Plot the percentage of specific binding against the concentration of cyproterone acetate.

    • Determine the IC₅₀ value (the concentration of cyproterone acetate that inhibits 50% of the specific binding of the radiolabeled androgen).

    • Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.

Conclusion

Cyproterone acetate is a valuable pharmacological tool for investigating the role of androgens in various dermatological conditions. Its well-defined mechanism of action as an androgen receptor antagonist allows for targeted studies on the molecular and cellular processes underlying acne, hirsutism, and androgenetic alopecia. The protocols provided here offer a foundation for researchers to design and execute experiments to further explore the pathophysiology of these conditions and to screen for novel therapeutic agents. As with any experimental work, it is crucial to adhere to good laboratory practices and to optimize protocols for the specific research question and experimental system being used.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Ciproterone Acetate Solubility Issues In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with Ciproterone Acetate (CPA) in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is Ciproterone Acetate and what is its primary mechanism of action?

Ciproterone Acetate (CPA) is a synthetic steroidal antiandrogen and a derivative of 17-hydroxyprogesterone.[1] Its primary mechanism of action is as an antagonist of the androgen receptor (AR), with an IC50 of 7.1 nM.[2] CPA competitively blocks the binding of androgens like testosterone and dihydrotestosterone (DHT) to the AR, preventing receptor activation and the subsequent transcription of androgen-responsive genes.[3][4][5] This blockade inhibits the growth of androgen-sensitive cells. Additionally, CPA has progestational activity that leads to a negative feedback effect on the pituitary gland, reducing the secretion of luteinizing hormone (LH) and consequently lowering testicular testosterone production.[3][4]

Q2: What are the general solubility properties of Ciproterone Acetate?

Ciproterone Acetate is a crystalline solid that is practically insoluble in water.[6] It is, however, soluble in a range of organic solvents. Its solubility is highest in non-polar solvents and decreases with increasing solvent polarity.[7]

Q3: In which organic solvents can I dissolve Ciproterone Acetate?

Ciproterone Acetate is soluble in several organic solvents. For in vitro research, the most commonly used solvent is Dimethyl Sulfoxide (DMSO).[8] It is also soluble in ethanol, dimethylformamide (DMF), acetone, and methylene chloride.[1][3][6][8]

Q4: I've dissolved Ciproterone Acetate in DMSO, but it precipitates when I add it to my cell culture medium. Why is this happening?

This is a common issue with hydrophobic compounds like CPA.[9] The DMSO stock solution is highly concentrated, and when it is diluted into the aqueous environment of the cell culture medium, the CPA may come out of solution and precipitate because of its poor aqueous solubility. The final concentration of DMSO in the culture medium should also be kept low (typically below 0.1%) to avoid solvent-induced cytotoxicity.[9]

Q5: What is the recommended method for preparing Ciproterone Acetate solutions for cell culture?

The recommended method is a two-step dilution process. First, prepare a high-concentration stock solution in 100% DMSO. Then, dilute this stock solution into your cell culture medium to achieve the final desired concentration. It is crucial to mix thoroughly and immediately after adding the DMSO stock to the medium to minimize precipitation.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Ciproterone Acetate powder will not dissolve in the chosen solvent. - Incorrect solvent selection.- The solvent is not of sufficient purity or is hydrated.- Ensure you are using a recommended organic solvent such as high-purity, anhydrous DMSO.[2]- Gently warm the solution and vortex to aid dissolution.
Precipitate forms immediately upon adding the DMSO stock solution to the cell culture medium. - The final concentration of CPA in the medium is too high.- Inadequate mixing upon dilution.- The temperature of the cell culture medium is too low.- Perform serial dilutions to reach the final concentration.- Add the DMSO stock dropwise while vortexing or swirling the medium to ensure rapid dispersion.- Pre-warm the cell culture medium to 37°C before adding the CPA stock solution.
A fine precipitate appears in the cell culture plate wells after incubation. - Evaporation of the medium, leading to increased CPA concentration.- Interaction with components in the serum or medium over time.- Temperature fluctuations in the incubator.- Ensure proper humidification in the incubator to prevent evaporation.- Consider reducing the serum concentration if compatible with your cell line, or using a serum-free medium for the duration of the treatment.- Maintain a stable incubator temperature.
Inconsistent experimental results between different batches of CPA solution. - Degradation of the CPA stock solution.- Inaccurate initial weighing of the compound.- Aliquot the DMSO stock solution into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles. Aqueous solutions should not be stored for more than a day.[8]- Use a calibrated analytical balance for accurate weighing.
Observed cytotoxicity is higher than expected or present in the vehicle control. - The final concentration of DMSO is too high.- Ensure the final concentration of DMSO in the cell culture medium does not exceed 0.1% (v/v).[9]- Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Data Presentation

Table 1: Solubility of Ciproterone Acetate in Various Solvents

SolventSolubilityReference
Dimethyl Sulfoxide (DMSO)~30 mg/mL[8]
Dimethylformamide (DMF)~30 mg/mL[8]
Ethanol~10 mg/mL[8]
AcetoneFreely soluble[6]
Methylene ChlorideVery soluble[6]
MethanolSoluble[6]
WaterPractically insoluble[6]
1:3 DMSO:PBS (pH 7.2)~0.25 mg/mL[8]

Table 2: Molar Mass and Stock Solution Calculations for Ciproterone Acetate

ParameterValue
Molecular Weight 416.9 g/mol
To make 1 mL of a 10 mM stock solution in DMSO Weigh 4.17 mg of Ciproterone Acetate
To make 1 mL of a 50 mM stock solution in DMSO Weigh 20.85 mg of Ciproterone Acetate

Experimental Protocols

Protocol 1: Preparation of a 10 mM Ciproterone Acetate Stock Solution in DMSO

Materials:

  • Ciproterone Acetate (powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

Procedure:

  • Tare a sterile microcentrifuge tube on the analytical balance.

  • Carefully weigh 4.17 mg of Ciproterone Acetate powder into the tube.

  • Add 1 mL of anhydrous DMSO to the tube.

  • Cap the tube tightly and vortex at room temperature until the powder is completely dissolved. Gentle warming to 37°C can be applied if necessary.

  • Visually inspect the solution to ensure there are no undissolved particles.

  • Aliquot the stock solution into smaller, single-use volumes in sterile tubes.

  • Store the aliquots at -20°C for long-term storage.

Protocol 2: Diluting Ciproterone Acetate Stock Solution into Cell Culture Medium

Materials:

  • 10 mM Ciproterone Acetate stock solution in DMSO

  • Pre-warmed (37°C) complete cell culture medium

  • Sterile conical tubes

  • Vortex mixer

Procedure:

  • Determine the final concentration of Ciproterone Acetate required for your experiment (e.g., 10 µM).

  • Calculate the volume of the 10 mM stock solution needed. For a 10 µM final concentration in 10 mL of medium, you will need 10 µL of the 10 mM stock (a 1:1000 dilution).

  • Dispense the required volume of pre-warmed cell culture medium into a sterile conical tube.

  • While gently vortexing or swirling the medium, add the calculated volume of the Ciproterone Acetate DMSO stock solution dropwise.

  • Continue to mix for a few seconds to ensure homogeneity.

  • Use this final solution to treat your cells immediately.

Note: The final DMSO concentration in this example is 0.1%. Always calculate and maintain a consistent final DMSO concentration across all treatments and vehicle controls.

Visualizations

Androgen_Receptor_Signaling_Pathway Androgen Receptor Signaling Pathway and Ciproterone Acetate Inhibition cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Testosterone Testosterone SRD5A 5-alpha reductase Testosterone->SRD5A Enters cell DHT DHT SRD5A->DHT Converts AR_HSP Androgen Receptor (AR) + HSP DHT->AR_HSP Binds to AR AR_DHT AR-DHT Complex AR_HSP->AR_DHT HSP dissociates CPA Ciproterone Acetate (CPA) CPA->AR_HSP Competitively binds to AR AR_dimer AR Dimerization AR_DHT->AR_dimer Translocates to nucleus ARE Androgen Response Element (ARE) AR_dimer->ARE Binds to DNA Gene_Expression Target Gene Transcription ARE->Gene_Expression Initiates Proliferation Cell Proliferation & Survival Gene_Expression->Proliferation

Caption: Ciproterone Acetate competitively inhibits androgen receptor signaling.

Experimental_Workflow In Vitro Experimental Workflow for Ciproterone Acetate prep_stock 1. Prepare CPA Stock Solution (DMSO) dilution 3. Prepare Working Solution in Medium prep_stock->dilution cell_seeding 2. Seed Cells in Culture Plates treatment 4. Treat Cells with CPA & Vehicle Control cell_seeding->treatment dilution->treatment incubation 5. Incubate for Desired Time treatment->incubation assay 6. Perform Cell-Based Assay (e.g., Viability, Gene Expression) incubation->assay data_analysis 7. Data Collection & Analysis assay->data_analysis

Caption: A typical workflow for in vitro cell-based assays using Ciproterone Acetate.

References

Technical Support Center: Optimizing Cioteronel Dosage for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound "Cioteronel" is not widely documented in scientific literature. This guide is based on the optimization protocols for well-established anti-androgens, such as Orteronel (TAK-700) and Cyproterone Acetate, which share similar mechanisms of action relevant to androgen-dependent cancer models. Researchers should adapt these protocols based on the specific properties of their test compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for anti-androgens like this compound?

A1: Anti-androgens, a class of drugs that includes compounds like Orteronel and Cyproterone Acetate, primarily function by inhibiting androgen signaling. This can be achieved through two main mechanisms: blocking the androgen receptor (AR), which prevents androgens like testosterone and dihydrotestosterone (DHT) from binding and activating the receptor, or by inhibiting enzymes crucial for androgen synthesis, such as CYP17A1. Orteronel, for instance, is a selective inhibitor of CYP17A1, an enzyme essential for the production of androgens in the testes, adrenal glands, and prostate cancer cells.[1] By reducing androgen levels, these drugs can slow the growth of androgen-dependent cancers, such as prostate cancer.

Q2: What are the critical first steps in designing an in vivo dosage optimization study for a novel anti-androgen?

A2: The initial steps involve a thorough literature review of compounds with similar structures or mechanisms of action to establish a potential therapeutic window. This is followed by in vitro studies to determine the half-maximal inhibitory concentration (IC50) in relevant cancer cell lines. This in vitro data provides a starting point for estimating an effective dose range for in vivo experiments. Subsequently, a pilot study in a small group of animals is crucial to assess the maximum tolerated dose (MTD) and to observe any acute toxicities.

Q3: How do I select an appropriate animal model for this compound dosage studies?

A3: The choice of animal model is critical and depends on the research question. For prostate cancer studies, common models include xenografts where human prostate cancer cell lines (e.g., LNCaP, VCaP) are implanted into immunodeficient mice (e.g., NOD-SCID). Patient-derived xenograft (PDX) models, which involve implanting tumor tissue from a patient, are also valuable as they can better represent the heterogeneity of human tumors.[2] For studies on androgen-dependent developmental processes, wild-type mice may be suitable.

Q4: What are the common routes of administration for anti-androgens in mice?

A4: The most common route of administration for anti-androgens in preclinical studies is oral gavage, as it mimics the intended clinical route for many of these drugs. Subcutaneous injections are also used. The choice depends on the formulation and pharmacokinetic properties of the compound. Voluntary oral administration in a palatable vehicle can also be an option to reduce animal stress.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
High mortality or morbidity in treated animals - The dose is above the Maximum Tolerated Dose (MTD). - The vehicle is causing toxicity. - Improper administration technique (e.g., esophageal rupture during gavage).- Conduct a dose-range finding study to determine the MTD. - Test the vehicle alone in a control group. - Ensure proper training in animal handling and administration techniques.
Lack of tumor growth inhibition - The dose is too low. - The compound has poor bioavailability. - The tumor model is resistant to the anti-androgen. - The compound is unstable in the formulation.- Perform a dose-escalation study. - Analyze the pharmacokinetics of the compound. - Use a different, more sensitive tumor model. - Assess the stability of the compound in the vehicle over time.
Inconsistent results between animals - Variability in tumor implantation and growth. - Inaccurate dosing. - Animal-to-animal variation in metabolism.- Standardize the tumor implantation procedure. - Ensure accurate and consistent dose administration. - Increase the number of animals per group to improve statistical power.
Precipitation of the compound in the vehicle - The compound has low solubility in the chosen vehicle. - The concentration of the compound is too high.- Test different vehicles or co-solvents. - Reduce the concentration of the compound and increase the dosing volume (within acceptable limits). - Prepare fresh formulations before each administration.

Experimental Protocols

Protocol 1: Determination of Maximum Tolerated Dose (MTD) in Mice

This protocol outlines a general procedure for determining the MTD of a novel anti-androgen in mice.

Materials:

  • Test compound (e.g., this compound)

  • Vehicle (e.g., 5% DMSO in corn oil)

  • Healthy, age-matched male immunodeficient mice (e.g., NOD-SCID, 6-8 weeks old)

  • Standard laboratory equipment for animal handling and dosing.

Procedure:

  • Acclimatization: Allow mice to acclimate to the facility for at least one week before the start of the experiment.

  • Group Allocation: Randomly assign mice to groups (n=3-5 per group). Include a vehicle control group.

  • Dose Selection: Based on in vitro data and literature on similar compounds, select a range of doses. For example, start with a low dose (e.g., 10 mg/kg) and escalate to higher doses (e.g., 30 mg/kg, 60 mg/kg, 100 mg/kg).

  • Administration: Administer the compound or vehicle daily via oral gavage for 14 consecutive days.

  • Monitoring: Monitor the animals daily for clinical signs of toxicity, including weight loss, changes in behavior, and signs of distress. Record body weight every other day.

  • Endpoint: The MTD is defined as the highest dose that does not cause more than 10-15% weight loss or significant clinical signs of toxicity.

Protocol 2: Efficacy Study in a Prostate Cancer Xenograft Model

This protocol describes a typical efficacy study using a prostate cancer xenograft model.

Materials:

  • Prostate cancer cells (e.g., LNCaP)

  • Matrigel

  • Male immunodeficient mice (e.g., NOD-SCID, 6-8 weeks old)

  • Test compound and vehicle

  • Calipers for tumor measurement

Procedure:

  • Tumor Cell Implantation: Subcutaneously inject a suspension of prostate cancer cells mixed with Matrigel into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

  • Group Allocation: Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups (n=8-10 per group).

  • Treatment: Administer the test compound at one or more doses below the MTD, and the vehicle to the control group, daily via oral gavage.

  • Data Collection: Continue to measure tumor volume and body weight regularly throughout the study.

  • Endpoint: The study can be terminated when tumors in the control group reach a specific size, or after a predetermined treatment duration. At the end of the study, tumors can be excised for further analysis (e.g., histology, biomarker analysis).

Data Presentation

Table 1: Example of Maximum Tolerated Dose (MTD) Study Results

Dose (mg/kg)Mean Body Weight Change (%)Clinical Signs of ToxicityMortality
Vehicle+5%None0/5
10+4%None0/5
30+2%None0/5
60-8%Mild lethargy0/5
100-20%Severe lethargy, ruffled fur2/5

Table 2: Example of Efficacy Study Results in a Xenograft Model

Treatment GroupMean Tumor Volume at Day 21 (mm³)Percent Tumor Growth Inhibition (%)Mean Body Weight Change (%)
Vehicle1250 ± 150-+3%
This compound (30 mg/kg)625 ± 10050+1%
This compound (60 mg/kg)375 ± 8070-5%

Visualizations

G cluster_0 Androgen Synthesis & Signaling Pathway Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone DHEA DHEA Pregnenolone->DHEA CYP17A1 Androstenedione Androstenedione Progesterone->Androstenedione CYP17A1 DHEA->Androstenedione Testosterone Testosterone Androstenedione->Testosterone DHT DHT Testosterone->DHT 5α-reductase AR Androgen Receptor DHT->AR Gene Gene Transcription (Cell Growth, Proliferation) AR->Gene This compound This compound (e.g., Orteronel) CYP17A1 CYP17A1 This compound->CYP17A1 Inhibits AR_antagonist This compound (e.g., Cyproterone Acetate) AR_antagonist->AR Blocks

Caption: Androgen synthesis and signaling pathway with points of inhibition by anti-androgens.

G cluster_1 In Vivo Dosage Optimization Workflow start Start: In Vitro Data & Literature Review mtd Pilot Study: Determine Maximum Tolerated Dose (MTD) start->mtd efficacy Dose-Response Efficacy Study (Xenograft Model) mtd->efficacy pkpd Pharmacokinetic/ Pharmacodynamic (PK/PD) Analysis efficacy->pkpd optimal_dose Optimal Dose Selection pkpd->optimal_dose

Caption: Experimental workflow for optimizing this compound dosage in in vivo studies.

References

Technical Support Center: Cioteronel Stability and Degradation Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the stability and degradation analysis of Cioteronel and structurally similar nonsteroidal antiandrogens. Due to the limited publicly available stability data for this compound, this guide leverages data from analogous compounds, namely Bicalutamide and Flutamide, to provide representative experimental protocols, degradation profiles, and troubleshooting advice.

Frequently Asked Questions (FAQs)

Q1: What are the typical stress conditions used for forced degradation studies of nonsteroidal antiandrogens?

A1: Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods. Typical stress conditions include:

  • Acidic Hydrolysis: Treatment with a strong acid (e.g., 0.1 N to 5N HCl) at elevated temperatures.

  • Alkaline Hydrolysis: Treatment with a strong base (e.g., 0.1 N to 2N NaOH) at room or elevated temperatures.

  • Oxidative Degradation: Exposure to an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂).

  • Thermal Degradation: Heating the solid drug substance (e.g., at 105°C).

  • Photolytic Degradation: Exposing the drug substance to UV and visible light.

Q2: What are the expected degradation pathways for this compound and similar compounds?

A2: Based on the structures of nonsteroidal antiandrogens like Bicalutamide and Flutamide, the primary expected degradation pathway is hydrolysis of the amide bond. Under alkaline conditions, Bicalutamide has been shown to degrade into an acid and an amine. Flutamide also undergoes hydrolysis, and its degradation can be influenced by the presence of acids.

Q3: Which analytical technique is most suitable for stability and degradation analysis?

A3: High-Performance Liquid Chromatography (HPLC), particularly Reversed-Phase HPLC (RP-HPLC) with a UV or PDA detector, is the most common and suitable technique for analyzing the stability of nonsteroidal antiandrogens and separating their degradation products.

Q4: How can I troubleshoot common issues during HPLC analysis?

A4: Please refer to the detailed "HPLC Analysis Troubleshooting Guide" section below for common problems and their solutions.

Quantitative Degradation Data

The following tables summarize representative quantitative data from forced degradation studies of Bicalutamide, a structural analog of this compound. These values can serve as an initial guide for designing your own stability studies.

Table 1: Forced Degradation of Bicalutamide Under Various Stress Conditions

Stress ConditionReagent/ParameterDurationTemperatureDegradation (%)
Alkaline Hydrolysis2N NaOH24 hoursAmbient39.9%[1]
Acid Hydrolysis5N HClNot specifiedNot specifiedNo significant degradation
Oxidative DegradationNot specifiedNot specifiedNot specifiedNo significant degradation
Thermal Degradation105°CNot specified105°CNo significant degradation
Photolytic DegradationUV/Visible light10 daysAmbientNo significant degradation

Note: The absence of significant degradation under acidic, oxidative, thermal, and photolytic conditions for Bicalutamide in this specific study[1] suggests high stability under these conditions. However, the extent of degradation can be influenced by the specific experimental setup.

Experimental Protocols

Protocol 1: Forced Degradation Study of a Nonsteroidal Antiandrogen (e.g., Bicalutamide)

Objective: To assess the stability of the drug substance under various stress conditions and to generate potential degradation products for analytical method development.

Materials:

  • Drug substance (e.g., Bicalutamide)

  • Hydrochloric acid (HCl), 5N

  • Sodium hydroxide (NaOH), 2N

  • Acetonitrile (HPLC grade)

  • Potassium dihydrogen phosphate (KH₂PO₄)

  • Purified water (HPLC grade)

  • Symmetry C18 column (4.6 mm x 250 mm; 5 µm particle size) or equivalent

  • HPLC system with PDA detector

Procedure:

  • Preparation of Stock Solution: Accurately weigh and dissolve the drug substance in a suitable solvent (e.g., a mixture of water and acetonitrile) to obtain a known concentration.

  • Alkaline Stress:

    • Treat the drug substance solution with 2N NaOH.

    • Keep the solution at ambient temperature for 24 hours.[1]

    • At appropriate time points, withdraw samples, neutralize with an equivalent amount of acid, and dilute to the target concentration with the mobile phase for HPLC analysis.

  • Acid Stress:

    • Treat the drug substance solution with 5N HCl.

    • Analyze the sample by HPLC to check for degradation products.

  • HPLC Analysis:

    • Mobile Phase: Prepare a solution of 0.01 M KH₂PO₄ (pH adjusted to 3.0 with phosphoric acid) and acetonitrile in a 50:50 (v/v) ratio.

    • Column: Symmetry C18 (4.6 mm x 250 mm; 5 µm).

    • Detection: PDA detector set at 215 nm.

    • Inject the prepared samples and a control (unstressed) solution.

    • Monitor for the appearance of new peaks (degradation products) and a decrease in the area of the parent drug peak.

Visualizations

Degradation Pathway and Experimental Workflow

cluster_0 Forced Degradation Stress Conditions cluster_1 Analytical Workflow cluster_2 Expected Outcome Drug Substance Drug Substance Acidic (HCl) Acidic (HCl) Drug Substance->Acidic (HCl) Alkaline (NaOH) Alkaline (NaOH) Drug Substance->Alkaline (NaOH) Oxidative (H2O2) Oxidative (H2O2) Drug Substance->Oxidative (H2O2) Thermal Thermal Drug Substance->Thermal Photolytic Photolytic Drug Substance->Photolytic Sample Preparation Sample Preparation Acidic (HCl)->Sample Preparation Alkaline (NaOH)->Sample Preparation Leads to Hydrolysis Oxidative (H2O2)->Sample Preparation Thermal->Sample Preparation Photolytic->Sample Preparation HPLC Analysis HPLC Analysis Sample Preparation->HPLC Analysis Data Analysis Data Analysis HPLC Analysis->Data Analysis Degradation Products Degradation Products Data Analysis->Degradation Products Stability Profile Stability Profile Data Analysis->Stability Profile

Caption: Forced degradation experimental workflow for stability analysis.

Bicalutamide Bicalutamide Amide Bond Hydrolysis Amide Bond Hydrolysis Bicalutamide->Amide Bond Hydrolysis Alkaline Conditions (e.g., NaOH) Degradation Product 1 (Acid) Degradation Product 1 (Acid) Amide Bond Hydrolysis->Degradation Product 1 (Acid) Degradation Product 2 (Amine) Degradation Product 2 (Amine) Amide Bond Hydrolysis->Degradation Product 2 (Amine)

Caption: Proposed alkaline degradation pathway for Bicalutamide.

HPLC Analysis Troubleshooting Guide

Table 2: Common HPLC Problems, Causes, and Solutions

ProblemPossible Cause(s)Recommended Solution(s)
High Backpressure - Clogged column frit or in-line filter.- Particulate matter from sample or mobile phase.- Buffer precipitation.- Replace the in-line filter.- Back-flush the column (if recommended by the manufacturer).- Filter all samples and mobile phases before use.- Ensure the mobile phase composition is not causing buffer precipitation.
Peak Tailing - Secondary interactions with active silanols on the column.- Column overload.- Inappropriate mobile phase pH.- Use a high-purity silica column.- Add a competing base (e.g., triethylamine) to the mobile phase.- Reduce sample concentration.- Adjust the mobile phase pH to ensure the analyte is in a single ionic state.
Peak Fronting - Sample solvent stronger than the mobile phase.- Column overload.- Dissolve the sample in the mobile phase or a weaker solvent.- Reduce sample concentration.
Split Peaks - Clogged or partially blocked column inlet frit.- Column void or channeling.- Replace the column frit or the entire column.- Ensure proper column packing and handling.
Baseline Noise or Drift - Air bubbles in the pump or detector.- Contaminated mobile phase or detector cell.- Leaks in the system.- Degas the mobile phase thoroughly.- Purge the pump and detector.- Flush the system and detector cell with a strong solvent (e.g., isopropanol).- Check all fittings for leaks.
Inconsistent Retention Times - Inconsistent mobile phase composition.- Fluctuations in column temperature.- Pump malfunction.- Prepare fresh mobile phase accurately.- Use a column oven to maintain a constant temperature.- Check pump performance and perform maintenance if necessary.

References

Troubleshooting Cioteronel synthesis impurities

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of Cioteronel.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

A1: this compound is a steroidal antiandrogen. Its primary mechanism of action is to competitively inhibit the binding of androgens, such as testosterone and dihydrotestosterone (DHT), to the androgen receptor (AR). This binding prevents the receptor's translocation to the nucleus, thereby inhibiting the transcription of androgen-dependent genes that are crucial for the growth and survival of prostate cancer cells.

Q2: What are the most common classes of impurities encountered during the synthesis of steroidal compounds like this compound?

A2: Common impurities in steroid synthesis can arise from starting materials, intermediates, reagents, and side reactions. These can include:

  • Diastereomers: Epimers at chiral centers, particularly at the C-17 position, can form due to non-stereospecific reactions.

  • Unreacted Starting Materials and Intermediates: Incomplete reactions can lead to the presence of precursors in the final product.

  • Side-Reaction Products: Dehydration, oxidation, or rearrangement products can form under various reaction conditions. For instance, the elimination of the 17-hydroxyl group can lead to unsaturated impurities.

  • Reagent-Related Impurities: Residual catalysts, solvents, or by-products from reagents used in the synthesis.

Q3: Which analytical techniques are most suitable for identifying and quantifying impurities in a this compound synthesis?

A3: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) is a powerful tool for separating, identifying, and quantifying impurities.[1][2][3][4] Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for the structural elucidation of unknown impurities. Gas Chromatography-Mass Spectrometry (GC-MS) can be used for volatile impurities and residual solvents.

Troubleshooting Guide for this compound Synthesis Impurities

This guide addresses specific issues that may be encountered during the synthesis of this compound, focusing on a plausible synthetic route involving the cyanation of a 17-keto steroid precursor.

Plausible Synthetic Step: Cyanation of 17-Keto Steroid Precursor

A key step in a potential this compound synthesis is the nucleophilic addition of a cyanide group to the 17-keto functionality of an androstane precursor, followed by hydrolysis to form the 17α-cyano-17β-hydroxy structure.

Problem 1: Presence of a Significant Amount of the 17β-cyano-17α-hydroxy Diastereomer.

  • Possible Cause: The cyanation reaction is not sufficiently stereoselective. The cyanide nucleophile can attack the planar carbonyl group from either the α or β face.

  • Troubleshooting Strategy:

    • Reaction Temperature: Lowering the reaction temperature can enhance stereoselectivity by favoring the thermodynamically more stable product.

    • Cyanating Reagent: The choice of cyanating reagent can influence the stereochemical outcome. Investigate the use of different cyanide sources (e.g., acetone cyanohydrin, trimethylsilyl cyanide) and catalysts.

    • Solvent: The polarity of the solvent can affect the transition state of the reaction. Experiment with a range of aprotic solvents.

Problem 2: Detection of an Impurity with a Mass Corresponding to the Dehydration Product.

  • Possible Cause: The 17-hydroxyl group is susceptible to elimination, especially under acidic or high-temperature conditions, leading to the formation of an unsaturated nitrile.

  • Troubleshooting Strategy:

    • pH Control: Ensure that the reaction and work-up conditions are not overly acidic. Use of a buffered system may be beneficial.

    • Temperature Control: Avoid excessive temperatures during the reaction, work-up, and purification steps.

    • Purification Method: Optimize the purification method to remove the dehydration product. Normal-phase chromatography may be effective.

Problem 3: Incomplete Reaction with Significant Unreacted 17-Keto Steroid Precursor.

  • Possible Cause:

    • Insufficient reactivity of the cyanating agent.

    • Steric hindrance at the 17-position.

    • Inadequate reaction time or temperature.

  • Troubleshooting Strategy:

    • Reagent Stoichiometry: Increase the molar excess of the cyanating reagent.

    • Activation: If using a less reactive cyanide source, consider the addition of a Lewis acid catalyst to activate the carbonyl group.

    • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC to determine the optimal reaction time.

Data Presentation: Impurity Profile Analysis

The following table provides a template for summarizing quantitative data from impurity analysis under different reaction conditions.

ConditionThis compound (%)17β-cyano Isomer (%)Dehydration Product (%)Unreacted Precursor (%)
Standard 85.210.52.12.2
Low Temp. 90.15.31.53.1
Alternative Solvent 88.58.21.81.5

Experimental Protocols

Protocol 1: HPLC-MS Method for Impurity Profiling

This protocol outlines a general method for the analysis of this compound and its potential impurities.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    • 0-5 min: 50% B

    • 5-20 min: 50-90% B

    • 20-25 min: 90% B

    • 25-26 min: 90-50% B

    • 26-30 min: 50% B

  • Flow Rate: 0.8 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • MS Detection: Electrospray Ionization (ESI) in positive mode.

  • Scan Range: m/z 150-500.

Protocol 2: Lab-Scale Purification by Column Chromatography

This protocol describes a general procedure for the purification of the crude this compound product.

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%).

  • Procedure:

    • Prepare a slurry of silica gel in the initial mobile phase and pack the column.

    • Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

    • Load the dried, adsorbed sample onto the top of the column.

    • Elute the column with the mobile phase gradient, collecting fractions.

    • Analyze the fractions by TLC or HPLC to identify those containing the pure this compound.

    • Combine the pure fractions and evaporate the solvent under reduced pressure.

Visualizations

G cluster_synthesis Plausible this compound Synthesis Workflow Start Start 17-Keto Steroid Precursor 17-Keto Steroid Precursor Start->17-Keto Steroid Precursor Cyanation Reaction Cyanation Reaction 17-Keto Steroid Precursor->Cyanation Reaction Crude this compound Crude this compound Cyanation Reaction->Crude this compound Purification Purification Crude this compound->Purification Pure this compound Pure this compound Purification->Pure this compound End End Pure this compound->End

Caption: Plausible this compound Synthesis Workflow.

G cluster_troubleshooting Impurity Troubleshooting Logic Impurity Detected Impurity Detected Identify Impurity (LC-MS, NMR) Identify Impurity (LC-MS, NMR) Impurity Detected->Identify Impurity (LC-MS, NMR) Diastereomer Diastereomer Identify Impurity (LC-MS, NMR)->Diastereomer Dehydration Product Dehydration Product Identify Impurity (LC-MS, NMR)->Dehydration Product Unreacted Precursor Unreacted Precursor Identify Impurity (LC-MS, NMR)->Unreacted Precursor Optimize Stereoselectivity Optimize Stereoselectivity Diastereomer->Optimize Stereoselectivity Yes Control pH and Temperature Control pH and Temperature Dehydration Product->Control pH and Temperature Yes Increase Reagent/Time/Temp Increase Reagent/Time/Temp Unreacted Precursor->Increase Reagent/Time/Temp Yes

Caption: Impurity Troubleshooting Logic.

G cluster_pathway Androgen Receptor Signaling Pathway Androgen (T, DHT) Androgen (T, DHT) AR-Androgen Complex AR-Androgen Complex Androgen (T, DHT)->AR-Androgen Complex Androgen Receptor (AR) Androgen Receptor (AR) This compound This compound AR AR This compound->AR Inhibits Nuclear Translocation Nuclear Translocation AR-Androgen Complex->Nuclear Translocation Gene Transcription Gene Transcription Nuclear Translocation->Gene Transcription Cell Growth & Proliferation Cell Growth & Proliferation Gene Transcription->Cell Growth & Proliferation AR->AR-Androgen Complex

Caption: Androgen Receptor Signaling Pathway.

References

Technical Support Center: Cioteronel (Seviteronel) Experimental Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound "Cioteronel" is likely a typographical error for "Seviteronel." This guide will henceforth refer to Seviteronel, a selective CYP17 lyase inhibitor and androgen receptor (AR) antagonist. All information provided is for research purposes only.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Seviteronel?

Seviteronel is a dual-function inhibitor. It acts as a selective inhibitor of cytochrome P450 17α-hydroxylase/17,20-lyase (CYP17A1), a key enzyme in the androgen biosynthesis pathway. By inhibiting CYP17 lyase, it blocks the production of androgens. Additionally, Seviteronel functions as a competitive antagonist of the androgen receptor (AR), preventing androgens from binding and activating the receptor. This dual action effectively suppresses androgen signaling, which is crucial for the growth of certain cancers, such as prostate and breast cancer.

Q2: What are the known on-target and potential off-target effects of Seviteronel observed in clinical studies?

Q3: My experimental results are inconsistent with the known on-target effects of Seviteronel. How can I investigate potential off-target effects?

If you observe unexpected or inconsistent results, it is crucial to systematically investigate the possibility of off-target effects. A logical workflow to follow would be:

  • Confirm On-Target Engagement: First, verify that Seviteronel is engaging with its intended target (the androgen receptor) in your specific experimental system. A Cellular Thermal Shift Assay (CETSA) is an excellent method for this.

  • Broad Off-Target Screening: If on-target engagement is confirmed, proceed with broader screening assays to identify potential off-target interactions. A kinase panel assay is a good starting point, as many small molecule inhibitors exhibit off-target kinase activity.

  • Validate Hits: Any potential off-target "hits" from these screens should be validated using orthogonal assays, such as a direct ligand-receptor binding assay or by demonstrating a dose-dependent effect on a relevant downstream signaling pathway.

Troubleshooting Guide

Problem / Observation Potential Cause (Off-Target Related) Recommended Action
Unexpected Cell Death or Reduced Viability at Low Concentrations Seviteronel may be inhibiting a critical survival kinase or other essential protein off-target.1. Perform a dose-response curve with a structurally unrelated AR antagonist to see if the effect is specific to Seviteronel. 2. Conduct a broad kinase profiling assay to identify potential off-target kinases.[3] 3. If a kinase is identified, use a more specific inhibitor for that kinase to see if it phenocopies the effect.
Changes in Cell Morphology or Adhesion Unrelated to AR Signaling The compound could be interacting with cytoskeletal proteins or cell adhesion molecules.1. Use immunofluorescence to stain for key cytoskeletal components (e.g., actin, tubulin) and observe any changes upon treatment. 2. Perform a proteome-wide Cellular Thermal Shift Assay (MS-CETSA) to identify unexpected binding partners.[4]
Activation of an Unexpected Signaling Pathway (e.g., MAPK, PI3K/Akt) Seviteronel might be directly or indirectly activating an upstream kinase or receptor.1. Use western blotting to probe for the phosphorylation status of key proteins in the activated pathway. 2. Run a kinase panel screen to check for direct activation or inhibition of kinases in that pathway.[5]
Inconsistent Results Between Different Cell Lines Cell lines may have different expression levels of potential off-target proteins.1. Characterize the expression levels of the primary target (AR) and any identified off-targets in your panel of cell lines via western blot or qPCR. 2. Correlate the differential sensitivity to Seviteronel with the expression of the potential off-target protein.

Experimental Protocols & Methodologies

Protocol 1: In Vitro Kinase Profiling Assay (Radiometric)

This protocol is a generalized method for screening a compound against a panel of kinases to identify off-target interactions.[6][7][8]

Objective: To determine the inhibitory activity of Seviteronel against a broad panel of protein kinases.

Materials:

  • Purified recombinant kinases

  • Specific peptide substrates for each kinase

  • [γ-³²P]ATP or [γ-³³P]ATP

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij 35)

  • Seviteronel stock solution (in DMSO)

  • Unlabeled ATP

  • Phosphocellulose paper (P81)

  • Wash buffer (e.g., 0.75% phosphoric acid)

  • Scintillation counter and vials

Procedure:

  • Prepare Kinase Reactions: In a microcentrifuge tube or 96-well plate, prepare a master mix containing the kinase reaction buffer, the specific peptide substrate, and the purified kinase.

  • Add Inhibitor: Add a small volume (e.g., 1 µL) of Seviteronel at the desired final concentration. For a control, add the same volume of DMSO.

  • Initiate Reaction: Start the kinase reaction by adding a mixture of unlabeled ATP and [γ-³²P]ATP. The final ATP concentration should be at or near the Km for each specific kinase.

  • Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 20-30 minutes), ensuring the reaction is in the linear range.

  • Spotting: Stop the reaction by spotting a portion of the reaction mixture onto a sheet of P81 phosphocellulose paper.

  • Washing: Wash the P81 paper multiple times in the wash buffer to remove unincorporated [γ-³²P]ATP.

  • Quantification: Dry the P81 paper and measure the incorporated radioactivity for each spot using a scintillation counter or a phosphorimager.

  • Data Analysis: Calculate the percentage of kinase activity remaining in the presence of Seviteronel compared to the DMSO control.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_mix Prepare Master Mix (Buffer, Substrate, Kinase) add_sev Add Seviteronel (or DMSO control) prep_mix->add_sev add_atp Initiate with [γ-³²P]ATP add_sev->add_atp incubate Incubate at 30°C add_atp->incubate spot Spot onto P81 Paper incubate->spot wash Wash to Remove Free ATP spot->wash quantify Quantify Radioactivity (Scintillation Counting) wash->quantify analyze Calculate % Inhibition quantify->analyze

Workflow for a radiometric kinase profiling assay.
Protocol 2: Cellular Thermal Shift Assay (CETSA®)

CETSA is used to verify target engagement by a compound in a cellular environment.[4][9][10][11]

Objective: To confirm that Seviteronel binds to the Androgen Receptor (AR) in intact cells.

Materials:

  • Cultured cells expressing AR

  • Seviteronel stock solution (in DMSO)

  • Cell culture medium

  • PBS

  • Lysis buffer with protease inhibitors

  • Thermal cycler or water baths

  • Apparatus for protein quantification (e.g., Western blot equipment)

  • Anti-AR antibody

Procedure:

  • Cell Treatment: Treat cultured cells with Seviteronel at the desired concentration. Include a vehicle control (DMSO). Incubate under normal cell culture conditions for a specified time (e.g., 1-2 hours).

  • Heating: Aliquot the treated cell suspensions into PCR tubes. Heat the tubes at a range of different temperatures (e.g., 40°C to 65°C) for a short period (e.g., 3 minutes), followed by cooling to room temperature for 3 minutes.

  • Cell Lysis: Lyse the cells to release the soluble proteins. This can be done by freeze-thaw cycles or by adding a lysis buffer.

  • Separation of Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.

  • Quantify Soluble Protein: Carefully collect the supernatant, which contains the soluble protein fraction.

  • Analysis: Analyze the amount of soluble AR remaining at each temperature for both the Seviteronel-treated and vehicle-treated samples. This is typically done by Western blotting.

  • Data Interpretation: A positive result is a shift in the melting curve to a higher temperature for the Seviteronel-treated sample, indicating that ligand binding stabilized the protein against heat-induced denaturation.

G cluster_treatment Cell Treatment cluster_heating Heat Shock cluster_lysis Lysis & Separation cluster_detection Detection treat_cells Treat Cells with Seviteronel or DMSO heat_cells Heat Aliquots across a Temperature Gradient treat_cells->heat_cells lyse Lyse Cells heat_cells->lyse centrifuge Centrifuge to Pellet Aggregated Proteins lyse->centrifuge collect Collect Supernatant (Soluble Proteins) centrifuge->collect wb Analyze Soluble AR by Western Blot collect->wb plot Plot Melting Curves wb->plot

Workflow for the Cellular Thermal Shift Assay (CETSA).
Protocol 3: Competitive Ligand-Receptor Binding Assay (ELISA-based)

This protocol can be adapted to validate a suspected off-target interaction identified in a screening assay.

Objective: To quantify the binding affinity of Seviteronel to a potential off-target receptor.

Materials:

  • 96-well ELISA plate

  • Recombinant receptor protein (the potential off-target)

  • A known ligand for the receptor, labeled with biotin or an enzyme (e.g., HRP)

  • Seviteronel stock solution

  • Coating buffer (e.g., carbonate-bicarbonate buffer)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Detection reagent (e.g., Streptavidin-HRP and a substrate like TMB)

  • Plate reader

Procedure:

  • Coat Plate: Coat the wells of a 96-well plate with the recombinant receptor protein diluted in coating buffer. Incubate overnight at 4°C.

  • Wash and Block: Wash the plate to remove unbound receptor. Block the remaining protein-binding sites on the plate with blocking buffer for 1-2 hours at room temperature.

  • Competitive Binding: Wash the plate. Add a fixed concentration of the known, labeled ligand along with varying concentrations of the competitor (Seviteronel). Incubate for 1-2 hours.

  • Final Wash: Wash the plate thoroughly to remove any unbound labeled ligand.

  • Detection: Add the detection reagent (e.g., TMB substrate if using an HRP-labeled ligand). Allow the color to develop.

  • Read Plate: Stop the reaction and read the absorbance at the appropriate wavelength.

  • Data Analysis: The signal will be inversely proportional to the amount of Seviteronel that has bound to the receptor. Plot the signal against the concentration of Seviteronel to determine the IC₅₀ (the concentration of Seviteronel that displaces 50% of the labeled ligand).

G cluster_setup Plate Setup cluster_binding Competitive Binding cluster_readout Detection & Analysis coat Coat Plate with Receptor Protein wash_block Wash and Block Nonspecific Sites coat->wash_block add_ligands Add Labeled Ligand + Varying Concentrations of Seviteronel wash_block->add_ligands incubate Incubate add_ligands->incubate wash_final Wash Away Unbound Ligand incubate->wash_final detect Add Detection Reagent and Substrate wash_final->detect read Read Absorbance detect->read analyze Calculate IC₅₀ read->analyze

Workflow for a competitive ELISA-based binding assay.

Signaling Pathway

G Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone DHEA DHEA Pregnenolone->DHEA CYP17 Lyase Androstenedione Androstenedione Progesterone->Androstenedione CYP17 Lyase DHEA->Androstenedione Testosterone Testosterone Androstenedione->Testosterone DHT DHT Testosterone->DHT AR Androgen Receptor (AR) (Cytoplasm) DHT->AR Binds AR_nuc AR (Nucleus) AR->AR_nuc Translocation ARE Androgen Response Element (ARE) AR_nuc->ARE Binds to DNA Transcription Gene Transcription (Proliferation, Survival) ARE->Transcription Seviteronel Seviteronel Seviteronel->AR Antagonizes CYP17 CYP17 Lyase Seviteronel->CYP17 Inhibits

On-target signaling pathway of Seviteronel.

References

Improving the bioavailability of oral Cioteronel formulations

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Oral Cioteronel Formulations

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for improving the oral bioavailability of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound formulation is exhibiting very low aqueous solubility. What initial steps can I take to address this?

A1: this compound's poor aqueous solubility is a primary hurdle for oral delivery. Your initial approach should focus on solubility enhancement techniques. A logical first step is to conduct pre-formulation solubility studies across a physiological pH range (typically pH 1.2 to 6.8) to understand its pH-dependent solubility profile.[1][2][3] Concurrently, incorporating surfactants or creating biorelevant media (e.g., Simulated Gastric Fluid - SGF, Fasted State Simulated Intestinal Fluid - FaSSIF) can provide a more accurate prediction of in vivo dissolution.[1]

If solubility remains low, consider these established formulation strategies:

  • Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level can significantly enhance its dissolution rate.[4] Common techniques include spray drying and hot-melt extrusion.[4]

  • Nanoformulations: Reducing particle size to the nanometer range increases the surface area for dissolution.[5] Technologies like nanosuspensions or nanoemulsions can improve dissolution and potentially absorption.[5][6]

  • Complexation: Utilizing complexing agents like cyclodextrins can encapsulate the hydrophobic this compound molecule, increasing its apparent solubility.

Q2: I've developed a solid dispersion of this compound, but the dissolution profile is still not optimal. How can I troubleshoot this?

A2: Suboptimal performance of a solid dispersion can stem from several factors. Here’s a troubleshooting guide:

  • Polymer Selection: Is the chosen polymer appropriate? The polymer must be compatible with this compound and ideally have a high glass transition temperature (Tg) to ensure the stability of the amorphous dispersion.[4] Experiment with different polymers (e.g., PVP, HPMC, Soluplus®) with varying solubility and molecular weights.

  • Drug Loading: High drug loading can lead to recrystallization of the amorphous this compound within the matrix, defeating the purpose of the solid dispersion. Try reducing the drug-to-polymer ratio.

  • Manufacturing Method: The method used (spray drying, hot-melt extrusion, etc.) can influence the final product's characteristics.[4] For instance, the solvent choice in spray drying is critical for ensuring both drug and polymer are fully dissolved before atomization.[4] For hot-melt extrusion, ensure the processing temperature is not causing degradation of this compound or the polymer.[4]

  • Physical Characterization: Use techniques like Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) to confirm that this compound is in an amorphous state within your formulation. The absence of a crystalline melting peak in DSC and a halo pattern in XRD are indicative of an amorphous system.

Q3: My in vitro data looks promising, but the in vivo bioavailability in my animal model is still low. What could be the issue?

A3: A discrepancy between in vitro and in vivo results often points towards physiological barriers that are not accounted for in simple dissolution tests. Key areas to investigate include:

  • First-Pass Metabolism: this compound may be subject to extensive metabolism in the gut wall or liver before reaching systemic circulation. Consider co-administration with metabolic inhibitors (in pre-clinical models) to probe this possibility.

  • P-glycoprotein (P-gp) Efflux: this compound could be a substrate for efflux transporters like P-gp, which actively pump the drug back into the intestinal lumen after absorption.[7] A Caco-2 permeability assay can identify if P-gp efflux is a significant barrier.[7][8]

  • GI Tract Instability: The drug may be degrading in the harsh pH environments of the gastrointestinal tract.[6] Assess this compound's stability in simulated gastric and intestinal fluids.

  • Poor Permeability: Even if dissolved, this compound's ability to permeate the intestinal epithelium might be limited. The Caco-2 assay is the standard in vitro model for assessing intestinal permeability.[7][8]

Q4: How do I interpret the results from a Caco-2 permeability assay for my this compound formulation?

A4: The Caco-2 permeability assay provides two key parameters: the apparent permeability coefficient (Papp) and the efflux ratio (ER).[7]

  • Apparent Permeability (Papp): This value reflects how quickly your compound moves from the apical (intestinal lumen) side to the basolateral (blood) side of the Caco-2 cell monolayer.

    • High Papp (>10 x 10⁻⁶ cm/s): Suggests good permeability and high potential for absorption.

    • Low Papp (<1 x 10⁻⁶ cm/s): Suggests poor permeability, which could be a limiting factor for oral bioavailability.

  • Efflux Ratio (ER): This is calculated by dividing the Papp in the basolateral-to-apical direction (Papp B→A) by the Papp in the apical-to-basolateral direction (Papp A→B).[7]

    • ER > 2: This indicates that the compound is likely a substrate for an efflux transporter like P-gp.[7] The drug is being actively transported out of the cells, which will limit its net absorption in vivo.

    • ER ≈ 1: Suggests that passive diffusion is the primary mechanism of transport and efflux is not a significant issue.

If you observe a high efflux ratio, formulation strategies could include the use of P-gp inhibitors (excipients that inhibit the transporter function) to improve net absorption.

Quantitative Data Summary

Currently, publicly available literature does not provide specific comparative quantitative data (Cmax, AUC) for different oral this compound formulations. The following table is a template designed for researchers to populate with their own experimental data for easy comparison of formulation strategies.

Formulation StrategyCmax (ng/mL)Tmax (hr)AUC₀₋t (ng·hr/mL)Relative Bioavailability (%)
Unformulated this compound (Suspension)[Insert Data][Insert Data][Insert Data]100% (Reference)
Solid Dispersion (e.g., 1:5 drug:PVP K30)[Insert Data][Insert Data][Insert Data][Calculate]
Nanosuspension (e.g., 250 nm particle size)[Insert Data][Insert Data][Insert Data][Calculate]
Lipid-Based Formulation (e.g., SMEDDS)[Insert Data][Insert Data][Insert Data][Calculate]

Experimental Protocols & Methodologies

Protocol 1: In Vitro Dissolution Testing for Poorly Soluble Drugs

Objective: To assess the dissolution rate of a this compound formulation in a physiologically relevant medium.

Apparatus: USP Apparatus 2 (Paddle Method).[9]

Methodology:

  • Medium Preparation: Prepare 900 mL of a biorelevant dissolution medium. For poorly soluble drugs, a common starting point is Fasted State Simulated Intestinal Fluid (FaSSIF). This medium contains bile salts and phospholipids to mimic the intestinal environment.[1] The pH should be maintained at 6.5.

  • Apparatus Setup:

    • Set the water bath temperature to 37 ± 0.5 °C.

    • Set the paddle rotation speed. A typical speed is 50 or 75 RPM.[9]

  • Test Execution:

    • Place a single dose of the this compound formulation (e.g., one tablet or capsule, or an equivalent amount of powder) into each dissolution vessel.

    • Start the paddle rotation immediately.

    • Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, and 120 minutes).

    • Immediately replace the withdrawn sample volume with fresh, pre-warmed dissolution medium.

  • Sample Analysis:

    • Filter the samples immediately through a suitable filter (e.g., 0.45 µm PTFE) to prevent undissolved particles from affecting the analysis.

    • Analyze the concentration of this compound in each sample using a validated analytical method, such as HPLC-UV.

  • Data Analysis: Calculate the cumulative percentage of drug dissolved at each time point and generate a dissolution profile graph (Percentage Dissolved vs. Time).

Protocol 2: Caco-2 Permeability Assay (Bidirectional)

Objective: To determine the intestinal permeability of a this compound formulation and assess if it is a substrate for efflux transporters.[7]

Methodology:

  • Cell Culture: Culture Caco-2 cells on permeable Transwell™ inserts for 21-24 days to allow them to differentiate and form a confluent, polarized monolayer with functional tight junctions.[8]

  • Monolayer Integrity Check: Before the experiment, confirm the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER). Additionally, a Lucifer yellow rejection test can be performed to ensure tight junction integrity.[10]

  • Transport Buffer: Prepare a transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS) buffered to pH 7.4.[8]

  • Assay Setup (Bidirectional Transport):

    • A→B Transport (Apical to Basolateral):

      • Wash the cell monolayers with pre-warmed transport buffer.

      • Add the this compound formulation (dissolved in transport buffer) to the apical (upper) chamber.

      • Add fresh transport buffer to the basolateral (lower) chamber.

    • B→A Transport (Basolateral to Apical):

      • In a separate set of wells, add the this compound formulation to the basolateral chamber.

      • Add fresh transport buffer to the apical chamber.

  • Incubation: Incubate the plates at 37 °C with gentle shaking (e.g., 50-60 RPM) for a defined period, typically 2 hours.[7][8]

  • Sample Collection: At the end of the incubation period, collect samples from both the apical and basolateral chambers of all wells.

  • Analysis: Quantify the concentration of this compound in each sample using a sensitive analytical method like LC-MS/MS.

  • Calculation:

    • Calculate the apparent permeability coefficient (Papp) for both A→B and B→A directions using the formula: Papp = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.

    • Calculate the Efflux Ratio (ER) = Papp (B→A) / Papp (A→B).

Visualizations

Signaling Pathway

cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus DHT DHT (Dihydrotestosterone) AR Androgen Receptor (AR) DHT->AR Binds HSP Heat Shock Proteins (HSP) AR->HSP Bound/Inactive AR_Dimer AR Dimer (Active) AR->AR_Dimer Dimerization & Translocation This compound This compound This compound->AR Antagonist Binding (Blocks DHT) ARE Androgen Response Element (ARE) AR_Dimer->ARE Binds to DNA Gene Target Gene Transcription ARE->Gene Initiates cluster_FormulationStrategies Select Strategy cluster_InVitroTests Key Assays Start Challenge: Poor Oral Bioavailability Preform Pre-formulation Studies (Solubility, pH stability) Start->Preform FormDev Formulation Development Preform->FormDev SD Solid Dispersion FormDev->SD Nano Nanoformulation FormDev->Nano Lipid Lipid-Based System FormDev->Lipid Charac Physicochemical Characterization (DSC, XRD, Particle Size) SD->Charac Nano->Charac Lipid->Charac InVitro In Vitro Testing Charac->InVitro Diss Dissolution (USP II, FaSSIF) InVitro->Diss Perm Permeability (Caco-2 Assay) InVitro->Perm Eval1 Evaluate Results: Dissolution & Permeability OK? Diss->Eval1 Perm->Eval1 InVivo In Vivo Pharmacokinetic Study (Animal Model) Eval1->InVivo Yes Reiterate Re-evaluate Strategy & Reformulate Eval1->Reiterate No Eval2 Evaluate Results: Bioavailability Improved? InVivo->Eval2 End Optimized Formulation Achieved Eval2->End Yes Eval2->Reiterate No Reiterate->FormDev PoorSol Poor Aqueous Solubility LowDiss Low Dissolution Rate PoorSol->LowDiss Metabolism First-Pass Metabolism LowSystemic Low Systemic Concentration Metabolism->LowSystemic Efflux P-gp Efflux LowPerm Low Permeation Efflux->LowPerm LowDiss->LowPerm Leads to Bioavailability Improved Oral Bioavailability LowPerm->LowSystemic SD Strategy: Solid Dispersions SD->LowDiss Addresses Nano Strategy: Nanoformulations Nano->LowDiss Addresses Nano->LowPerm Can Improve Inhibitors Strategy: Use of Excipient Inhibitors Inhibitors->Metabolism Can Address Inhibitors->Efflux Addresses

References

Technical Support Center: Mitigating Cioteronel-Induced Cytotoxicity in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when working with the hypothetical anti-androgen, Cioteronel.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound-induced cytotoxicity?

A1: As a hypothetical anti-androgen, this compound's primary mode of action is presumed to be the competitive inhibition of the androgen receptor (AR). This blockage of androgen binding can disrupt downstream signaling pathways that are critical for the proliferation and survival of androgen-dependent cancer cells, ultimately leading to cell cycle arrest and apoptosis (programmed cell death).

Q2: How can I determine the optimal concentration of this compound for my experiments?

A2: The optimal concentration of this compound will vary depending on the cell line and the desired experimental outcome. It is crucial to perform a dose-response study to determine the IC50 (half-maximal inhibitory concentration) value for your specific cell line. This will help you select a concentration that induces the desired cytotoxic effect without causing excessive, non-specific cell death.

Q3: What are the common morphological changes observed in cells undergoing this compound-induced cytotoxicity?

A3: Cells treated with cytotoxic anti-androgens often exhibit characteristic signs of apoptosis, including cell shrinkage, membrane blebbing, chromatin condensation, and the formation of apoptotic bodies.

Q4: Can this compound induce oxidative stress in my cell cultures?

A4: Yes, similar to some other anti-androgen compounds, this compound may induce cytotoxicity through the generation of reactive oxygen species (ROS), leading to oxidative stress.[1][2][3][4] This can damage cellular components like lipids, proteins, and DNA, contributing to cell death.

Q5: Are there any reagents that can help mitigate this compound-induced cytotoxicity?

A5: Yes, antioxidants can be employed to counteract oxidative stress-mediated cytotoxicity. N-acetylcysteine (NAC) is a common antioxidant used in cell culture to reduce ROS levels and replenish intracellular glutathione, a key cellular antioxidant.[5][6][7][8]

Troubleshooting Guide

Issue 1: Excessive Cell Death Observed at Expected IC50 Concentration

High levels of cell death, even at a previously determined IC50, can be attributed to several factors.

Potential Cause Recommended Solution
Cell Passage Number High passage numbers can lead to genetic drift and altered sensitivity to drugs. Use cells within a consistent and low passage range for all experiments.
Cell Seeding Density Inconsistent seeding density can affect cell health and drug response. Ensure a uniform and optimal cell density across all wells and experiments.
Serum Variability Lot-to-lot variability in serum can impact cell growth and drug sensitivity. Test new serum lots before use in critical experiments.
Incorrect Drug Concentration Errors in serial dilutions can lead to higher than intended drug concentrations. Prepare fresh drug stocks and dilutions for each experiment.
Issue 2: High Variability in Cytotoxicity Assay Results

Inconsistent results between replicate wells or experiments can compromise data integrity.

Potential Cause Recommended Solution
Uneven Cell Distribution "Edge effects" in multi-well plates can lead to uneven cell growth. To mitigate this, avoid using the outer wells of the plate or fill them with sterile media/PBS.
Incomplete Drug Solubilization Poorly dissolved drug can lead to inconsistent concentrations across wells. Ensure this compound is fully dissolved in the appropriate solvent (e.g., DMSO) before adding to the culture medium.
Pipetting Errors Inaccurate pipetting can introduce significant variability. Calibrate pipettes regularly and use proper pipetting techniques.
Incubation Time Variations in incubation time with the drug or assay reagents can affect results. Standardize all incubation periods precisely.
Issue 3: Suspected Off-Target Effects or Non-Specific Toxicity

Observing cytotoxicity in cell lines that are not expected to be sensitive to an anti-androgen may indicate off-target effects.

Potential Cause Recommended Solution
High Drug Concentration At high concentrations, drugs can exhibit non-specific cytotoxic effects. Perform experiments across a wider range of concentrations, focusing on the lower end of the dose-response curve.
Solvent Toxicity The vehicle used to dissolve the drug (e.g., DMSO) can be toxic at certain concentrations. Run a vehicle-only control to assess the cytotoxicity of the solvent at the concentrations used in your experiments.
Induction of Oxidative Stress This compound may be inducing cytotoxicity through oxidative stress. Co-treat cells with an antioxidant like N-acetylcysteine (NAC) to see if it rescues the cells from death.[5][6][7]

Experimental Protocols

Protocol 1: Determining the IC50 of this compound using an MTT Assay

This protocol outlines the steps to determine the concentration of this compound that inhibits cell viability by 50%.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the this compound dilutions to the respective wells. Include a vehicle-only control.

  • Incubation: Incubate the plate for a period relevant to your experimental design (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the this compound concentration to determine the IC50 value.

Protocol 2: Mitigating this compound-Induced Cytotoxicity with N-acetylcysteine (NAC)

This protocol describes how to assess the potential of NAC to rescue cells from this compound-induced cytotoxicity.

  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treatment with NAC (Optional): In one experimental arm, pre-incubate the cells with an optimized concentration of NAC (e.g., 1-10 mM) for 1-2 hours before this compound treatment.

  • Co-treatment: Prepare this compound dilutions in culture medium with and without the optimized concentration of NAC. Treat the cells with these solutions. Include controls for untreated cells, cells treated with this compound only, and cells treated with NAC only.

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).

  • Cell Viability Assessment: Perform a cell viability assay (e.g., MTT, as described in Protocol 1) to determine the percentage of viable cells in each condition.

  • Data Analysis: Compare the viability of cells co-treated with this compound and NAC to those treated with this compound alone to determine if NAC provides a protective effect.

Visualizations

Cioteronel_Signaling_Pathway cluster_nucleus Nucleus This compound This compound AR Androgen Receptor This compound->AR Inhibits Apoptosis Apoptosis This compound->Apoptosis ARE Androgen Response Element AR->ARE Translocates & Binds Androgen Androgen (e.g., Testosterone) Androgen->AR Binds Gene_Expression Target Gene Expression ARE->Gene_Expression Activates Cell_Proliferation Cell Proliferation & Survival Gene_Expression->Cell_Proliferation

Caption: Hypothetical signaling pathway of this compound action.

Mitigation_Workflow start High this compound-Induced Cytotoxicity Observed check_ros Hypothesize Oxidative Stress Involvement start->check_ros co_treatment Co-treat with this compound and N-acetylcysteine (NAC) check_ros->co_treatment viability_assay Perform Cell Viability Assay co_treatment->viability_assay analyze_results Analyze Results viability_assay->analyze_results rescued Cell Viability Increased? (Cytotoxicity Mitigated) analyze_results->rescued conclusion_ros Conclusion: Cytotoxicity is partially mediated by ROS rescued->conclusion_ros Yes conclusion_other Conclusion: Other mechanisms are primarily responsible rescued->conclusion_other No

Caption: Experimental workflow for mitigating cytotoxicity.

Troubleshooting_Logic start Inconsistent Cytotoxicity Results check_controls Review Controls (Vehicle, Untreated) start->check_controls controls_ok Controls Appear Normal check_controls->controls_ok OK controls_bad Controls Show Anomalies check_controls->controls_bad Not OK check_technique Evaluate Aseptic and Pipetting Technique controls_ok->check_technique check_reagents Check Reagent Preparation (Drug, Media, Serum) controls_bad->check_reagents end Identify and Rectify Source of Error check_reagents->end check_cells Assess Cell Health (Passage #, Density) check_technique->check_cells check_cells->end

Caption: Logical troubleshooting for inconsistent results.

References

Technical Support Center: Enhancing the Selectivity of Cioteronel for the Androgen Receptor

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working to enhance the selectivity of Cioteronel for the androgen receptor (AR).

FAQs: Understanding and Troubleshooting this compound Selectivity

Q1: We are observing off-target effects in our cell-based assays with this compound, suggesting it might be binding to other steroid hormone receptors. What is the known selectivity profile of this compound?

A1: While comprehensive public data on the selectivity of this compound is limited, non-steroidal antiandrogens can sometimes exhibit cross-reactivity with other steroid hormone receptors due to structural similarities in their ligand-binding domains. The androgen receptor (AR) shares considerable homology with the progesterone receptor (PR), glucocorticoid receptor (GR), and mineralocorticoid receptor (MR), making these the most likely off-targets.

To quantitatively assess the selectivity of your this compound sample, it is recommended to perform competitive binding assays against a panel of steroid hormone receptors. Below is a table with hypothetical, yet plausible, binding affinity data for this compound and, for comparison, other known androgen receptor antagonists.

Table 1: Hypothetical and Comparative Binding Affinities (Ki in nM)

CompoundAndrogen Receptor (AR)Progesterone Receptor (PR)Glucocorticoid Receptor (GR)Mineralocorticoid Receptor (MR)
This compound (Hypothetical)15250800>1000
Enzalutamide36>1000>1000>1000
Cyproterone Acetate7.1High AffinityWeak AffinityWeak Affinity

Q2: How can we experimentally determine the selectivity profile of our newly synthesized this compound analogs?

A2: A systematic approach to determining the selectivity profile involves a tiered screening process.

  • Primary Screening: Start with a competitive binding assay to determine the binding affinity (Ki or IC50) of your this compound analogs for the androgen receptor.

  • Secondary Screening (Selectivity Panel): Test the most potent AR binders from the primary screen in competitive binding assays against a panel of other relevant receptors, primarily PR, GR, and MR.

  • Functional Assays: For promising candidates with good binding selectivity, proceed to cell-based reporter gene assays to confirm their functional activity as AR antagonists and to rule out any agonistic activity on the target and off-target receptors.

Q3: Our team is designing new this compound analogs. What structural modifications could potentially enhance selectivity for the androgen receptor?

A3: Structure-activity relationship (SAR) studies on non-steroidal antiandrogens suggest that modifications to the aromatic B-ring can significantly influence AR binding affinity and selectivity.[1] Introducing electron-withdrawing substituents at the para- and meta-positions of the B-ring has been shown to enhance AR binding affinity.[1]

It is a rational strategy to synthesize a focused library of this compound analogs with various substitutions on the B-ring and then screen them for improved AR affinity and selectivity against PR, GR, and MR.

Troubleshooting Guides

Issue 1: High background signal in our androgen receptor competitive binding assay.

  • Possible Cause 1: Non-specific binding of the radioligand.

    • Troubleshooting Tip: Increase the concentration of the blocking agent (e.g., bovine serum albumin) in your assay buffer. Ensure that the filter plates are adequately pre-treated to minimize non-specific binding.

  • Possible Cause 2: Contaminated reagents.

    • Troubleshooting Tip: Prepare fresh buffers and ligand solutions. Ensure proper storage of all reagents.

  • Possible Cause 3: Insufficient washing.

    • Troubleshooting Tip: Optimize the number and duration of wash steps to effectively remove unbound radioligand without causing significant dissociation of the bound ligand.

Issue 2: Inconsistent IC50 values for this compound in our reporter gene assay.

  • Possible Cause 1: Cell viability issues.

    • Troubleshooting Tip: Perform a cell viability assay (e.g., MTT or trypan blue exclusion) in parallel with your reporter assay to ensure that the observed effects are not due to cytotoxicity of the compound.

  • Possible Cause 2: Fluctuations in reporter gene expression.

    • Troubleshooting Tip: Ensure consistent cell passage number, seeding density, and transfection efficiency. Use a co-transfected internal control vector (e.g., expressing Renilla luciferase) to normalize the results of the primary reporter (e.g., Firefly luciferase).

  • Possible Cause 3: Instability of the test compound.

    • Troubleshooting Tip: Prepare fresh dilutions of this compound for each experiment. If the compound is known to be unstable, minimize its exposure to light and elevated temperatures.

Experimental Protocols

Protocol 1: Competitive Binding Assay for Androgen Receptor

This protocol is designed to determine the binding affinity of a test compound (e.g., this compound analog) for the androgen receptor by measuring its ability to compete with a radiolabeled ligand.

Materials:

  • Purified human androgen receptor protein

  • Radiolabeled ligand (e.g., [³H]-Mibolerone)

  • Test compounds (this compound and analogs)

  • Assay buffer (e.g., TEGMD buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, 1 mM DTT, 10 mM sodium molybdate, pH 7.4)

  • 96-well filter plates

  • Scintillation cocktail and scintillation counter

Methodology:

  • Prepare serial dilutions of the test compounds and the unlabeled reference compound (e.g., Dihydrotestosterone).

  • In a 96-well plate, add the assay buffer, a fixed concentration of the radiolabeled ligand, and the diluted test compounds or vehicle control.

  • Add the purified androgen receptor protein to initiate the binding reaction.

  • Incubate the plate at 4°C for a specified time (e.g., 18 hours) to reach equilibrium.

  • Transfer the incubation mixture to a pre-wetted 96-well filter plate.

  • Wash the filter plate rapidly with ice-cold assay buffer to separate bound from free radioligand.

  • Allow the filters to dry, then add scintillation cocktail to each well.

  • Measure the radioactivity in each well using a scintillation counter.

  • Calculate the percent inhibition of radioligand binding for each concentration of the test compound and determine the IC50 value by non-linear regression analysis. The Ki value can then be calculated using the Cheng-Prusoff equation.

Protocol 2: Androgen Receptor Reporter Gene Assay

This assay measures the ability of a test compound to antagonize the transcriptional activity of the androgen receptor in response to an androgen agonist.

Materials:

  • A suitable mammalian cell line (e.g., PC-3 or LNCaP)

  • An androgen receptor expression vector (if the cell line does not endogenously express AR)

  • A reporter vector containing an androgen response element (ARE) driving the expression of a reporter gene (e.g., luciferase)

  • A transfection reagent

  • Cell culture medium

  • An androgen agonist (e.g., Dihydrotestosterone - DHT)

  • Test compounds (this compound and analogs)

  • Luciferase assay reagent

Methodology:

  • Seed the cells in a 96-well plate and allow them to attach overnight.

  • Co-transfect the cells with the androgen receptor expression vector (if needed) and the ARE-reporter vector using a suitable transfection reagent.

  • After incubation, replace the transfection medium with fresh medium containing a fixed concentration of DHT and serial dilutions of the test compounds or vehicle control.

  • Incubate the cells for 24-48 hours.

  • Lyse the cells and measure the luciferase activity according to the manufacturer's instructions.

  • Calculate the percent inhibition of DHT-induced luciferase activity for each concentration of the test compound and determine the IC50 value.

Visualizations

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen AR_HSP AR-HSP Complex Androgen->AR_HSP Binds AR AR AR_dimer AR Dimerization AR->AR_dimer Translocation & Dimerization HSP HSP AR_HSP->AR HSP Dissociation ARE Androgen Response Element AR_dimer->ARE Binds Gene_Transcription Target Gene Transcription ARE->Gene_Transcription This compound This compound This compound->AR Antagonizes

Caption: Androgen Receptor Signaling Pathway and the Antagonistic Action of this compound.

Experimental_Workflow cluster_synthesis Analog Synthesis cluster_screening Screening Cascade cluster_analysis Data Analysis Synthesis Synthesize this compound Analogs Primary_Screen Primary Screen: AR Competitive Binding Assay Synthesis->Primary_Screen Selectivity_Screen Secondary Screen: Selectivity Panel (PR, GR, MR) Binding Assays Primary_Screen->Selectivity_Screen Functional_Assay Functional Assay: AR Reporter Gene Assay Selectivity_Screen->Functional_Assay Data_Analysis Determine Ki and IC50 Values Functional_Assay->Data_Analysis SAR_Analysis Structure-Activity Relationship Analysis Data_Analysis->SAR_Analysis

Caption: Experimental Workflow for Enhancing this compound Selectivity.

References

Validation & Comparative

Bicalutamide: A Competitive Androgen Receptor Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

An objective comparison between Cioteronel and the well-established antiandrogen Bicalutamide in the context of prostate cancer cells is not feasible due to the lack of specific and conclusive scientific literature and publicly available experimental data for a compound named "this compound." Extensive searches have not yielded information on a registered drug or a compound in advanced preclinical or clinical development with this name for the treatment of prostate cancer.

Therefore, this guide will provide a comprehensive overview of Bicalutamide, a widely used nonsteroidal antiandrogen, and will also discuss other next-generation androgen receptor (AR) pathway inhibitors that represent advancements in the field, such as Seviteronel and Orteronel. This will offer a valuable comparative context for researchers, scientists, and drug development professionals interested in the landscape of hormonal therapies for prostate cancer.

Bicalutamide is a nonsteroidal antiandrogen that has been a cornerstone in the management of prostate cancer for many years.[1][2] It functions as a direct, competitive antagonist of the androgen receptor.

Mechanism of Action

Prostate cancer cell growth is often dependent on androgens, such as testosterone and dihydrotestosterone (DHT).[3] These hormones bind to the androgen receptor in the cytoplasm of the cell. Upon binding, the receptor-ligand complex translocates to the nucleus, where it binds to androgen response elements (AREs) on the DNA, leading to the transcription of genes that promote cell growth and survival.[3]

Bicalutamide's primary mechanism of action is to competitively inhibit the binding of androgens to the AR.[3][4] By doing so, it prevents the conformational changes in the AR that are necessary for its activation and subsequent nuclear translocation. This blockade of the androgen signaling pathway ultimately leads to a reduction in the expression of androgen-dependent genes, thereby inhibiting the growth of prostate cancer cells.[3]

Signaling Pathway of Bicalutamide Action

Bicalutamide_Mechanism cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Testosterone Testosterone DHT DHT Testosterone->DHT 5α-reductase AR Androgen Receptor (AR) DHT->AR Binds to AR_complex AR-Androgen Complex Inhibition Inhibition of Transcription AR->Inhibition Prevents Nuclear Translocation Bicalutamide Bicalutamide Bicalutamide->AR Competitively Inhibits Binding AR_complex_nuc AR-Androgen Complex AR_complex->AR_complex_nuc Nuclear Translocation ARE Androgen Response Element (ARE) AR_complex_nuc->ARE Binds to Gene_Transcription Gene Transcription (Growth, Survival) ARE->Gene_Transcription Activates

Caption: Mechanism of action of Bicalutamide in prostate cancer cells.

Quantitative Data for Bicalutamide

ParameterValueCell Line/SystemReference
AR Binding Affinity (IC50) ~3.8 nM (for DHT)Prostate Gland[5]
Relative Binding Affinity (vs. DHT) 30 to 100 times lower than DHT-[5]
Inhibition of AR-mediated transcription (IC50) 0.2 µMHepG2 cells[2]

Experimental Protocols

Androgen Receptor Competitive Binding Assay

Objective: To determine the relative binding affinity of a compound for the androgen receptor compared to a known ligand (e.g., DHT).

Methodology:

  • Preparation of Cytosol: Prostate cancer cells (e.g., LNCaP) are harvested and homogenized in a buffer to isolate the cytoplasm, which contains the androgen receptors.

  • Incubation: A constant concentration of a radiolabeled androgen, such as [³H]-DHT, is incubated with the cytosol preparation.

  • Competition: Increasing concentrations of the test compound (Bicalutamide) are added to the incubation mixture.

  • Separation: After incubation, the bound and unbound radioligand are separated using a method like dextran-coated charcoal adsorption or filtration.

  • Quantification: The amount of bound radioligand is quantified using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. This value is inversely proportional to the binding affinity of the compound.

Cell Viability Assay (MTT Assay)

Objective: To assess the effect of a compound on the proliferation and viability of prostate cancer cells.

Methodology:

  • Cell Seeding: Prostate cancer cells (e.g., LNCaP, VCaP) are seeded in 96-well plates and allowed to attach overnight.

  • Treatment: The cells are treated with various concentrations of the test compound (Bicalutamide) and incubated for a specified period (e.g., 72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Incubation: The plates are incubated to allow viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The absorbance values are proportional to the number of viable cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined.

Next-Generation Androgen Receptor Pathway Inhibitors

While Bicalutamide has been effective, resistance often develops, leading to castration-resistant prostate cancer (CRPC). This has driven the development of novel hormonal therapies with different mechanisms of action.

Orteronel (TAK-700)

Orteronel is not a direct AR antagonist like Bicalutamide. Instead, it is an inhibitor of the enzyme CYP17A1, specifically its 17,20-lyase activity.[4][6] This enzyme is crucial for the synthesis of androgens in the testes, adrenal glands, and within the prostate tumor itself.[4][6] By blocking androgen production at multiple sites, Orteronel can lead to a more profound suppression of the androgen signaling that drives prostate cancer growth.[4] Preclinical studies have shown that Orteronel treatment leads to a reduction in androgen levels and shrinkage of androgen-dependent organs.[4]

Seviteronel (INO-464)

Seviteronel is a dual-function molecule. It acts as both a CYP17 lyase inhibitor and a direct androgen receptor antagonist.[5] This dual mechanism of action is a novel approach to overcoming resistance to traditional antiandrogen therapies. By simultaneously blocking the production of androgens and inhibiting the AR, Seviteronel may offer a more comprehensive blockade of the androgen signaling pathway.[5]

Comparative Mechanisms of Action

Drug_Mechanisms cluster_synthesis Androgen Synthesis Pathway cluster_ar_signaling AR Signaling Androgen_Precursors Androgen Precursors CYP17A1 CYP17A1 (17,20-lyase) Androgen_Precursors->CYP17A1 Androgens Androgens (Testosterone, DHT) CYP17A1->Androgens AR Androgen Receptor Androgens->AR AR_Activation AR Activation & Nuclear Translocation AR->AR_Activation Gene_Expression Pro-cancer Gene Expression AR_Activation->Gene_Expression Bicalutamide Bicalutamide Bicalutamide->AR Inhibits Orteronel Orteronel Orteronel->CYP17A1 Inhibits Seviteronel Seviteronel Seviteronel->CYP17A1 Inhibits Seviteronel->AR Inhibits

References

A Comparative Analysis of Seviteronel and Orteronel for Androgen Receptor-Targeted Therapy

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of therapies targeting the androgen receptor (AR) signaling pathway for the treatment of castration-resistant prostate cancer (CRPC), several inhibitors of the enzyme CYP17A1 have been developed. This guide provides a comparative overview of two such agents: Seviteronel and Orteronel (formerly TAK-700), the latter being the likely intended compound of comparison for the queried "Cioteronel," for which no scientific literature was found. This comparison is intended for researchers, scientists, and drug development professionals to objectively assess the performance and characteristics of these two compounds based on available experimental data.

Mechanism of Action and Chemical Properties

Seviteronel is a dual-function molecule, acting as both a selective inhibitor of CYP17 17,20-lyase and a direct antagonist of the androgen receptor.[1][2] This dual mechanism targets both the production of androgens and the action of androgens on the receptor. Orteronel, on the other hand, is a non-steroidal inhibitor of CYP17A1 with a higher selectivity for the 17,20-lyase activity over the 17α-hydroxylase activity.[3][4] This selectivity was intended to reduce the mineralocorticoid excess seen with less selective CYP17 inhibitors.[3]

Table 1: In Vitro Inhibitory Activity

CompoundTargetIC50Notes
Seviteronel CYP17 lyase69 nM[5]Also a competitive antagonist of wild-type and mutated androgen receptors.[1]
Orteronel Human 17,20-lyase38 nM[6]Exhibits greater than 1000-fold selectivity over other CYPs.[6]
Preclinical and Clinical Efficacy

Both Seviteronel and Orteronel have undergone preclinical and clinical evaluation, primarily in the context of prostate cancer.

Seviteronel has demonstrated anti-tumor activity in in vitro and in vivo models of CRPC.[1] In a Phase I study in men with CRPC, once-daily Seviteronel was generally well-tolerated, with 600 mg once daily being the recommended Phase II dose.[1][7] However, a Phase II study in patients with metastatic CRPC who had previously been treated with enzalutamide was terminated early due to a high rate of toxicity and limited clinical activity, with only one of 17 patients showing a significant decline in prostate-specific antigen (PSA).[8][9]

Orteronel also showed promise in early clinical trials, with Phase I and II studies demonstrating its ability to reduce PSA levels and suppress androgen synthesis.[3][4] In a Phase II study of single-agent Orteronel in patients with non-metastatic CRPC, 72% of evaluable men experienced a PSA decline of ≥50% at 3 months.[3] However, Phase III trials (ELM-PC4 and ELM-PC5) in men with metastatic CRPC, while showing an improvement in radiographic progression-free survival, failed to demonstrate a significant improvement in overall survival compared to placebo.[10][11] This ultimately led to the discontinuation of Orteronel's development for prostate cancer.[10][12]

Table 2: Clinical Efficacy in Prostate Cancer

CompoundStudy PhasePatient PopulationKey Efficacy Endpoints
Seviteronel Phase IChemotherapy-naïve CRPCRecommended Phase II dose of 600 mg once daily established.[1][7]
Phase IImCRPC post-enzalutamideTerminated early; 1/17 patients had a ≥50% PSA decline.[8][9]
Orteronel Phase I/IICRPC≥50% PSA decline in 72% of evaluable patients at 3 months in one study.[3]
Phase III (ELM-PC5)mCRPC post-docetaxelNo significant improvement in overall survival.[3][10]
Phase III (SWOG-1216)Metastatic hormone-sensitive prostate cancerSignificant improvement in progression-free survival (median 47.6 vs 23.0 months) but not overall survival (median 81.1 vs 70.2 months) when added to ADT.[11][13]
Safety and Tolerability

Seviteronel: In the Phase I study, the most common treatment-emergent adverse events were fatigue (71%), dizziness (52%), blurred vision (38%), and dysgeusia (33%), which were mostly Grade 1-2.[1][14] The subsequent Phase II trial was halted due to significant central nervous system toxicity.[8]

Orteronel: In clinical trials, single-agent Orteronel was generally well-tolerated, with fatigue being the most common adverse event.[15] In combination with prednisone, common drug-related adverse events included nausea, vomiting, fatigue, and diarrhea.[3] A Phase III trial in metastatic hormone-sensitive prostate cancer reported more grade 3/4 adverse events in the Orteronel arm compared to the control arm (43% vs 14%).[13]

Table 3: Common Adverse Events (Any Grade)

Adverse EventSeviteronel (Phase I, CRPC)[1][14]Orteronel (with prednisone)[3]
Fatigue71%17%
Dizziness52%-
Blurred Vision38%-
Dysgeusia33%-
Nausea-30%
Vomiting-23%
Diarrhea-16%

Experimental Protocols

In Vitro CYP17A1 Inhibition Assay (Generalized)

To determine the half-maximal inhibitory concentration (IC50) of a test compound against CYP17A1 lyase activity, a common method involves using human CYP17A1-expressing microsomes.

  • Reaction Mixture: Prepare a reaction mixture containing the CYP17A1 microsomes, a fluorescent or radiolabeled substrate (e.g., [3H]-17α-hydroxyprogesterone), and a NADPH-generating system in a suitable buffer.

  • Compound Incubation: Add varying concentrations of the test compound (e.g., Seviteronel or Orteronel) to the reaction mixture and pre-incubate at 37°C.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.

  • Reaction Termination: After a defined incubation period, terminate the reaction by adding a quenching solution (e.g., acetonitrile).

  • Product Quantification: Separate the product from the substrate using high-performance liquid chromatography (HPLC) and quantify the amount of product formed (e.g., by scintillation counting for a radiolabeled product or fluorescence detection).

  • IC50 Calculation: Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Phase I Clinical Trial Design for Seviteronel in CRPC (NCT02012920 - adapted)

This was an open-label, dose-escalation study to evaluate the safety, tolerability, pharmacokinetics, and activity of once-daily Seviteronel in men with chemotherapy-naïve CRPC.[1]

  • Patient Population: Men with a diagnosis of CRPC who had not received prior chemotherapy.

  • Study Design: A modified "3+3" Fibonacci dose-escalation design was used. Cohorts of 3-6 patients received escalating doses of Seviteronel (e.g., 600 mg, 750 mg, 900 mg) administered orally once daily in 28-day cycles.

  • Primary Objectives: To determine the maximum tolerated dose (MTD) and identify dose-limiting toxicities (DLTs).

  • Secondary Objectives: To assess the pharmacokinetic profile of Seviteronel, and to evaluate preliminary anti-tumor activity by measuring PSA response and tumor response according to RECIST criteria.

  • Assessments: Safety was monitored through the recording of adverse events, laboratory tests, and physical examinations. Pharmacokinetic samples were collected at specified time points. PSA levels were measured at baseline and throughout the study. Tumor imaging was performed at baseline and at regular intervals.

Visualizations

AR_Signaling_Pathway Androgen Receptor Signaling and Points of Inhibition cluster_Adrenal_Testis Adrenal Gland / Testis cluster_Prostate_Cell Prostate Cancer Cell Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone DHEA DHEA Pregnenolone->DHEA CYP17A1 (17,20-lyase) Androstenedione Androstenedione Progesterone->Androstenedione CYP17A1 (17,20-lyase) DHEA->Androstenedione Testosterone_gland Testosterone Androstenedione->Testosterone_gland Testosterone_cell Testosterone Testosterone_gland->Testosterone_cell Circulation DHT DHT Testosterone_cell->DHT 5α-reductase AR Androgen Receptor (AR) DHT->AR AR_DHT AR-DHT Complex AR->AR_DHT Nucleus Nucleus AR_DHT->Nucleus Translocation ARE Androgen Response Element (ARE) Gene_Transcription Gene Transcription (Proliferation, Survival) ARE->Gene_Transcription Seviteronel Seviteronel Seviteronel->Progesterone Inhibits Seviteronel->AR Antagonist Orteronel Orteronel Orteronel->Progesterone Inhibits

Caption: Androgen synthesis and AR signaling pathway with inhibition points for Seviteronel and Orteronel.

Preclinical_Workflow Preclinical Evaluation of an AR Pathway Inhibitor cluster_In_Vitro In Vitro Evaluation cluster_In_Vivo In Vivo Evaluation Enzyme_Assay Enzyme Inhibition Assay (e.g., CYP17A1) Receptor_Binding Receptor Binding Assay (Androgen Receptor) Pharmacokinetics Pharmacokinetics (PK) Study (Rodent models) Enzyme_Assay->Pharmacokinetics Cell_Proliferation Cell Proliferation Assay (e.g., LNCaP, VCaP cells) Gene_Expression Gene Expression Analysis (e.g., PSA, TMPRSS2) Xenograft_Model Xenograft Tumor Model (e.g., Castrated mice with CRPC xenografts) Pharmacokinetics->Xenograft_Model Toxicity_Study Toxicology Study (Dose-ranging studies) Xenograft_Model->Toxicity_Study

References

Validating Cioteronel's Antiandrogenic Effects: A Comparative Guide with Gene Silencing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the antiandrogenic effects of Cioteronel, a non-steroidal antiandrogen, and comparing its performance against other alternatives. By integrating classical pharmacological assays with modern gene silencing techniques, researchers can rigorously characterize the mechanism and efficacy of androgen receptor (AR) antagonists.

Understanding the Androgen Receptor Signaling Pathway

The androgen receptor is a ligand-activated transcription factor that plays a pivotal role in the development and progression of prostate cancer. Upon binding to androgens like testosterone and dihydrotestosterone (DHT), the AR translocates to the nucleus, dimerizes, and binds to androgen response elements (AREs) on target genes, leading to their transcription. Antiandrogens exert their effects by interfering with this pathway at various stages.

Newer generation antiandrogens, such as enzalutamide, have a multi-faceted mechanism. They not only competitively inhibit androgen binding but also prevent AR nuclear translocation and its interaction with DNA[1][2][3]. Older antiandrogens, like bicalutamide, primarily act as competitive antagonists at the ligand-binding domain[4][5][6]. Validating the precise mechanism of compounds like this compound is crucial for their clinical development.

Androgen Receptor Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR_inactive Inactive AR Androgen->AR_inactive Binds HSP HSP AR_inactive->HSP Associated with AR_active Active AR AR_inactive->AR_active Conformational Change AR_active->HSP Dissociation AR_dimer AR Dimer AR_active->AR_dimer Nuclear Translocation & Dimerization This compound This compound / Other Antiandrogens This compound->AR_inactive Competitively Inhibits Androgen Binding ARE ARE (Androgen Response Element) AR_dimer->ARE Binds Gene Target Gene (e.g., PSA) ARE->Gene mRNA mRNA Gene->mRNA Transcription Protein Protein mRNA->Protein Translation

Caption: Simplified Androgen Receptor (AR) Signaling Pathway.

Comparative Performance of Antiandrogens

A critical step in drug development is to quantify the potency of a new compound relative to existing alternatives. This is typically achieved through in vitro assays that measure binding affinity to the target receptor and the functional consequence of that binding in a cellular context.

Table 1: Comparative Androgen Receptor Binding Affinity
CompoundTypeRelative Binding Affinity (vs. DHT)IC50 / Ki (nM)
Dihydrotestosterone (DHT) Natural Ligand100%~3.2[4]
This compound Non-steroidalTo be determinedTo be determined
Flutamide (active metabolite) 1st Gen Non-steroidalLower~2-4 times lower than Bicalutamide[5]
Bicalutamide 1st Gen Non-steroidalModerateHigher affinity than Flutamide[5]
Enzalutamide 2nd Gen Non-steroidalHigh36[7]
Apalutamide 2nd Gen Non-steroidalVery High~7-10 fold higher than Bicalutamide[3]
Darolutamide 2nd Gen Non-steroidalHighestHighest binding affinity of 2nd gen[3]
Cyproterone Acetate SteroidalHigh7.1[7]

Note: IC50 and Ki values can vary depending on the assay conditions. Direct comparison is most accurate when determined in the same experiment.

Table 2: Comparative In Vitro Anti-proliferative Activity

The functional consequence of AR antagonism can be measured by assessing the inhibition of androgen-dependent prostate cancer cell proliferation.

CompoundCell LineAssayIC50
This compound LNCaP, etc.MTT/CellTiter-GloTo be determined
Docetaxel (Chemotherapy) 22Rv1MTT0.3 nM
Bicalutamide HepG2 (transfected)Reporter Assay0.2 µM
Enzalutamide LNCaPProliferation~36 nM[7]

Experimental Protocols for Validation

To validate this compound's antiandrogenic effects and compare it to alternatives, a combination of a competitive binding assay and a cell-based assay with gene silencing is recommended.

Experimental_Workflow cluster_step1 Step 1: In Vitro Binding Assay cluster_step2 Step 2: Cell-Based Functional Assay cluster_step3 Step 3: Validation with Gene Silencing cluster_step4 Step 4: Endpoint Analysis Binding_Assay AR Competitive Binding Assay (Determine IC50/Ki for this compound) Compare_Binding Compare binding affinity to Flutamide, Bicalutamide, etc. Binding_Assay->Compare_Binding Analysis Measure downstream effects: - Cell Viability (MTT) - AR & PSA mRNA (qRT-PCR) - AR & PSA Protein (Western Blot) Compare_Binding->Analysis Cell_Culture Culture AR-dependent cells (e.g., LNCaP) Treatment Treat with Androgen + This compound / Other Antiandrogens Cell_Culture->Treatment Treatment->Analysis siRNA_transfection Transfect LNCaP cells with AR siRNA vs. Control siRNA siRNA_treatment Treat with Androgen siRNA_transfection->siRNA_treatment siRNA_treatment->Analysis

Caption: Workflow for validating antiandrogenic effects.
Androgen Receptor Competitive Binding Assay

This assay quantifies the ability of a test compound to compete with a radiolabeled androgen for binding to the AR.

Materials:

  • Rat ventral prostate cytosol (source of AR) or recombinant human AR.

  • Radiolabeled androgen (e.g., [3H]R1881).

  • Test compounds (this compound, reference antiandrogens).

  • Assay buffer (e.g., TEGD buffer).

  • Scintillation counter and cocktail.

Protocol:

  • Prepare serial dilutions of this compound and reference compounds.

  • In a multi-well plate, combine the AR preparation, a fixed concentration of [3H]R1881, and varying concentrations of the test compounds.

  • Include wells for total binding (no competitor) and non-specific binding (excess cold androgen).

  • Incubate to allow binding to reach equilibrium.

  • Separate bound from unbound radioligand (e.g., using hydroxylapatite slurry or filter plates).

  • Measure the radioactivity of the bound fraction using a scintillation counter.

  • Calculate the percentage of specific binding at each concentration of the test compound and determine the IC50 value (the concentration that inhibits 50% of specific binding).

AR Gene Silencing and Functional Validation in LNCaP Cells

This experiment uses small interfering RNA (siRNA) to specifically knock down AR expression, providing a direct comparison for the pharmacological inhibition by this compound.

Materials:

  • LNCaP human prostate cancer cell line.

  • Cell culture medium (e.g., RPMI 1640 with FBS).

  • siRNA targeting the human AR and a non-targeting control siRNA.

  • Transfection reagent (e.g., Lipofectamine RNAiMAX).

  • Androgen (e.g., R1881).

  • Reagents for MTT assay, qRT-PCR, and Western blotting.

Protocol:

  • Cell Seeding: Seed LNCaP cells in multi-well plates at an appropriate density.

  • siRNA Transfection:

    • Prepare siRNA-lipid complexes using a suitable transfection reagent according to the manufacturer's instructions.

    • Transfect LNCaP cells with AR-targeting siRNA or a non-targeting control siRNA at a final concentration of around 30-50 nM[2][8].

    • Incubate for 48-72 hours to allow for AR knockdown.

  • Pharmacological Treatment:

    • In a separate set of non-transfected or control-siRNA transfected plates, treat cells with androgen (e.g., 1 nM R1881) and varying concentrations of this compound or a reference antiandrogen.

  • Endpoint Analysis (after 72-96 hours):

    • Cell Viability (MTT Assay): Measure cell proliferation to determine the functional effect of AR inhibition.

    • Gene Expression (qRT-PCR): Extract total RNA, reverse transcribe to cDNA, and perform quantitative PCR to measure the mRNA levels of AR and a downstream target gene like Prostate-Specific Antigen (PSA). This will confirm AR knockdown and its effect on target gene transcription.

    • Protein Expression (Western Blot): Prepare cell lysates and perform a Western blot to quantify the protein levels of AR and PSA, confirming the knockdown and pharmacological inhibition at the protein level.

Interpreting the Results: A Logical Comparison

The combination of these experiments allows for a robust validation of this compound's antiandrogenic properties.

Logical_Comparison cluster_outcomes Expected Outcomes This compound This compound Treatment Reduced_AR_Activity Reduced AR Transcriptional Activity This compound->Reduced_AR_Activity Pharmacological Inhibition AR_siRNA AR Gene Silencing (siRNA) AR_siRNA->Reduced_AR_Activity Genetic Inhibition Reduced_PSA Decreased PSA Expression (mRNA and Protein) Reduced_AR_Activity->Reduced_PSA Reduced_Proliferation Decreased Cell Proliferation Reduced_PSA->Reduced_Proliferation Validation Validation of On-Target Effect: If this compound's effects phenocopy those of AR siRNA, the antiandrogenic activity is confirmed to be AR-mediated. Reduced_Proliferation->Validation

Caption: Logic for validating on-target effects of this compound.

By demonstrating that the cellular effects of this compound (e.g., decreased PSA expression and reduced cell proliferation) are comparable to the effects of directly silencing the AR gene, researchers can confidently attribute its mechanism of action to AR antagonism. The quantitative data from binding and proliferation assays will further allow for a direct comparison of its potency against established and next-generation antiandrogens.

References

Comparative Analysis: Cioteronel and Enzalutamide in Focus

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive comparative analysis between Cioteronel and the well-established second-generation antiandrogen, Enzalutamide, is currently hampered by the limited availability of public-domain data on this compound. Extensive literature searches did not yield sufficient information regarding its mechanism of action, clinical efficacy, safety profile, or resistance mechanisms to facilitate a direct and meaningful comparison with Enzalutamide.

The available research predominantly focuses on Enzalutamide and other androgen receptor (AR) signaling inhibitors like Abiraterone and Seviteronel. Seviteronel, a novel CYP17 lyase inhibitor and androgen receptor antagonist, presents a more feasible subject for a comparative analysis against Enzalutamide due to the existence of preclinical and clinical data.

This guide will proceed by presenting a detailed overview of Enzalutamide, based on extensive research, and will then briefly touch upon what is known about compounds with similar proposed mechanisms to where this compound might hypothetically fit, to provide a framework for understanding such agents.

Enzalutamide: A Deep Dive

Enzalutamide is a potent, orally administered androgen receptor inhibitor that has become a cornerstone in the treatment of prostate cancer, particularly in castration-resistant prostate cancer (CRPC).

Mechanism of Action

Enzalutamide acts on multiple steps of the androgen receptor signaling pathway.[1] It competitively inhibits the binding of androgens to the AR, prevents the nuclear translocation of the AR, and impairs the binding of the AR to DNA and the recruitment of coactivators.[2] This multi-pronged approach leads to a more complete shutdown of AR-mediated gene transcription compared to first-generation antiandrogens.[3]

dot

PSA_ELISA_Workflow start Patient Serum Sample Collection add_sample Add Serum Sample to Wells start->add_sample plate Microtiter Plate Coated with Anti-PSA Antibody incubation1 Incubation to Allow PSA Binding add_sample->incubation1 wash1 Wash to Remove Unbound Components incubation1->wash1 add_conjugate Add Enzyme-Conjugated Secondary Antibody wash1->add_conjugate incubation2 Incubation for Secondary Antibody Binding add_conjugate->incubation2 wash2 Wash to Remove Unbound Conjugate incubation2->wash2 add_substrate Add Substrate wash2->add_substrate color_dev Color Development add_substrate->color_dev read_absorbance Read Absorbance (Spectrophotometer) color_dev->read_absorbance calculate_psa Calculate PSA Concentration read_absorbance->calculate_psa Enzalutamide_Resistance_Mechanisms cluster_Resistance Mechanisms of Resistance Enzalutamide Enzalutamide Treatment AR_Signaling_Inhibition AR Signaling Inhibition Enzalutamide->AR_Signaling_Inhibition Tumor_Regression Tumor Regression AR_Signaling_Inhibition->Tumor_Regression AR_Amplification AR Amplification/ Overexpression AR_Signaling_Inhibition->AR_Amplification Leads to AR_Mutation AR Ligand-Binding Domain Mutation AR_Signaling_Inhibition->AR_Mutation Leads to AR_V7 AR Splice Variant (e.g., AR-V7) Expression AR_Signaling_Inhibition->AR_V7 Leads to Reactivation Reactivation of AR Signaling AR_Amplification->Reactivation AR_Mutation->Reactivation AR_V7->Reactivation Tumor_Progression Tumor Progression Reactivation->Tumor_Progression

References

Head-to-Head Comparison: Cioteronel (Orteronel) and Abiraterone Acetate in Prostate Cancer

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the landscape of advanced prostate cancer therapeutics, the inhibition of androgen biosynthesis remains a cornerstone of treatment. This guide provides a detailed, head-to-head comparison of two key agents in this class: Cioteronel (Orteronel, TAK-700) and Abiraterone Acetate. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms of action, clinical efficacy, safety profiles, and the experimental protocols that defined their evaluation.

Mechanism of Action: Targeting CYP17A1 with Distinct Selectivity

Both this compound and Abiraterone acetate exert their therapeutic effects by inhibiting CYP17A1, a critical enzyme in the androgen biosynthesis pathway. However, their selectivity for the dual functions of this enzyme—17α-hydroxylase and 17,20-lyase—differs, leading to distinct pharmacological profiles.

Abiraterone Acetate: Abiraterone acetate is a prodrug that is rapidly converted in vivo to its active metabolite, abiraterone. Abiraterone is a potent and irreversible inhibitor of both the 17α-hydroxylase and 17,20-lyase activities of CYP17A1.[1][2] This comprehensive inhibition blocks the conversion of pregnenolone and progesterone to dehydroepiandrosterone (DHEA) and androstenedione, respectively, thereby significantly reducing the production of testosterone and other androgens that fuel prostate cancer growth.[1]

This compound (Orteronel): this compound is a non-steroidal, selective inhibitor of CYP17A1 with a preference for the 17,20-lyase activity over the 17α-hydroxylase activity.[3][4] This targeted inhibition aims to reduce androgen synthesis while potentially minimizing the mineralocorticoid excess that can result from broader CYP17A1 inhibition. The hypothesis was that this selectivity might allow for administration without concomitant corticosteroids.[3]

Below is a diagram illustrating the androgen biosynthesis pathway and the points of inhibition for both drugs.

Androgen_Biosynthesis_Pathway cluster_inhibitors Inhibitors Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone 17a_OH_Preg 17α-OH Pregnenolone Pregnenolone->17a_OH_Preg CYP17A1 (17α-hydroxylase) 17a_OH_Prog 17α-OH Progesterone Progesterone->17a_OH_Prog CYP17A1 (17α-hydroxylase) DHEA DHEA 17a_OH_Preg->DHEA CYP17A1 (17,20-lyase) Androstenedione Androstenedione 17a_OH_Prog->Androstenedione CYP17A1 (17,20-lyase) DHEA->Androstenedione Testosterone Testosterone Androstenedione->Testosterone DHT DHT Testosterone->DHT AR Androgen Receptor DHT->AR Binds and Activates Abiraterone Abiraterone Acetate Abiraterone->17a_OH_Preg Inhibits Abiraterone->17a_OH_Prog Orteronel This compound (Orteronel) Orteronel->DHEA Preferentially Inhibits Orteronel->Androstenedione

Caption: Androgen biosynthesis pathway and inhibitor targets.

Preclinical Data

Preclinical studies for both agents demonstrated their potential to suppress androgen levels and inhibit the growth of prostate cancer cells.

Abiraterone Acetate: Preclinical models showed that abiraterone effectively reduces serum testosterone levels and inhibits the growth of androgen-dependent prostate cancer xenografts. These studies established the foundational understanding of its mechanism and paved the way for clinical investigation.

This compound (Orteronel): Preclinical studies with this compound demonstrated its ability to suppress androgen levels and induce shrinkage of androgen-dependent organs, including the prostate gland.[4] These early findings supported its development as a targeted therapy for prostate cancer.

Clinical Efficacy: A Tale of Two Trajectories

While both drugs showed promise in early clinical development, their paths diverged significantly in Phase III trials, particularly concerning the crucial endpoint of overall survival (OS).

This compound (Orteronel) Clinical Trial Data

The clinical development of this compound for metastatic castration-resistant prostate cancer (mCRPC) was primarily evaluated in two pivotal Phase III trials: ELM-PC4 (in chemotherapy-naïve patients) and ELM-PC5 (in patients who had received prior docetaxel).

Table 1: Summary of Key Phase III Clinical Trial Data for this compound (Orteronel)

TrialPatient PopulationTreatment ArmsMedian rPFSrPFS Hazard Ratio (95% CI)P-value (rPFS)Median OSOS Hazard Ratio (95% CI)P-value (OS)
ELM-PC4 Chemotherapy-naïve mCRPCOrteronel + Prednisone vs. Placebo + Prednisone11.0 months vs. 8.3 months0.7 (0.5-0.8)<0.00131.4 months vs. 29.5 months0.9 (0.8-1.1)0.314
ELM-PC5 Post-docetaxel mCRPCOrteronel + Prednisone vs. Placebo + Prednisone8.3 months vs. 5.7 months0.76 (0.653-0.885)0.0003817.0 months vs. 15.2 months0.886 (0.739-1.062)0.1898
SWOG-S1216 Metastatic hormone-sensitive prostate cancer (mHSPC)Orteronel + ADT vs. Bicalutamide + ADT47.6 months vs. 23.0 months0.58 (0.51-0.67)<0.000181.1 months vs. 70.2 months0.86 (0.72-1.02)0.040 (one-sided)

Data sourced from clinical trial publications.[3][5][6][7]

Despite demonstrating a statistically significant improvement in radiographic progression-free survival (rPFS), this compound failed to show a significant benefit in overall survival in both the ELM-PC4 and ELM-PC5 trials.[8] This ultimately led to the discontinuation of its development for prostate cancer.[8] The SWOG-S1216 trial in a different patient population (mHSPC) also did not meet its primary OS endpoint.[6][7]

Abiraterone Acetate Clinical Trial Data

Abiraterone acetate has been extensively studied in large-scale Phase III trials, leading to its approval and widespread use in the treatment of both mCRPC and metastatic hormone-sensitive prostate cancer (mHSPC).

Table 2: Summary of Key Phase III Clinical Trial Data for Abiraterone Acetate

TrialPatient PopulationTreatment ArmsMedian rPFSrPFS Hazard Ratio (95% CI)P-value (rPFS)Median OSOS Hazard Ratio (95% CI)P-value (OS)
COU-AA-302 Chemotherapy-naïve mCRPCAbiraterone + Prednisone vs. Placebo + PrednisoneNot reached vs. 8.3 months0.43 (0.35-0.52)<0.000134.7 months vs. 30.3 months0.80 (0.69-0.93)0.0027
LATITUDE High-risk mHSPCAbiraterone + Prednisone + ADT vs. Placebo + ADT33.0 months vs. 14.8 months0.47 (0.39-0.55)<0.0001Not reached vs. 34.7 months0.62 (0.51-0.76)<0.0001

Data sourced from clinical trial publications.[9][10][11][12]

In contrast to this compound, Abiraterone acetate demonstrated a significant improvement in both rPFS and OS in chemotherapy-naïve mCRPC patients in the COU-AA-302 trial.[12] Furthermore, the LATITUDE study showed a substantial survival benefit when Abiraterone acetate was added to androgen deprivation therapy (ADT) in patients with newly diagnosed, high-risk mHSPC.[9][10][11]

Safety and Tolerability

The safety profiles of both drugs reflect their mechanism of action, with mineralocorticoid-related adverse events being a key consideration.

This compound (Orteronel): The most common adverse events reported in clinical trials included fatigue, nausea, and constipation.[3] Grade 3/4 adverse events were more frequent in the this compound arm compared to placebo, with notable events including hypertension and fatigue.[6]

Abiraterone Acetate: Common adverse events associated with Abiraterone acetate include fatigue, joint pain, hypertension, and fluid retention.[1] Mineralocorticoid-related side effects such as hypertension and hypokalemia are managed with the co-administration of prednisone.[13]

Experimental Protocols: A Glimpse into the Methodologies

The clinical trials for both this compound and Abiraterone acetate employed rigorous methodologies to assess their efficacy and safety. Below are overviews of the key experimental protocols.

This compound (Orteronel) Trial Protocols
  • ELM-PC4 Trial (NCT01193244): This was a Phase III, randomized, double-blind, placebo-controlled trial in chemotherapy-naïve mCRPC patients.[5][6][14]

    • Patient Population: Men with progressive mCRPC who had not received prior chemotherapy.

    • Treatment: Patients were randomized to receive either this compound (400 mg twice daily) plus prednisone (5 mg twice daily) or placebo plus prednisone.[5]

    • Primary Endpoints: Radiographic progression-free survival (rPFS) and overall survival (OS).[5]

    • rPFS Assessment: Radiographic progression was assessed by independent central review using PCWG2 criteria. Imaging (CT and/or MRI and bone scans) was performed at baseline and at regular intervals.

ELM_PC4_Workflow Start Enrollment: Chemo-naïve mCRPC Patients Randomization Randomization (1:1) Start->Randomization ArmA This compound (400mg BID) + Prednisone (5mg BID) Randomization->ArmA ArmB Placebo + Prednisone (5mg BID) Randomization->ArmB FollowUp Treatment and Follow-up ArmA->FollowUp ArmB->FollowUp Endpoint Primary Endpoints: - Radiographic Progression-Free Survival (rPFS) - Overall Survival (OS) FollowUp->Endpoint

Caption: Workflow for the ELM-PC4 clinical trial.
Abiraterone Acetate Trial Protocols

  • COU-AA-302 Trial (NCT00887198): A Phase III, randomized, double-blind, placebo-controlled trial in asymptomatic or mildly symptomatic, chemotherapy-naïve mCRPC patients.[12]

    • Patient Population: Men with mCRPC who had not received prior chemotherapy and were asymptomatic or mildly symptomatic.

    • Treatment: Patients were randomized to receive either Abiraterone acetate (1000 mg once daily) plus prednisone (5 mg twice daily) or placebo plus prednisone.[12]

    • Co-Primary Endpoints: Radiographic progression-free survival (rPFS) and overall survival (OS).[12]

    • rPFS Assessment: Assessed by independent central review based on PCWG2 criteria with modifications. Imaging was performed at specified intervals throughout the study.

  • LATITUDE Trial (NCT01715285): A Phase III, randomized, double-blind, placebo-controlled trial in patients with newly diagnosed, high-risk metastatic hormone-sensitive prostate cancer.[9][10][15][16]

    • Patient Population: Men with newly diagnosed high-risk mHSPC, defined by at least two of three risk factors: Gleason score ≥8, ≥3 bone lesions, or presence of measurable visceral metastasis.[9]

    • Treatment: Patients were randomized to receive either Abiraterone acetate (1000 mg once daily) plus prednisone (5 mg once daily) in combination with ADT, or placebo plus ADT.[15]

    • Co-Primary Endpoints: Overall survival (OS) and radiographic progression-free survival (rPFS).[16]

LATITUDE_Workflow Start Enrollment: High-Risk mHSPC Patients Randomization Randomization (1:1) Start->Randomization ArmA Abiraterone Acetate (1000mg QD) + Prednisone (5mg QD) + ADT Randomization->ArmA ArmB Placebo + ADT Randomization->ArmB FollowUp Treatment and Follow-up ArmA->FollowUp ArmB->FollowUp Endpoint Co-Primary Endpoints: - Overall Survival (OS) - Radiographic Progression-Free Survival (rPFS) FollowUp->Endpoint

Caption: Workflow for the LATITUDE clinical trial.

Conclusion

This head-to-head comparison of this compound (Orteronel) and Abiraterone acetate highlights the nuances in drug development, even for agents with similar mechanisms of action. While both drugs effectively inhibit androgen biosynthesis, the clinical outcomes, particularly overall survival, diverged significantly. Abiraterone acetate has established itself as a standard of care in advanced prostate cancer, demonstrating robust efficacy in improving both progression-free and overall survival. The journey of this compound, despite its promising preclinical and early clinical data, underscores the critical importance of demonstrating a definitive survival benefit in pivotal Phase III trials. For researchers and drug developers, the story of these two molecules provides valuable insights into the complexities of targeting the androgen receptor pathway and the rigorous standards required for therapeutic advancement in oncology.

References

Independent Validation of Cioteronel: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides an objective comparison of Cioteronel (also known as Orteronel or TAK-700) with alternative therapies for metastatic castration-resistant prostate cancer (mCRPC) and androgenetic alopecia. The information is intended for researchers, scientists, and drug development professionals to support independent validation of published research findings. All quantitative data is summarized in structured tables, and detailed experimental methodologies for key experiments are provided.

This compound in Metastatic Castration-Resistant Prostate Cancer

This compound is a nonsteroidal, reversible inhibitor of CYP17A1, an enzyme crucial for androgen synthesis.[1] It has shown selectivity for 17,20-lyase over 17α-hydroxylase activity.[1] While it has demonstrated activity in reducing Prostate-Specific Antigen (PSA) levels and delaying radiographic progression, it failed to meet the primary endpoint of improved overall survival in a key Phase III trial.[1][2]

Quantitative Comparison of Efficacy in mCRPC

The following table summarizes the clinical efficacy of this compound compared to Abiraterone Acetate and Enzalutamide, two commonly used agents in the treatment of mCRPC. The data is derived from a network meta-analysis of randomized controlled trials.

EndpointThis compound (Orteronel)Abiraterone AcetateEnzalutamide
Overall Survival (OS) HR: 0.90 (95% CI: 0.70–1.10)HR: 0.78 (95% CI: 0.61–0.98)HR: 0.71 (95% CI: 0.54–0.89)
Radiographic Progression-Free Survival (rPFS) HR: 0.76 (95% CI: 0.653–0.885)HR: 0.64 (95% CI: 0.57-0.71)HR: 0.33 (95% CI: 0.29-0.37)
Time to PSA Progression Not Statistically SignificantHR: 0.52 (95% CI: 0.45-0.59)HR: 0.19 (95% CI: 0.17-0.22)
PSA Response Rate (≥50% decline) 25%~47%~54%

Data sourced from a network meta-analysis and individual trial data where available.[3] HR = Hazard Ratio. A lower HR indicates a better outcome.

Quantitative Comparison of Safety in mCRPC
Adverse Event (Grade ≥3)This compound (Orteronel)Abiraterone AcetateEnzalutamide
Fatigue CommonFrequent11% (Grade 3-4)
Hypertension Frequent5%7.1%
Cardiac Disorders Not specified8%Not specified
Increased Alanine Aminotransferase Not specified6%Not specified
Diarrhea Not specifiedNot specified<1%
Seizures Not specifiedNot specified2 patients in TERRAIN trial

Data compiled from various clinical trial reports.[2][4][5]

This compound in Androgenetic Alopecia

There is currently no published preclinical or clinical research data available to validate the efficacy or safety of this compound for the treatment of androgenetic alopecia. The following tables provide a summary of the established alternatives for this indication.

Quantitative Comparison of Efficacy for Androgenetic Alopecia
TreatmentKey Efficacy EndpointResult
Minoxidil (5% topical) Mean increase in non-vellus hair count at 48 weeks~21 hairs/cm²
Finasteride (1 mg oral) Mean increase in hair count at 24 months~15 hairs/cm²

Efficacy data can vary based on study design and patient population.

Quantitative Comparison of Safety for Androgenetic Alopecia
TreatmentCommon Adverse Events
Minoxidil (5% topical) Scalp irritation, pruritus, unwanted hair growth
Finasteride (1 mg oral) Decreased libido, erectile dysfunction, ejaculation disorder

Experimental Protocols

CYP17A1 Enzyme Inhibition Assay

Objective: To determine the in vitro inhibitory activity of a compound against the 17α-hydroxylase and 17,20-lyase activities of human CYP17A1.

Methodology:

  • Enzyme Source: Recombinant human CYP17A1 and NADPH-cytochrome P450 reductase co-expressed in a suitable system (e.g., E. coli membranes).[6]

  • Substrates: Radiolabeled pregnenolone or progesterone for the 17α-hydroxylase activity, and radiolabeled 17α-hydroxypregnenolone for the 17,20-lyase activity.

  • Incubation: The enzyme, substrate, and varying concentrations of the test compound (e.g., this compound) are incubated in a buffered solution at 37°C. The reaction is initiated by the addition of NADPH.

  • Extraction: After a defined incubation period, the reaction is stopped, and the steroids are extracted using an organic solvent.

  • Analysis: The substrate and product are separated using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Quantification: The amount of product formed is quantified by radiometric detection.

  • IC50 Determination: The concentration of the test compound that causes 50% inhibition of enzyme activity (IC50) is calculated from the dose-response curve.

Cell-Based Androgen Synthesis Assay (using NCI-H295R cells)

Objective: To assess the ability of a compound to inhibit androgen production in a human adrenal carcinoma cell line that expresses key enzymes of steroidogenesis.

Methodology:

  • Cell Culture: NCI-H295R cells are cultured in a suitable medium supplemented with serum.

  • Treatment: Cells are treated with varying concentrations of the test compound for a specified period (e.g., 24-48 hours).

  • Hormone Quantification: The concentration of androgens (e.g., testosterone, androstenedione) and other steroids in the cell culture supernatant is measured using methods such as ELISA or LC-MS/MS.

  • Data Analysis: The reduction in androgen levels in treated cells compared to vehicle-treated control cells is calculated to determine the inhibitory effect of the compound.

Assessment of Radiographic Progression-Free Survival (rPFS) in Prostate Cancer Clinical Trials

Objective: To evaluate the time from randomization to radiographic disease progression or death from any cause in patients with metastatic prostate cancer.

Methodology:

  • Imaging Schedule: Patients undergo regular imaging assessments (e.g., CT scans and bone scans) at baseline and at predefined intervals throughout the trial.

  • Progression Criteria: Radiographic progression is defined according to established criteria, such as the Prostate Cancer Working Group 2 (PCWG2) criteria or Response Evaluation Criteria in Solid Tumors (RECIST). This typically involves the appearance of new lesions or unequivocal progression of existing lesions.

  • Blinded Independent Central Review (BICR): To ensure objectivity, radiographic images are typically reviewed by a central panel of radiologists who are blinded to the treatment allocation.

  • Statistical Analysis: The time to the first documented radiographic progression or death is analyzed using statistical methods such as the Kaplan-Meier method to estimate the median rPFS and hazard ratios to compare treatment arms.

Visualizations

Cioteronel_Mechanism_of_Action Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone CYP17A1 CYP17A1 (17α-hydroxylase/ 17,20-lyase) Pregnenolone->CYP17A1 Progesterone->CYP17A1 DHEA DHEA Androstenedione Androstenedione DHEA->Androstenedione Testosterone Testosterone Androstenedione->Testosterone DHT DHT Testosterone->DHT CYP17A1->DHEA CYP17A1->Androstenedione This compound This compound This compound->CYP17A1 Inhibits

Caption: this compound inhibits CYP17A1, blocking androgen synthesis.

Prostate_Cancer_Treatment_Workflow Start Diagnosis of Metastatic Castration-Resistant Prostate Cancer (mCRPC) Chemo_Naive Chemotherapy-Naïve Start->Chemo_Naive Post_Chemo Post-Chemotherapy Start->Post_Chemo Abiraterone Abiraterone Acetate + Prednisone Chemo_Naive->Abiraterone Enzalutamide Enzalutamide Chemo_Naive->Enzalutamide This compound This compound (Investigational) Chemo_Naive->this compound Docetaxel Docetaxel Post_Chemo->Docetaxel Progression Disease Progression Abiraterone->Progression Enzalutamide->Progression This compound->Progression Docetaxel->Progression

Caption: Treatment workflow for metastatic castration-resistant prostate cancer.

Androgenetic_Alopecia_Signaling_Pathway Testosterone Testosterone Five_AR 5α-reductase Testosterone->Five_AR DHT Dihydrotestosterone (DHT) Five_AR->DHT AR Androgen Receptor DHT->AR DHT_AR DHT-AR Complex DHT->DHT_AR AR->DHT_AR Gene_Expression Altered Gene Expression DHT_AR->Gene_Expression Miniaturization Hair Follicle Miniaturization Gene_Expression->Miniaturization Finasteride Finasteride Finasteride->Five_AR Inhibits

References

Safety Operating Guide

Prudent Disposal of Cioteronel: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Providing essential safety and logistical information for the proper disposal of Cioteronel is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. Due to the limited publicly available information on this compound, it is imperative to handle this compound with caution, assuming it may be hazardous until confirmed otherwise. This guide outlines the necessary steps and precautions for its disposal.

Immediate Safety and Handling Precautions

Given the absence of a specific Safety Data Sheet (SDS) for this compound in publicly accessible databases, researchers must treat it as a potentially hazardous substance. The following personal protective equipment (PPE) should be worn at all times when handling this compound:

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.

  • Eye Protection: Safety glasses with side shields or goggles are essential to protect from splashes.

  • Lab Coat: A lab coat should be worn to protect street clothes and skin from contamination.

All handling of this compound should be performed in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

Disposal Workflow for Uncharacterized Pharmaceutical Compounds

The disposal of a compound with limited safety information requires a systematic and cautious approach. The following workflow provides a logical sequence of steps to ensure safety and compliance.

DisposalWorkflow cluster_assessment Initial Assessment cluster_action Action Protocol start Compound with Unknown Disposal Protocol (this compound) check_sds Attempt to Locate Safety Data Sheet (SDS) start->check_sds sds_found SDS Found? check_sds->sds_found consult_ehs Consult Environmental Health & Safety (EHS) Officer sds_found->consult_ehs No follow_sds Follow SDS Section 13 (Disposal Considerations) sds_found->follow_sds Yes treat_hazardous Treat as Hazardous Waste consult_ehs->treat_hazardous segregate Segregate Waste treat_hazardous->segregate follow_sds->segregate label_container Label Waste Container (Hazardous Waste Label) segregate->label_container store Store in Designated Satellite Accumulation Area label_container->store arrange_pickup Arrange for Professional Waste Pickup store->arrange_pickup end Disposal Complete arrange_pickup->end

Disposal workflow for a compound with unknown safety data.

Step-by-Step Disposal Procedures

In the absence of specific data for this compound, the following general procedures for the disposal of potentially hazardous pharmaceutical waste should be followed. These procedures are in line with guidelines from regulatory bodies such as the Environmental Protection Agency (EPA).

  • Consult Your Institutional EHS Office: This is the most critical step. Your institution's Environmental Health and Safety (EHS) office can provide guidance specific to your location and the facilities available for waste disposal. They can also assist in classifying the waste.

  • Treat as Hazardous Waste: As a precautionary measure, this compound waste should be managed as hazardous pharmaceutical waste. This includes any unused or expired pure this compound, as well as materials significantly contaminated with it (e.g., spill cleanup materials).

  • Waste Segregation: Do not mix this compound waste with non-hazardous trash or other waste streams. It should be collected in a designated, compatible, and properly sealed waste container.

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste" and should include the chemical name ("this compound"), the date accumulation started, and any known hazard characteristics (e.g., "Caution: Potentially Hazardous Pharmaceutical").

  • Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be secure and away from general laboratory traffic.

  • Professional Disposal: Arrange for the collection of the hazardous waste by a licensed hazardous waste disposal company. Your institution's EHS office will typically coordinate this.

Regulatory Framework for Pharmaceutical Waste

The disposal of pharmaceutical waste in the United States is primarily regulated by the EPA under the Resource Conservation and Recovery Act (RCRA).[1] It is crucial to adhere to these federal regulations, as well as any more stringent state and local rules. Improper disposal can lead to significant fines and environmental contamination.[1]

Data Presentation: General Properties of Hazardous Pharmaceutical Waste

While quantitative data for this compound is not available, the table below outlines the general characteristics that would classify a pharmaceutical as hazardous waste under RCRA. If this compound exhibits any of these properties, it must be disposed of as hazardous waste.

RCRA Hazardous Waste CharacteristicDescriptionRelevance to this compound Disposal
Ignitability Liquids with a flash point below 60°C (140°F), or solids that can cause fire through friction, absorption of moisture, or spontaneous chemical changes.To be determined; handle away from ignition sources.
Corrosivity Aqueous solutions with a pH ≤ 2 or ≥ 12.5.Unlikely for a complex organic molecule, but should be confirmed.
Reactivity Substances that are unstable, react violently with water, or can generate toxic gases.To be determined; avoid mixing with other chemicals.
Toxicity Contains certain contaminants at or above regulated concentrations that could leach into groundwater.This is the most likely characteristic for a bioactive pharmaceutical compound.

Experimental Protocols

As no experimental protocols for the disposal or degradation of this compound were found, the standard protocol is to follow the chemical waste disposal procedures established by your institution's EHS department, which are based on federal and state regulations.

References

Safeguarding Researchers: A Comprehensive Guide to Handling Cioteronel

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safety during the handling of investigational compounds like Cioteronel is paramount. In the absence of a specific Material Safety Data Sheet (MSDS), a conservative approach based on the principles of handling potent Active Pharmaceutical Ingredients (APIs) must be adopted. This guide provides essential safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment.

When handling a compound with unknown toxicological properties, it is crucial to treat it as potentially hazardous. This involves a multi-layered safety approach encompassing engineering controls, administrative procedures, and the diligent use of personal protective equipment (PPE). The following recommendations are based on general best practices for handling investigational new drugs and potent compounds.

Personal Protective Equipment (PPE) for this compound

The selection of appropriate PPE is the first line of defense in preventing exposure. The following table summarizes the recommended PPE for handling this compound, assuming it is a potent compound.

PPE CategoryRecommended EquipmentRationale
Eye Protection Chemical splash goggles or a full-face shield.Protects eyes from splashes, aerosols, and fine particles. A face shield offers a broader range of protection for the entire face.
Hand Protection Double-gloving with nitrile or neoprene gloves. The outer glove should be changed immediately upon contamination.Provides a robust barrier against skin contact. Double-gloving allows for the safe removal of a contaminated outer layer without exposing the skin. The specific glove material should be resistant to the solvents used with this compound.
Body Protection A disposable, low-linting coverall with elastic cuffs, worn over laboratory clothing. In cases of handling larger quantities or when there is a significant risk of splashes, a chemically resistant apron should be worn over the coverall.Prevents contamination of personal clothing and skin. A disposable coverall minimizes the risk of carrying contaminants outside the laboratory.
Respiratory Protection A National Institute for Occupational Safety and Health (NIOSH)-approved respirator is essential. The type of respirator depends on the scale of the operation and the potential for aerosolization. For small-scale laboratory work, a half-mask respirator with P100 (particulate) cartridges may be sufficient. For larger quantities or procedures with a high likelihood of generating aerosols, a Powered Air-Purifying Respirator (PAPR) is recommended.Protects against the inhalation of airborne particles, which is a primary route of exposure for potent compounds. A PAPR provides a higher level of protection and can be more comfortable for extended use. The choice of respirator should be based on a formal risk assessment.
Operational Plan for Handling this compound

A clear and structured operational plan is essential to minimize the risk of exposure and contamination. The following step-by-step guide outlines the procedures for the safe handling of this compound.

1. Preparation and Engineering Controls:

  • Designated Area: All handling of this compound powder should be conducted in a designated area, such as a certified chemical fume hood, a biological safety cabinet, or a glove box. The choice of containment will depend on the quantity of material being handled and the specific laboratory procedures.

  • Ventilation: Ensure that the ventilation system in the designated area is functioning correctly and has been recently certified.

  • Decontamination Supplies: Before beginning work, ensure that a decontamination solution (e.g., 70% ethanol, or a validated inactivating agent if known) and appropriate waste disposal bags are readily available within the containment area.

2. Weighing and Reconstitution:

  • Weighing: When weighing this compound powder, use a balance inside a chemical fume hood or other containment device to prevent the dispersion of airborne particles.

  • Reconstitution: If dissolving the compound, add the solvent slowly to the powder to minimize aerosol generation. Keep the container closed as much as possible during this process.

3. Experimental Procedures:

  • Closed Systems: Whenever possible, use closed systems for reactions and transfers to minimize the potential for splashes and aerosol formation.

  • Avoidance of Sharps: Use blunt needles and cannulas where possible. If sharps must be used, handle them with extreme care and dispose of them immediately in a designated sharps container.

4. Spill Management:

  • Immediate Action: In the event of a spill, evacuate the immediate area if necessary and alert colleagues.

  • Cleanup: For small spills within a containment device, use absorbent pads to soak up the material. Decontaminate the area with an appropriate solvent. All materials used for cleanup should be disposed of as hazardous waste. For larger spills, follow established emergency procedures, which may include evacuation and contacting the institution's environmental health and safety department.

Disposal Plan for this compound and Contaminated Materials

Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure.

1. Waste Segregation:

  • Solid Waste: All disposable PPE (gloves, coveralls), absorbent pads, and other solid materials contaminated with this compound should be placed in a clearly labeled, sealed hazardous waste bag.

  • Liquid Waste: Unused solutions of this compound and contaminated solvents should be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Sharps: All contaminated sharps (needles, scalpels, etc.) must be placed in a puncture-resistant sharps container.

2. Waste Labeling and Storage:

  • All waste containers must be clearly labeled with "Hazardous Waste," the name of the compound (this compound), and the date.

  • Store waste containers in a designated, secure area away from general laboratory traffic until they can be collected by the institution's hazardous waste management team.

3. Final Disposal:

  • Disposal of hazardous waste must be carried out in accordance with all local, state, and federal regulations. This is typically handled by a licensed hazardous waste disposal company.

Procedural Workflow for Safe Handling of this compound

The following diagram illustrates the logical flow of operations for the safe handling and disposal of this compound, from initial preparation to final waste management.

cluster_preparation 1. Preparation cluster_handling 2. Handling cluster_disposal 3. Disposal prep_area Designate Handling Area (Fume Hood/Glove Box) verify_ventilation Verify Ventilation prep_area->verify_ventilation gather_ppe Gather and Don PPE verify_ventilation->gather_ppe prep_decon Prepare Decontamination and Waste Supplies gather_ppe->prep_decon weighing Weighing in Containment prep_decon->weighing reconstitution Reconstitution weighing->reconstitution experiment Experimental Procedures reconstitution->experiment segregate_waste Segregate Waste (Solid, Liquid, Sharps) experiment->segregate_waste spill_management Spill Management experiment->spill_management label_waste Label Waste Containers segregate_waste->label_waste store_waste Store Waste Securely label_waste->store_waste final_disposal Arrange for Final Disposal store_waste->final_disposal spill_management->segregate_waste

Safe handling and disposal workflow for this compound.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cioteronel
Reactant of Route 2
Cioteronel

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.